molecular formula C28H54O3 B554908 Myristic anhydride CAS No. 626-29-9

Myristic anhydride

Cat. No.: B554908
CAS No.: 626-29-9
M. Wt: 438.7 g/mol
InChI Key: RCRYHUPTBJZEQS-UHFFFAOYSA-N
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Description

Myristic anhydride is an anhydride of myristic acid. Its synthesis by reacting myristoyl chloride with acetic anhydride has been reported. It participates in the synthesis of fatty acyl derivatives of macrocyclic peptides.>

Properties

IUPAC Name

tetradecanoyl tetradecanoate
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InChI

InChI=1S/C28H54O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)31-28(30)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RCRYHUPTBJZEQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60870721
Record name Tetradecanoic anhydride
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Molecular Weight

438.7 g/mol
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CAS No.

626-29-9
Record name Myristic anhydride
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Record name Tetradecanoic acid, 1,1'-anhydride
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Record name Tetradecanoic acid, 1,1'-anhydride
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Record name Tetradecanoic anhydride
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Record name Myristic anhydride
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Myristic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristic anhydride, also known as tetradecanoic anhydride, is a fatty acid anhydride derived from myristic acid. It serves as a valuable reagent in organic synthesis, particularly in the fields of drug delivery, proteomics, and biomaterial science. Its ability to introduce a C14 acyl chain allows for the modification of molecules to enhance their lipophilicity, membrane-binding properties, and biological activity. This guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, reactivity, spectral data, and key applications, presented in a format tailored for scientific professionals.

Physicochemical Properties

This compound is a white to almost white crystalline solid at room temperature.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₈H₅₄O₃[2]
Molecular Weight 438.73 g/mol [2]
CAS Number 626-29-9[2]
Appearance White to almost white powder to crystal
Melting Point 53-55 °C
Boiling Point >250 °C at 10 mmHg
Solubility Insoluble in water. Soluble in organic solvents such as toluene, benzene, ethanol, and ether.[3][4]
Purity Typically available in ≥95% purity.

Spectral Data

The structural identification of this compound and its reaction products is routinely accomplished using various spectroscopic techniques.

Technique Characteristic Peaks/Shifts
FT-IR (Infrared Spectroscopy) Characteristic strong C=O stretching vibrations for the anhydride group are expected around 1818 cm⁻¹ and 1750 cm⁻¹.
¹H NMR (Proton Nuclear Magnetic Resonance) - δ ~2.46 ppm (triplet, 4H, -CH₂-C=O) - δ ~1.63 ppm (multiplet, 4H, -CH₂-CH₂-C=O) - δ ~1.25 ppm (multiplet, 40H, -(CH₂)₁₀-) - δ ~0.88 ppm (triplet, 6H, -CH₃)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - δ ~168 ppm (C=O) - δ ~34 ppm (-CH₂-C=O) - δ ~32 ppm (-CH₂) - δ ~29 ppm (-(CH₂)ₙ-) - δ ~25 ppm (-CH₂-CH₂-C=O) - δ ~23 ppm (-CH₂-CH₃) - δ ~14 ppm (-CH₃)
Mass Spectrometry (MS) The molecular ion peak [M]⁺ would be observed at m/z 438.7. Common fragmentation patterns would involve cleavage of the acyl groups.

Chemical Reactivity and Experimental Protocols

This compound is a reactive acylating agent, readily participating in nucleophilic acyl substitution reactions. Its reactivity is primarily centered around the anhydride functional group.

Hydrolysis

This compound reacts with water to form two equivalents of myristic acid. This reaction is generally slow at room temperature but is accelerated by heat and the presence of acids or bases.

Experimental Protocol: Hydrolysis of this compound

  • Materials: this compound, deionized water, and a suitable organic solvent (e.g., tetrahydrofuran, THF).

  • Procedure:

    • Dissolve a known quantity of this compound in THF in a round-bottom flask.

    • Add a stoichiometric excess of deionized water to the solution.

    • Stir the reaction mixture at room temperature or gently heat to increase the rate of hydrolysis.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy, observing the disappearance of the anhydride peak and the appearance of the carboxylic acid peak.

    • Upon completion, the myristic acid can be isolated by removing the solvent under reduced pressure.

Esterification

This compound reacts with alcohols in the presence of a base catalyst, such as 4-dimethylaminopyridine (DMAP) or triethylamine (Et₃N), to form myristate esters and myristic acid.[5] This reaction is a common method for introducing the myristoyl group onto molecules containing hydroxyl functionalities.

Experimental Protocol: Synthesis of a Myristate Ester

  • Materials: this compound, an alcohol, 4-dimethylaminopyridine (DMAP, catalytic amount), and a dry aprotic solvent (e.g., dichloromethane, CH₂Cl₂).

  • Procedure:

    • Dissolve the alcohol in dry CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of DMAP to the solution.

    • In a separate flask, dissolve this compound (typically 1.0-1.2 equivalents) in dry CH₂Cl₂.

    • Add the this compound solution dropwise to the alcohol solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for a specified time (e.g., 4-12 hours), monitoring the reaction by TLC.[5]

    • Upon completion, the reaction mixture is typically washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and byproducts.

    • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester, which can be further purified by column chromatography.

Amidation

This compound reacts with primary and secondary amines to form N-substituted myristamides and myristic acid. This reaction is a key step in the N-myristoylation of peptides.[6]

Experimental Protocol: N-Myristoylation of a Peptide

  • Materials: this compound, a peptide with a free N-terminal amine, a base (e.g., triethylamine, Et₃N), and a suitable solvent (e.g., dichloromethane, CH₂Cl₂).

  • Procedure:

    • Dissolve the peptide in the chosen solvent.

    • Add a slight excess of a base, such as triethylamine (typically 2 equivalents), to deprotonate the N-terminal ammonium salt.[5]

    • Add this compound (typically 1.0-1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for a designated period, monitoring for completion by HPLC or mass spectrometry.

    • The resulting N-myristoylated peptide can be purified using standard peptide purification techniques, such as reverse-phase HPLC.

Stability and Storage

This compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent hydrolysis. For long-term storage, temperatures below 15°C are recommended.

Applications in Research and Development

This compound's primary utility lies in its ability to introduce the myristoyl group into various molecules, thereby modifying their properties for specific applications.

  • Drug Delivery: Myristoylation can increase the lipophilicity of drugs, enhancing their ability to cross cell membranes and improving their pharmacokinetic profiles.

  • Proteomics and Cell Biology: It is used for the N-myristoylation of peptides and proteins, a crucial post-translational modification that can influence protein localization, function, and interaction with membranes.[7]

  • Biomaterials: The incorporation of myristoyl chains into polymers can alter their physical properties, such as hydrophobicity and self-assembly characteristics.[6]

  • Cationic Lipid Synthesis: this compound is a key reagent in the synthesis of cationic lipids, which are important components of non-viral gene delivery systems.[5]

Visualizing Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound.

experimental_workflow_myristoylation cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Peptide Peptide with N-terminal Amine ReactionVessel Reaction Mixture Peptide->ReactionVessel MyristicAnhydride This compound MyristicAnhydride->ReactionVessel Base Base (e.g., Et3N) Base->ReactionVessel Solvent Solvent (e.g., CH2Cl2) Solvent->ReactionVessel PurificationStep Reverse-Phase HPLC ReactionVessel->PurificationStep Crude Product FinalProduct N-Myristoylated Peptide PurificationStep->FinalProduct Purified Product

Caption: Workflow for the N-myristoylation of a peptide.

experimental_workflow_cationic_lipid cluster_start Starting Materials cluster_reaction Acylation Reaction cluster_intermediate Intermediate Product cluster_further_steps Further Synthetic Steps cluster_product Final Product AminoDiol Amino Diol Intermediate Acylation Acylation AminoDiol->Acylation MyristicAnhydride This compound MyristicAnhydride->Acylation Catalyst Catalyst (e.g., DMAP) Catalyst->Acylation Solvent Solvent (e.g., CH2Cl2) Solvent->Acylation AcylatedIntermediate Di-myristoylated Intermediate Acylation->AcylatedIntermediate FurtherSteps e.g., Quaternization AcylatedIntermediate->FurtherSteps CationicLipid Cationic Lipid FurtherSteps->CationicLipid

Caption: Synthesis of a cationic lipid using this compound.

References

Synthesis of Myristic Anhydride from Myristoyl Chloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of myristic anhydride from myristoyl chloride, a critical chemical transformation for the development of various therapeutic agents and drug delivery systems. This document outlines the primary synthetic methodologies, detailed experimental protocols, and comparative data to support researchers in the effective production of this compound.

Introduction

This compound, the symmetrical anhydride of myristic acid, is a key reagent in organic synthesis, particularly for the introduction of the myristoyl group onto various substrates. This lipophilic moiety can enhance the membrane permeability and bioavailability of drug candidates. The synthesis of this compound from the more reactive myristoyl chloride is a common and efficient approach. This guide will focus on two principal methods: the reaction of myristoyl chloride with a myristate salt (generated in situ from myristic acid and a base) and the reaction with acetic anhydride.

Core Synthesis Methodologies

The conversion of myristoyl chloride to this compound is typically achieved through nucleophilic acyl substitution. The two primary approaches are detailed below.

Reaction with Myristic Acid in the Presence of a Base

This classic method involves the reaction of myristoyl chloride with myristic acid, facilitated by a base such as pyridine. The base serves to deprotonate the myristic acid, forming the myristate anion, which then acts as a nucleophile, attacking the carbonyl carbon of myristoyl chloride. The pyridine hydrochloride byproduct is typically insoluble in the reaction solvent and can be removed by filtration.

Reaction with Acetic Anhydride

An alternative route involves the reaction of myristoyl chloride with acetic anhydride. This method has been reported to produce high yields of fatty acid anhydrides, including this compound.[1] The reaction likely proceeds through an acyl exchange mechanism.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from myristoyl chloride.

Protocol 1: Synthesis via Reaction with Myristic Acid and Pyridine

This protocol is adapted from a general procedure for the synthesis of fatty acid anhydrides.

Materials:

  • Myristoyl chloride

  • Myristic acid

  • Anhydrous pyridine

  • Anhydrous benzene (or other inert solvent such as toluene)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Stirrer

  • Dropping funnel

  • Thermometer

  • Büchner funnel

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus (for purification)

Procedure:

  • In a clean, dry 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place anhydrous pyridine (0.2 mol) and 25 mL of anhydrous benzene.

  • Rapidly add myristoyl chloride (0.1 mol) to the stirred solution. A pyridinium complex may separate.

  • From the dropping funnel, add a solution of myristic acid (0.1 mol) in a minimal amount of anhydrous benzene over 5-10 minutes. An exothermic reaction will occur, and the temperature should be monitored.

  • After the addition is complete, continue stirring the mixture for 10-20 minutes. Pyridine hydrochloride will precipitate.

  • Cool the reaction mixture in an ice bath and collect the solid pyridine hydrochloride by vacuum filtration using a chilled Büchner funnel.

  • Wash the precipitate with two 25 mL portions of cold, dry benzene.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation or recrystallization.

Protocol 2: Synthesis via Reaction with Acetic Anhydride

Materials:

  • Myristoyl chloride

  • Acetic anhydride

  • Inert solvent (optional, e.g., toluene)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine myristoyl chloride (1.0 eq) and acetic anhydride (1.0-1.2 eq). An inert solvent can be used if desired.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by techniques such as TLC or GC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The excess acetic anhydride and the acetyl chloride byproduct can be removed by distillation, potentially under reduced pressure.

  • The remaining crude this compound can be further purified by vacuum distillation or recrystallization.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound from myristoyl chloride.

ParameterMethod 1 (with Myristic Acid/Pyridine)Method 2 (with Acetic Anhydride)Reference
Reactants Myristoyl chloride, Myristic acid, PyridineMyristoyl chloride, Acetic anhydride
Stoichiometry 1:1:2 (Myristoyl chloride:Myristic acid:Pyridine)~1:1 (Myristoyl chloride:Acetic anhydride)
Typical Solvent Benzene, TolueneNone or high-boiling inert solvent
Reaction Temp. Room temperature to moderate heatingReflux
Reported Yield Not specified for this compound>90% for fatty acid anhydrides[1]
Purity High, after purificationHigh, after purification
Byproducts Pyridine hydrochlorideAcetyl chloride

Mandatory Visualizations

Reaction Pathway Diagram

reaction_pathway Synthesis of this compound from Myristoyl Chloride Myristoyl_Chloride Myristoyl Chloride Myristic_Anhydride This compound Myristoyl_Chloride->Myristic_Anhydride + Myristate Anion Myristic_Acid Myristic Acid Myristate_Anion Myristate Anion Myristic_Acid->Myristate_Anion + Pyridine Pyridine Pyridine Pyridine_HCl Pyridine Hydrochloride Pyridine->Pyridine_HCl Myristate_Anion->Myristic_Anhydride

Caption: Reaction pathway for this compound synthesis.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for this compound Synthesis Start Start Reaction_Setup Reaction Setup: - Myristoyl Chloride - Myristic Acid - Pyridine - Anhydrous Solvent Start->Reaction_Setup Reaction Stir at Room Temperature (Exothermic Reaction) Reaction_Setup->Reaction Filtration Filtration to remove Pyridine Hydrochloride Reaction->Filtration Concentration Concentration of Filtrate (Rotary Evaporation) Filtration->Concentration Purification Purification: - Vacuum Distillation or - Recrystallization Concentration->Purification Characterization Characterization: - Melting Point - GC-MS, NMR, IR Purification->Characterization End End Product: This compound Characterization->End

Caption: General experimental workflow.

Purification and Characterization

The crude this compound obtained from the synthesis can be purified by either vacuum distillation or recrystallization. Given its solid nature at room temperature (melting point: 53-55 °C), recrystallization from a suitable solvent is a common and effective purification method. The purity of the final product can be assessed using standard analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The melting point of the purified this compound should be sharp and within the literature range.

References

Spectroscopic Identification of Myristic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data and analytical methodologies required for the unambiguous identification of myristic anhydride. The information presented herein is intended to support research, development, and quality control activities where the characterization of this long-chain fatty anhydride is critical.

Introduction

This compound, also known as tetradecanoic anhydride, is the symmetrical anhydride of myristic acid. Its chemical formula is C₂₈H₅₄O₃, and it possesses a molecular weight of 438.73 g/mol . As a derivative of a saturated fatty acid, it finds applications in organic synthesis, particularly in the acylation of various substrates. Accurate identification and characterization of this compound are paramount to ensure the quality and integrity of research and development processes. This document outlines the key spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—used for its structural elucidation.

Spectroscopic Data

The following sections summarize the expected spectroscopic data for this compound. The data is presented in tabular format for clarity and ease of comparison.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by the presence of strong carbonyl (C=O) stretching vibrations, which are indicative of the anhydride functional group, and various C-H stretching and bending vibrations from the long alkyl chains.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~1815StrongSymmetric C=O StretchAnhydride
~1750StrongAsymmetric C=O StretchAnhydride
2955-2850StrongC-H StretchAlkyl (CH₃, CH₂)
1470-1450MediumC-H Bend (Scissoring)Alkyl (CH₂)
1375MediumC-H Bend (Symmetric)Alkyl (CH₃)
1180-1000StrongC-O StretchAnhydride

Table 1: Characteristic Infrared Absorption Bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound are relatively simple due to its symmetry. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.45Triplet4Hα-CH₂
~1.65Quintet4Hβ-CH₂
~1.25Multiplet40H-(CH₂)₁₀-
~0.88Triplet6H-CH₃

Table 2: ¹H NMR Chemical Shifts for this compound in CDCl₃.

Chemical Shift (δ, ppm)Assignment
~168C=O
~34α-CH₂
~32-(CH₂)₁₀- (terminal CH₂)
~29.7-(CH₂)₁₀-
~29.6-(CH₂)₁₀-
~29.5-(CH₂)₁₀-
~29.4-(CH₂)₁₀-
~29.3-(CH₂)₁₀-
~29.1-(CH₂)₁₀-
~25β-CH₂
~22.7-(CH₂)₁₀- (penultimate CH₂)
~14.1-CH₃

Table 3: ¹³C NMR Chemical Shifts for this compound in CDCl₃.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, enabling the determination of the molecular weight and structural features. For this compound, electron ionization (EI) is a common technique.

m/zProposed Fragment
438[M]⁺ (Molecular Ion)
228[CH₃(CH₂)₁₂CO]⁺ (Myristoyl cation)
211[CH₃(CH₂)₁₂]⁺ (Myristyl cation)
43, 57, 71, 85...Alkyl chain fragments

Table 4: Predicted Mass Spectrometry Fragmentation of this compound (EI-MS).

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the spectroscopic identification of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Methodology:

  • Sample Preparation (Thin Film Method):

    • Place a small amount (10-20 mg) of this compound into a clean, dry test tube or vial.

    • Add a minimal amount of a volatile organic solvent in which the sample is soluble (e.g., chloroform or dichloromethane) to dissolve the solid completely.

    • Using a clean Pasteur pipette, apply a few drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer.

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Label the significant peaks in the spectrum with their corresponding wavenumbers.

    • Compare the observed peaks with the expected values for this compound and its characteristic functional groups.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve this compound in Volatile Solvent apply Apply Solution to Salt Plate dissolve->apply evaporate Evaporate Solvent apply->evaporate sample_spec Acquire Sample Spectrum evaporate->sample_spec background Record Background Spectrum background->sample_spec ratio Ratio Sample to Background sample_spec->ratio analyze Analyze Spectrum ratio->analyze

FT-IR Spectroscopy Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Myristic Anhydride dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectra (¹H and ¹³C) lock_shim->acquire process_data Fourier Transform, Phase & Baseline Correction acquire->process_data calibrate Calibrate Chemical Shifts process_data->calibrate analyze Integrate and Assign Peaks calibrate->analyze

NMR Spectroscopy Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

  • Data Acquisition:

    • Gas Chromatography:

      • Injector Temperature: 250 °C

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Oven Temperature Program: Start at an initial temperature of 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/minute, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometry:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

      • Scan Range: m/z 40-500.

    • Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

  • Data Processing:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Propose fragmentation pathways consistent with the observed mass spectrum and the structure of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prepare_solution Prepare Dilute Solution of this compound inject Inject Sample into GC-MS prepare_solution->inject separate GC Separation inject->separate ionize_fragment EI Ionization and Fragmentation separate->ionize_fragment detect Mass Analysis and Detection ionize_fragment->detect analyze_tic Analyze Total Ion Chromatogram (TIC) detect->analyze_tic extract_ms Extract Mass Spectrum analyze_tic->extract_ms identify_fragments Identify Molecular Ion and Fragments extract_ms->identify_fragments

GC-MS Analysis Experimental Workflow

Conclusion

The combination of FT-IR, NMR, and Mass Spectrometry provides a robust analytical framework for the comprehensive identification and characterization of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals, ensuring accurate and reliable characterization of this important chemical compound. The structured presentation of spectroscopic data in tables and the visualization of experimental workflows facilitate a clear understanding of the analytical process.

A Technical Guide to the Solubility of Myristic Anhydride in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristic anhydride, also known as tetradecanoic anhydride, is a symmetrical anhydride of myristic acid. It serves as a crucial reagent in organic synthesis, particularly for introducing the myristoyl group into molecules, a common strategy in the development of surfactants, lubricants, and pharmaceutical agents. The efficacy of this compound in these synthetic applications is critically dependent on its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, a detailed experimental protocol for determining its solubility, and a logical workflow for solvent selection and solubility determination.

A thorough review of scientific literature reveals a significant gap in publicly available quantitative solubility data for this compound. While qualitative descriptions of its solubility exist, precise numerical data (e.g., in g/100 mL or mol/L at specified temperatures) is not readily found. This guide, therefore, emphasizes the procedural aspects to empower researchers to generate accurate and reliable solubility data tailored to their specific experimental needs.

Qualitative Solubility of this compound

Based on available information, the solubility of this compound in various organic solvents can be qualitatively summarized. This compound is a waxy solid at room temperature with a melting point between 53-55 °C[1][2]. Its structure, dominated by two long, nonpolar 14-carbon chains, renders it hydrophobic and generally insoluble in water but soluble in several organic solvents[3].

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSpecific SolventReported Solubility
AlcoholsEthanolSoluble[3]
EthersDiethyl EtherSoluble[3]
Aromatic HydrocarbonsTolueneSoluble
BenzeneSoluble

It is important to note that while these sources indicate solubility, they do not provide quantitative data or the conditions under which solubility was determined.

Experimental Protocol for Determining Solubility

To address the lack of quantitative data, a robust and widely accepted method for determining the solubility of a solid in a liquid is the isothermal shake-flask method[4][5]. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Constant temperature water bath or incubator with shaking capabilities

  • Screw-capped vials or flasks

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, GC, or a calibrated spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation[5].

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature. Agitate the vials for a sufficient period to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended[4].

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature bath for several hours to allow the excess solid to settle. It is crucial to maintain the temperature during this step to prevent any change in solubility.

  • Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation of the solute. Immediately filter the sample through a syringe filter into a pre-weighed, clean, and dry container[6].

  • Quantification: Accurately determine the mass or volume of the collected filtrate. The concentration of this compound in the filtrate can be determined using a suitable analytical technique. For instance, the solvent can be evaporated, and the mass of the residual this compound can be measured gravimetrically[7]. Alternatively, a chromatographic method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used for more precise quantification, especially for lower solubilities.

  • Data Reporting: Express the solubility as a concentration, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L), and always report the temperature at which the measurement was made.

Logical Workflow for Solubility Determination

The process of determining the solubility of this compound for a specific application can be visualized as a logical workflow. This workflow ensures a systematic approach from solvent selection to the final data analysis.

G Workflow for this compound Solubility Determination A Define Application & Required Solubility Range B Initial Solvent Screening (Based on Polarity & 'Like Dissolves Like') A->B C Perform Qualitative Solubility Tests B->C D Select Promising Solvents C->D E Execute Isothermal Shake-Flask Method at Target Temperature D->E F Sample & Filter Saturated Solution E->F G Quantify this compound Concentration (e.g., Gravimetric, HPLC) F->G H Calculate & Tabulate Solubility Data G->H I Analyze Data & Select Optimal Solvent System H->I

Caption: Workflow for determining the solubility of this compound.

Significance in Drug Development and Research

The solubility of this compound is a critical parameter in its application as a myristoylating agent. Myristoylation, the attachment of a myristoyl group to a protein, can significantly alter the protein's hydrophobicity, affecting its subcellular localization and biological function. In drug development, this compound can be used to modify drug molecules to enhance their lipophilicity, which can in turn improve their membrane permeability and overall pharmacokinetic profile. A clear understanding of its solubility allows for the selection of appropriate solvent systems for these modification reactions, ensuring efficient and reproducible outcomes.

References

The Ubiquitous Myristoyl Group: A Technical Guide to its Natural Occurrence and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristic acid, a 14-carbon saturated fatty acid, and its derivatives are integral components of various biological systems, playing critical roles in cellular signaling, protein function, and membrane localization. This technical guide provides an in-depth exploration of the natural occurrence of myristic acid, detailing its prevalence in various organisms and providing comprehensive experimental protocols for its extraction and quantification. Furthermore, this guide delves into the significance of myristoylation, a key post-translational modification, and its role in cellular signaling pathways, offering valuable insights for researchers in drug development and molecular biology.

Natural Occurrence of Myristic Acid

Myristic acid is widely distributed in both the plant and animal kingdoms. It is found as a significant component of the triglycerides in many seed oils and animal fats. The following tables summarize the quantitative data on the concentration of myristic acid in various natural sources.

Table 1: Myristic Acid Content in Plant-Based Oils

Natural SourceScientific NameMyristic Acid Content (% of total fatty acids)References
Nutmeg ButterMyristica fragrans60 - 80
Coconut OilCocos nucifera16 - 21
Palm Kernel OilElaeis guineensis14 - 18

Table 2: Myristic Acid Content in Animal-Based Fats

Natural SourceMyristic Acid Content (% of total fatty acids)References
Bovine Milk Fat8 - 14
Butter~8.3 g / 100g
Human Breast Milk~8.6

Experimental Protocols for Extraction and Quantification

Accurate quantification of myristic acid from natural sources is crucial for research and industrial applications. This section provides detailed methodologies for the extraction of myristic acid and its triglyceride, trimyristin, from key natural sources, followed by a general protocol for quantification using gas chromatography-flame ionization detection (GC-FID).

Extraction of Trimyristin from Nutmeg

Objective: To isolate trimyristin, the triglyceride of myristic acid, from ground nutmeg.

Materials:

  • Ground nutmeg

  • tert-Butyl methyl ether or diethyl ether

  • Acetone

  • Reflux apparatus

  • Filtration apparatus (Buchner funnel, filter paper)

  • Celite (optional)

  • Beakers and Erlenmeyer flasks

  • Heating mantle or hot plate

Procedure:

  • Extraction:

    • Weigh approximately 5 grams of ground nutmeg and place it in a round-bottom flask.

    • Add 50 mL of tert-butyl methyl ether or diethyl ether to the flask.

    • Set up a reflux apparatus and gently heat the mixture for 30-60 minutes.

    • Allow the mixture to cool to room temperature.

  • Filtration:

    • Filter the mixture through a Buchner funnel containing filter paper to remove the solid nutmeg residue. A pad of Celite can be used to improve filtration.

    • Wash the residue with a small amount of the extraction solvent.

  • Solvent Evaporation:

    • Transfer the filtrate to a pre-weighed beaker or flask.

    • Evaporate the solvent using a rotary evaporator or by gentle heating in a fume hood. The remaining oily residue is crude trimyristin.

  • Recrystallization:

    • Dissolve the crude trimyristin in a minimal amount of hot acetone.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

    • Collect the purified trimyristin crystals by vacuum filtration and wash them with a small amount of cold acetone.

    • Dry the crystals and determine the yield.

Hydrolysis of Trimyristin to Myristic Acid

Objective: To hydrolyze the isolated trimyristin to obtain myristic acid.

Materials:

  • Purified trimyristin

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) solution (e.g., 6 M)

  • Hydrochloric acid (HCl) (concentrated)

  • Reflux apparatus

  • Beakers, pH paper

Procedure:

  • Place the purified trimyristin in a round-bottom flask.

  • Add a solution of NaOH in aqueous ethanol.

  • Reflux the mixture for approximately 1 hour to saponify the ester linkages.

  • After cooling, transfer the reaction mixture to a beaker and acidify it with concentrated HCl until the pH is strongly acidic (check with pH paper). Myristic acid will precipitate out of the solution.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the myristic acid by vacuum filtration and wash it with cold water.

  • Recrystallize the myristic acid from a suitable solvent (e.g., ethanol-water mixture) to purify it.

Lipid Extraction from Coconut Oil and Dairy Products

Objective: To extract the total lipid fraction containing myristic acid from coconut oil and dairy products.

Materials:

  • Coconut oil or dairy product (e.g., milk, butter)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (for washing)

  • Centrifuge and centrifuge tubes

  • Separatory funnel

Procedure (Folch Method):

  • Homogenize a known weight of the sample with a chloroform:methanol (2:1, v/v) mixture.

  • Filter the homogenate to remove any solid residue.

  • Wash the filtrate by adding 0.2 volumes of 0.9% NaCl solution.

  • Mix vigorously and centrifuge to separate the phases.

  • The lower chloroform phase contains the lipids. Carefully remove the upper aqueous phase.

  • Wash the chloroform phase again with a small amount of a methanol:water (1:1, v/v) mixture.

  • Evaporate the chloroform under a stream of nitrogen or in a rotary evaporator to obtain the total lipid extract.

Quantification of Myristic Acid by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To quantify the amount of myristic acid in the extracted lipid sample.

Materials:

  • Lipid extract

  • Methanolic HCl or BF3-methanol solution (for transesterification)

  • Hexane

  • Internal standard (e.g., heptadecanoic acid)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Appropriate capillary column (e.g., a polar column like those with a wax or cyano-propyl stationary phase)

Procedure:

  • Transesterification (Preparation of Fatty Acid Methyl Esters - FAMEs):

    • To a known amount of the lipid extract, add a known amount of the internal standard.

    • Add methanolic HCl or BF3-methanol and heat the mixture (e.g., at 60-80°C for 1-2 hours) to convert the fatty acids to their more volatile methyl esters (FAMEs).

    • After cooling, add water and extract the FAMEs with hexane.

    • Wash the hexane layer with water to remove any remaining acid.

    • Dry the hexane layer over anhydrous sodium sulfate.

  • GC-FID Analysis:

    • Inject an aliquot of the hexane solution containing the FAMEs into the GC-FID.

    • The FAMEs will be separated based on their boiling points and retention times on the column.

    • Identify the myristic acid methyl ester peak by comparing its retention time to that of a known standard.

    • Quantify the amount of myristic acid by comparing the peak area of its methyl ester to the peak area of the internal standard.

Myristic Acid Derivatives in Cellular Signaling: The Role of N-Myristoylation

A crucial derivative of myristic acid in biological systems is myristoyl-CoA, which serves as the substrate for N-myristoyltransferase (NMT). NMT catalyzes the covalent attachment of a myristoyl group to the N-terminal glycine residue of a wide range of proteins, a process known as N-myristoylation. This lipid modification is vital for protein-membrane interactions, protein-protein interactions, and the proper functioning of numerous signaling pathways.

The N-Myristoylation Process

The process of N-myristoylation is a co- or post-translational modification that is essential for the function of many signaling proteins.

N_Myristoylation_Process MyristicAcid Myristic Acid MyristoylCoA_Synthetase Myristoyl-CoA Synthetase MyristicAcid->MyristoylCoA_Synthetase AMP_PPi AMP + PPi MyristoylCoA_Synthetase->AMP_PPi MyristoylCoA Myristoyl-CoA MyristoylCoA_Synthetase->MyristoylCoA CoA CoA-SH CoA->MyristoylCoA_Synthetase ATP ATP ATP->MyristoylCoA_Synthetase NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Protein Target Protein (N-terminal Glycine) Protein->NMT

Caption: The enzymatic pathway of protein N-myristoylation.

Role of N-Myristoylation in Src Family Kinase Signaling

Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play pivotal roles in cell proliferation, differentiation, survival, and migration. The N-terminal myristoylation of SFKs is essential for their localization to the plasma membrane and subsequent activation and downstream signaling.

Src_Signaling_Pathway cluster_membrane Src_inactive Inactive c-Src (Cytosolic) Myristoylation N-Myristoylation Src_inactive->Myristoylation Src_myristoylated Myristoylated c-Src Myristoylation->Src_myristoylated Membrane Plasma Membrane Src_myristoylated->Membrane Localization Src_membrane Membrane-Associated c-Src Activation Activation (e.g., by RTK) Src_membrane->Activation Src_active Active c-Src Activation->Src_active Downstream Downstream Signaling (e.g., FAK, MAPK pathways) Src_active->Downstream Proliferation Cell Proliferation, Migration, Survival Downstream->Proliferation

Caption: Role of N-myristoylation in Src kinase activation.

Experimental Workflow for Studying Protein Myristoylation

Investigating protein myristoylation is crucial for understanding its role in cellular processes and for identifying potential therapeutic targets. The following workflow outlines a general approach for the identification and characterization of myristoylated proteins.

Myristoylation_Workflow Start Start: Cell Culture or Tissue Sample Lysis Cell Lysis & Protein Extraction Start->Lysis MetabolicLabeling Metabolic Labeling (with Myristic Acid Analogs) Start->MetabolicLabeling Separation Protein Separation (SDS-PAGE) Lysis->Separation ClickChemistry Click Chemistry (for visualization or enrichment) Lysis->ClickChemistry WesternBlot Western Blotting (Detection with specific antibody) Separation->WesternBlot MassSpec Mass Spectrometry (Identification of protein and myristoylation site) Separation->MassSpec End End: Characterization of Myristoylated Protein WesternBlot->End MassSpec->End MetabolicLabeling->Lysis Fluorescence Fluorescence Microscopy (Subcellular Localization) ClickChemistry->Fluorescence AffinityPurification Affinity Purification (Enrichment of myristoylated proteins) ClickChemistry->AffinityPurification Fluorescence->End AffinityPurification->MassSpec

Caption: Experimental workflow for myristoylated protein analysis.

Conclusion

Myristic acid and its derivatives are not merely structural components of lipids but are active participants in a myriad of cellular processes. The high abundance of myristic acid in certain natural products makes them valuable sources for both research and industrial applications. A thorough understanding of the methodologies for its extraction and quantification is essential for quality control and further investigation. Moreover, the pivotal role of N-myristoylation in regulating protein function and signaling pathways underscores its significance as a potential target for therapeutic intervention in various diseases, including cancer and infectious diseases. This technical guide provides a foundational resource for professionals engaged in the study and application of myristic acid and its biologically active derivatives.

An In-depth Technical Guide to the Safe Handling of Myristic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for myristic anhydride (CAS 626-29-9), also known as tetradecanoic anhydride. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a corrosive substance that poses significant health risks upon exposure. The primary danger is its ability to cause severe skin burns and serious eye damage.[1][2]

1.1 GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes this compound as follows:

Hazard ClassHazard CategoryHazard StatementGHS Code
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damageH314
Serious Eye DamageCategory 1Causes serious eye damageH318

1.2 Precautionary Statements

The following precautionary statements are mandated for the handling of this compound[1][2]:

TypeCodeStatement
Prevention P260Do not breathe dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER or doctor/physician.
Storage P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Physical, Chemical, and Toxicological Properties

Understanding the properties of this compound is essential for its safe handling.

2.1 Physical and Chemical Properties

PropertyValue
CAS Number 626-29-9[2]
EC Number 210-941-0[2][3]
Molecular Formula C₂₈H₅₄O₃[2]
Molecular Weight 438.73 g/mol [3]
Appearance White to almost white solid or powder[4]
Melting Point 53-55 °C[3]
Solubility Insoluble in water. Soluble in organic solvents like toluene and benzene.[4][5]

2.2 Toxicological Data

TestRouteSpeciesValue
LD50 OralNot availableNo data available
LD50 DermalNot availableNo data available
LC50 InhalationNot availableNo data available

Note: The absence of data does not imply the substance is non-toxic. It should be handled with the utmost care, assuming high toxicity.

Experimental Protocols: Safety and Emergency Procedures

The following protocols detail the required procedures for handling this compound to minimize exposure and respond effectively to emergencies.

3.1 Protocol for Safe Handling and Storage

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE) : Wear the appropriate PPE at all times. See the Hierarchy of Controls diagram and Section 4 for specifics.

  • Hygiene Practices : Wash hands thoroughly with soap and water after handling.[1] Do not eat, drink, or smoke in the laboratory.

  • Handling : Avoid all personal contact, including inhalation of dust.[6] Avoid formation of dust and aerosols.[1]

  • Storage : Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed and store locked up.[1] The substance is moisture-sensitive and should be stored under an inert gas.[4]

3.2 First-Aid Measures Protocol

Immediate medical attention is required for all routes of exposure.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • Skin Contact : Immediately take off all contaminated clothing.[1] Rinse the affected skin area with large amounts of water and soap.[1] Seek immediate medical attention.

  • Inhalation : Move the victim to fresh air and keep them in a position comfortable for breathing.[1] If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Rinse mouth thoroughly with water.[1] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

3.3 Accidental Release (Spill) Protocol

  • Evacuation : Evacuate all non-essential personnel from the spill area.

  • Ventilation : Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Personal Protection : Before cleanup, don the required PPE, including respiratory protection (e.g., N95 respirator), chemical-resistant gloves, safety goggles, and protective clothing.[3]

  • Containment & Cleanup :

    • Avoid generating dust.[1]

    • Carefully sweep or shovel the spilled solid material into a suitable, labeled, and closed container for disposal.[1]

    • Do not let the product enter drains or waterways.[1]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

  • Disposal : Dispose of the contaminated material and cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key safety workflows for handling this compound.

G cluster_0 This compound Spill Response Workflow spill Spill Detected evacuate Evacuate Area spill->evacuate IMMEDIATE ACTION ppe Don Full PPE (Gloves, Goggles, Respirator, Lab Coat) evacuate->ppe Before Re-entry contain Contain Spill (Prevent Spread & Entry into Drains) ppe->contain cleanup Clean Up Spill (Sweep solid into container) contain->cleanup decon Decontaminate Area cleanup->decon disposal Dispose of Waste (As Hazardous Material) decon->disposal report Report Incident disposal->report

Caption: Workflow for a this compound spill.

G cluster_1 Hierarchy of Controls for this compound Exposure elimination Elimination / Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood, Ventilation) elimination->engineering Decrease Effectiveness admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Respirator) (Least Effective) admin->ppe

Caption: Hierarchy of controls for safe handling.

References

An In-depth Technical Guide on the Physical State and Melting Point of Myristic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of myristic anhydride, with a specific focus on its physical state and melting point. Detailed experimental protocols for melting point determination are also included to assist researchers in their laboratory work.

Introduction to this compound

This compound, also known as tetradecanoic anhydride, is the acid anhydride of myristic acid.[1][2][3][4] It is a valuable reagent in organic synthesis, particularly for the N-terminal acylation of peptides, a process known as myristoylation.[2] This modification can enhance the cellular permeability and biological activity of peptides, making this compound a compound of interest in drug development and proteomics.[2] Its synthesis has been reported by reacting myristoyl chloride with acetic anhydride.[2][3][4]

Physical and Chemical Properties

This compound is typically a solid at room temperature.[5] Depending on its purity and the ambient temperature, it can appear as a white to almost white crystalline powder or as a colorless to pale yellow solid or liquid.[1] It is insoluble in water but shows solubility in organic solvents such as ethanol and ether.[1]

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 626-29-9
Molecular Formula C₂₈H₅₄O₃ or [CH₃(CH₂)₁₂CO]₂O
Molecular Weight 438.73 g/mol
Physical State Solid (crystalline powder)
Appearance White to almost white or colorless to pale yellow[1]
Melting Point 53-55 °C (literature value)[2][3][5][6]
Boiling Point 510.5°C (rough estimate)[6]
Solubility Insoluble in water; Soluble in ethanol and ether[1]
Purity Commonly available at ≥95%[4][5]

Experimental Protocol: Melting Point Determination

The melting point of a compound is a critical physical property used for identification and purity assessment.[7] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depressed and broader melting range.[7] The following is a detailed protocol for the determination of the melting point of this compound using a modern digital apparatus (e.g., DigiMelt) or a traditional Thiele tube setup.

  • This compound sample

  • Capillary tubes (closed at one end)

  • Melting point apparatus (e.g., Mel-Temp, DigiMelt) or Thiele tube

  • Thermometer (calibrated)

  • Heating medium (silicone oil for Thiele tube)

  • Mortar and pestle (if sample is not a fine powder)

  • Spatula

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

    • Carefully pack a small amount of the powdered sample into the open end of a capillary tube to a depth of about 2-3 mm.

    • Compact the sample into the closed end of the tube by tapping the tube gently on a hard surface or by dropping it through a long glass tube.[7]

  • Apparatus Setup (DigiMelt):

    • Insert the capillary tube containing the sample into the sample holder of the digital melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary run by setting a fast heating rate (e.g., 10-20 °C/min) to get an estimated range.[7]

    • For an accurate measurement, set the starting temperature to about 10-15 °C below the expected melting point (around 40°C for this compound).

    • Set the heating rate (ramp) to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.

  • Apparatus Setup (Thiele Tube):

    • Attach the capillary tube to a thermometer using a rubber band or a small piece of rubber tubing, ensuring the sample is aligned with the thermometer bulb.

    • Clamp the Thiele tube and fill it with a suitable heating oil (e.g., silicone oil) to a level above the top arm.

    • Immerse the thermometer and attached capillary tube into the oil bath in the Thiele tube.

    • Gently heat the side arm of the Thiele tube with a microburner. The design of the tube promotes convection currents that ensure uniform heating of the oil bath.

    • Control the heating rate to be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation and Data Recording:

    • Carefully observe the sample through the magnifying lens of the apparatus.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating and record the temperature at which the last solid crystal melts completely (the clear point).

    • The recorded temperature range is the melting point of the sample. For pure this compound, this should be a narrow range close to 53-55 °C.[2][3][5][6]

  • Post-Measurement:

    • Allow the apparatus to cool down before performing subsequent measurements.

    • Dispose of the used capillary tube in the designated glass waste container.

Visualization of Experimental Workflow

The logical flow of the melting point determination protocol can be visualized as follows:

MeltingPointWorkflow start Start prep Sample Preparation: Grind and pack this compound into a capillary tube. start->prep Begin Protocol setup Apparatus Setup: Place capillary in apparatus and set heating parameters. prep->setup heat Heating Process: Heat sample slowly (1-2 °C/min). setup->heat observe Observation: Monitor the sample for phase transition. heat->observe record Data Recording: Record temperature range from first liquid to all liquid. observe->record end End record->end Protocol Complete

Caption: Workflow for determining the melting point of this compound.

References

Methodological & Application

Protocol for protein myristoylation using myristic anhydride.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Protein N-Myristoylation

Introduction

Protein N-myristoylation is a crucial lipid modification involving the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide array of eukaryotic and viral proteins.[1][2] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is typically irreversible.[2][3] N-myristoylation plays a fundamental role in various cellular processes by influencing protein-membrane interactions, subcellular localization, and signal transduction.[1][4] Many proteins involved in signaling cascades, such as the Src family of kinases, G proteins, and ADP-ribosylation factors (ARFs), require myristoylation for their biological activity.[3][5] This document provides a detailed protocol for the production and analysis of N-myristoylated proteins using a recombinant co-expression system.

Principle of the Method

The protocol described here is based on the co-expression of the target protein with N-myristoyltransferase (NMT) in Escherichia coli. The bacterial host is engineered to express both the protein of interest and yeast NMT1.[3] Myristic acid is supplied in the culture medium, which is then activated to myristoyl-CoA by the cell's machinery and utilized by the co-expressed NMT to myristoylate the target protein at its N-terminal glycine residue.[3][6] Following expression, the myristoylated protein is separated from its non-myristoylated counterpart and other cellular proteins through hydrophobic interaction chromatography (HIC).[3][7] The final product can be analyzed by mass spectrometry to confirm the modification and by various functional assays.

Experimental Workflow

The overall workflow for the production and analysis of a myristoylated protein is depicted below.

experimental_workflow cluster_cloning Plasmid Construction cluster_expression Co-expression in E. coli cluster_purification Purification cluster_analysis Analysis poi_plasmid Plasmid with Protein of Interest transformation Co-transformation poi_plasmid->transformation nmt_plasmid Plasmid with NMT Gene nmt_plasmid->transformation culture Cell Culture & Induction with IPTG transformation->culture lysis Cell Lysis culture->lysis myristate Supplement with Myristic Acid myristate->culture hic Hydrophobic Interaction Chromatography (HIC) lysis->hic purified_protein Purified Myristoylated Protein hic->purified_protein ms Mass Spectrometry purified_protein->ms functional_assay Functional Assays purified_protein->functional_assay

Caption: Workflow for recombinant myristoylated protein production.

Detailed Protocol: Production and Purification of Myristoylated Proteins

This protocol is a general guideline and may require optimization for specific proteins.

Materials and Reagents

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector for the protein of interest (e.g., pET series)

  • Expression vector for yeast N-myristoyltransferase (NMT1) (e.g., pBB131)

  • Luria-Bertani (LB) broth

  • Appropriate antibiotics (e.g., ampicillin, kanamycin)

  • Myristic acid

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors)

  • Hydrophobic Interaction Chromatography (HIC) column (e.g., Phenyl Sepharose, Butyl Sepharose)

  • HIC Equilibration Buffer (e.g., 20 mM Tris-HCl pH 7.5, high salt concentration)

  • HIC Elution Buffer (e.g., 20 mM Tris-HCl pH 7.5, low salt or no salt)

Procedure

  • Co-transformation: Transform the E. coli expression strain with both the plasmid containing the gene for the protein of interest and the plasmid for NMT1. Plate on LB agar containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10-50 mL of LB broth with the selective antibiotics. Grow overnight at 37°C with shaking.

  • Large-Scale Culture and Myristic Acid Addition: Inoculate 1 L of LB broth (with antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. At this point, add myristic acid to a final concentration of 50-100 µg/mL.

  • Induction of Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to culture the cells at a reduced temperature (e.g., 18-25°C) for 12-18 hours.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a sonicator or a French press. Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

  • Hydrophobic Interaction Chromatography (HIC): a. Equilibrate the HIC column with HIC Equilibration Buffer. b. Load the clarified lysate onto the column. The non-myristoylated protein and other hydrophilic proteins will flow through, while the myristoylated protein will bind to the hydrophobic resin. c. Wash the column with several column volumes of Equilibration Buffer to remove non-specifically bound proteins. d. Elute the myristoylated protein by applying a decreasing salt gradient or a step elution with a low-salt or no-salt Elution Buffer.[7]

  • Analysis and Quantification: a. Purity Check: Analyze the eluted fractions by SDS-PAGE. b. Confirmation of Myristoylation: Confirm the presence of the myristoyl group by mass spectrometry. c. Quantification: The efficiency of myristoylation can be estimated by comparing the peak areas of the myristoylated and non-myristoylated forms on a reverse-phase HPLC chromatogram or through densitometry of SDS-PAGE gels if a clear separation is visible.[3][7]

Quantitative Data Summary

The yield and efficiency of myristoylation can vary significantly depending on the target protein and expression conditions.

ParameterTypical RangeMethod of DeterminationReference
Protein Yield 0.18 - 1.0 mg/L of cultureBradford assay, BCA assay[3]
Myristoylation Efficiency 10 - 98%FPLC peak integration, HPLC, Mass Spectrometry[3][7]

Note on Myristic Anhydride: The protocol specifies the use of myristic acid. This is because the enzymatic machinery within the cell, specifically N-myristoyltransferase (NMT), utilizes myristoyl-CoA as the substrate for transferring the myristoyl group to the target protein.[6][8] Myristic acid is readily converted to myristoyl-CoA by the host cell. While this compound is a reactive form of myristic acid, it is not the natural substrate for NMT and its use in biological protein myristoylation systems is not standard.

Role of N-Myristoylation in Signal Transduction

N-myristoylation is a key regulator in many signaling pathways, primarily by promoting the association of proteins with cellular membranes. This localization is often a prerequisite for their function. A classic example is the activation of Src family kinases.

signaling_pathway cluster_cytosol Cytosol cluster_membrane Plasma Membrane inactive_src Inactive Src Kinase (Myristoyl group sequestered) active_src Active Src Kinase (Myristoyl group exposed) inactive_src->active_src Conformational Change membrane_src Membrane-Associated Active Src active_src->membrane_src Myristoyl Anchor receptor Receptor Activation (e.g., GPCR, RTK) receptor->inactive_src Signal downstream Downstream Signaling (e.g., MAPK pathway) membrane_src->downstream Phosphorylation Cascade

Caption: Role of myristoylation in Src kinase membrane targeting.

In its inactive state, the myristoyl group of Src kinase can be sequestered within a hydrophobic pocket of the protein.[1] Upon receiving an upstream signal, the kinase undergoes a conformational change that exposes the myristoyl group.[1] This "myristoyl switch" allows the protein to anchor to the inner leaflet of the plasma membrane, where it can interact with its substrates and propagate downstream signaling events.[1][2] This mechanism ensures that signaling is spatially regulated and occurs at the appropriate cellular location.

References

Application Notes and Protocols: Myristic Anhydride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristic anhydride is a versatile and efficient acylating agent employed in organic synthesis to introduce the 14-carbon myristoyl group into a variety of molecules. This lipophilic moiety significantly alters the physicochemical properties of the parent molecule, enhancing its hydrophobicity, modifying its solubility, and influencing its interactions with biological membranes and proteins. These characteristics make this compound a valuable reagent in drug development, proteomics, and the synthesis of complex organic molecules.

Overview of Myristoylation

Myristoylation refers to the covalent attachment of a myristoyl group to a substrate. In biological systems, this post-translational modification typically occurs at the N-terminal glycine residue of proteins and is catalyzed by the enzyme N-myristoyltransferase (NMT).[1] This modification is crucial for membrane targeting, protein-protein interactions, and signal transduction.[1] In organic synthesis, this compound serves as a key reagent for achieving this transformation chemically.

Applications in Organic Synthesis

This compound is a highly effective acylating agent for various nucleophiles, including alcohols, amines, and peptides. Its reactivity stems from the electrophilic nature of its carbonyl carbons.

Acylation of Alcohols: Synthesis of Myristate Esters

This compound reacts with alcohols to form myristate esters. These esters have applications as emollients in cosmetics, as well as being components of complex lipids. A notable example is the synthesis of cholesteryl myristate, a component of lipid nanoparticles.[2]

Acylation of Amines: Synthesis of Myristamides

The reaction of this compound with primary and secondary amines yields myristamides. This reaction is generally high-yielding and proceeds readily due to the high nucleophilicity of amines.

N-Terminal Myristoylation of Peptides

A significant application of this compound is in the N-terminal myristoylation of peptides. This modification can enhance the cellular permeability of peptides and modulate their biological activity.[2] The direct reaction of a peptide's N-terminal amine with this compound is a common strategy in the synthesis of lipopeptides.[2]

Quantitative Data on Acylation Reactions

The following tables summarize representative quantitative data for acylation reactions using this compound and analogous anhydrides.

SubstrateAcylating AgentCatalyst/BaseSolventTime (h)Temperature (°C)Yield (%)Reference
Benzyl AlcoholAcetic AnhydrideNoneNone760>99[3][4]
AnilineVarious unsymmetrical anhydridesNoneChloroform0.5Room Temp95-98[5]
CyclohexanolAcetic AnhydrideDMAP/TriethylamineDichloromethane-20-[6]

Note: Specific yield data for a broad range of simple alcohols and amines with this compound is not extensively reported in readily available literature. However, reactions are expected to be high-yielding, analogous to reactions with other aliphatic anhydrides.

Peptide/Amino Acid DerivativeAcylating AgentCoupling ConditionsYield (%)Reference
GlycineAcetic AnhydrideWater89-92[4]

Experimental Protocols

General Protocol for the Acylation of an Alcohol: Synthesis of Benzyl Myristate (Representative)

Materials:

  • Benzyl alcohol

  • This compound

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution.

  • In a separate flask, dissolve this compound (1.2 eq) in anhydrous DCM.

  • Slowly add the this compound solution to the alcohol solution at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford benzyl myristate.

General Protocol for the N-Acylation of an Amine: Synthesis of N-Myristoylaniline (Representative)

Materials:

  • Aniline

  • This compound

  • Chloroform

  • n-Hexane

Procedure:

  • Dissolve aniline (1.0 eq) in chloroform in a round-bottom flask.

  • Add a solution of this compound (1.0 eq) in chloroform to the aniline solution at room temperature over 10 minutes.

  • Stir the reaction mixture for approximately 30 minutes, monitoring for completion by TLC.[5]

  • Upon completion, evaporate the chloroform under reduced pressure.

  • Triturate the residue with n-hexane to precipitate the anilide product.

  • Collect the solid by filtration and wash with cold n-hexane.

  • The crude N-myristoylaniline can be further purified by recrystallization. A yield of 95-98% can be expected.[5]

Protocol for N-Terminal Myristoylation of a Resin-Bound Peptide

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution in DMF (e.g., 20%)

Procedure:

  • Swell the resin-bound peptide in DMF.

  • If the N-terminus is protected (e.g., with Fmoc), deprotect by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.

  • In a reaction vessel, add a solution of this compound (5-10 eq) and DIPEA (5-10 eq) in DMF to the resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the completion of the acylation using a qualitative test (e.g., Kaiser test).

  • Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

  • Cleave the myristoylated peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize for purification by HPLC.

Myristoylation in Cellular Signaling Pathways

Myristoylation is a key post-translational modification that governs the localization and function of numerous signaling proteins.

Src Kinase Signaling

The Src family of non-receptor tyrosine kinases plays a pivotal role in cell proliferation, differentiation, and survival. N-terminal myristoylation is essential for the membrane localization of Src, which is a prerequisite for its kinase activity and downstream signaling.[7] The myristoyl group acts as a hydrophobic anchor, facilitating the association of Src with the plasma membrane.[6]

Src_Signaling RTK Receptor Tyrosine Kinase (RTK) Src c-Src (inactive, cytosolic) RTK->Src Myr_Src Myristoylated c-Src (membrane-associated) Src->Myr_Src N-myristoylation Active_Src Active c-Src Myr_Src->Active_Src Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Active_Src->Downstream Phosphorylation Membrane Plasma Membrane

Caption: Myristoylation-dependent activation of Src kinase signaling.

G Protein Signaling

The α-subunits of certain heterotrimeric G proteins are N-terminally myristoylated. This lipid modification is crucial for their membrane localization and interaction with G protein-coupled receptors (GPCRs) and effector proteins.[8][9] The myristoyl group can also allosterically regulate the conformation and activity of the Gα subunit.[10]

G_Protein_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein Inactive G Protein (Myr-Gα-GDP-Gβγ) GPCR->G_protein Activation (GEF) Ligand Ligand Ligand->GPCR Binding Active_G_alpha Active Gα-GTP G_protein->Active_G_alpha GDP/GTP Exchange G_beta_gamma Gβγ Effector Effector (e.g., Adenylyl Cyclase) Active_G_alpha->Effector Regulation G_beta_gamma->Effector Regulation Response Cellular Response Effector->Response

Caption: Role of myristoylation in G protein-coupled receptor signaling.

HIV-1 Gag Protein Assembly

The assembly of the Human Immunodeficiency Virus (HIV-1) is critically dependent on the myristoylation of the Gag polyprotein. N-terminal myristoylation of Gag targets it to the plasma membrane of the host cell, where it multimerizes to form immature virus particles that subsequently bud from the cell.[9][11] A non-myristoylated Gag mutant is unable to associate with the membrane, and viral particle formation is abrogated.[9]

HIV_Gag_Assembly cluster_membrane Host Cell Plasma Membrane Gag_mRNA Gag mRNA Ribosome Ribosome Gag_mRNA->Ribosome Translation Gag Gag Polyprotein Ribosome->Gag Myr_Gag Myristoylated Gag Gag->Myr_Gag N-myristoylation Membrane_Targeting Plasma Membrane Targeting Myr_Gag->Membrane_Targeting Assembly Gag Multimerization & Assembly Membrane_Targeting->Assembly Budding Viral Budding Assembly->Budding Virus Immature Virion Budding->Virus

Caption: Myristoylation-dependent assembly of the HIV-1 Gag protein.

References

The Role of Myristic Anhydride in Advanced Lipid Nanoparticle Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Myristic anhydride, a derivative of the saturated fatty acid myristic acid, presents a compelling component for the formulation of lipid nanoparticles (LNPs). While direct, extensive literature on the use of this compound as a primary lipid matrix in solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) is not abundant, its application can be inferred from the well-documented use of myristic acid. In aqueous environments typical for LNP synthesis, this compound is expected to hydrolyze to myristic acid, which then integrates into the lipid matrix. Therefore, the principles and methodologies established for myristic acid are highly relevant for investigations involving this compound.

Myristic acid, a 14-carbon saturated fatty acid, is a natural component of many animal and vegetable fats, rendering it biocompatible and biodegradable, which are critical attributes for drug delivery systems.[1] The solid nature of myristic acid at physiological temperatures allows for the formation of a stable lipid matrix that can protect encapsulated therapeutic agents from degradation and provide controlled, sustained release.

Key Advantages of Myristoyl-Based Lipids in LNP Formulation:

  • Biocompatibility and Biodegradability: As a physiological lipid, myristic acid and its derivatives are generally recognized as safe (GRAS) and are metabolized through established physiological pathways.

  • Controlled Drug Release: The solid lipid core effectively slows the diffusion of the encapsulated drug, enabling sustained therapeutic action.

  • Drug Protection: The solid matrix provides a barrier against chemical and enzymatic degradation of labile drug molecules within the biological milieu.

  • Versatility: Myristoyl-containing lipids can be used in various LNP formulations, including SLNs, NLCs, and more complex systems for nucleic acid delivery, such as those used in mRNA vaccines.[2][3]

Quantitative Data Summary

The following tables summarize typical quantitative data for lipid nanoparticles formulated with solid lipids like myristic acid. These values are representative and can vary based on the specific formulation parameters and manufacturing process.

Table 1: Physicochemical Properties of Myristic Acid-Based Lipid Nanoparticles

ParameterTypical ValueMeasurement TechniqueSignificance
Particle Size (Z-average)50 - 200 nmDynamic Light Scattering (DLS)Influences circulation time, cellular uptake, and biodistribution.
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)Indicates the uniformity of the nanoparticle population.
Zeta Potential-10 to -30 mVLaser Doppler AnemometryIndicates surface charge and predicts physical stability against aggregation.
Encapsulation Efficiency (EE)> 80%Ultracentrifugation / HPLCPercentage of the initial drug successfully entrapped in the LNPs.
Drug Loading (DL)1 - 10%Ultracentrifugation / HPLCWeight percentage of the drug relative to the total weight of the LNP.

Table 2: Representative Lipid Composition for mRNA-LNP Formulations

Lipid ComponentExampleMolar Ratio (%)Function
Ionizable LipidSM-102, DLin-MC3-DMA40 - 50Encapsulates nucleic acids and facilitates endosomal escape.[2][4]
Helper LipidDSPC, DOPE10Aids in the structural integrity and stability of the nanoparticle.[2][3]
CholesterolCholesterol38.5 - 40Modulates membrane fluidity and enhances stability.[2][3]
PEGylated LipidDMG-PEG 2000, ALC-01591.5 - 2Prevents aggregation and prolongs circulation time.[2][5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of lipid nanoparticles using myristic acid, which serves as a practical guideline for the use of this compound.

Protocol 1: Formulation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

This protocol describes a common method for producing SLNs.

Materials:

  • Myristic Acid (or this compound)

  • Hydrophobic Drug

  • Polysorbate 80 (Tween® 80) or other suitable surfactant

  • Deionized Water

  • High-Shear Homogenizer

  • Probe Sonicator

  • Water Bath or Heating Magnetic Stirrer

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh the desired amounts of myristic acid and the hydrophobic drug.

    • In a glass beaker, heat the components to approximately 75-80 °C (5-10 °C above the melting point of myristic acid) using a water bath.

    • Stir the mixture until the drug is fully dissolved in the molten lipid, resulting in a clear lipid phase.

  • Preparation of the Aqueous Phase:

    • Weigh the required amount of Polysorbate 80 and dissolve it in deionized water to create the surfactant solution (typically 0.5-2.5% w/v).

    • Heat the aqueous phase to the same temperature as the lipid phase (75-80 °C).

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise while stirring with a magnetic stirrer.

    • Subject the mixture to high-shear homogenization (e.g., at 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water pre-emulsion. Maintain the temperature above the lipid's melting point throughout this step.

  • Nanoparticle Formation:

    • Immediately transfer the hot pre-emulsion to a probe sonicator.

    • Sonicate at a specific power output for 15-20 minutes. This process reduces the emulsion droplet size to the nanoscale.

    • Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid will solidify, forming the SLNs.

Protocol 2: Characterization of Lipid Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Principle: Dynamic Light Scattering (DLS) is employed to determine the hydrodynamic diameter (particle size) and PDI. Laser Doppler Anemometry measures the zeta potential, which reflects the surface charge and stability of the nanoparticle dispersion.

  • Procedure:

    • Dilute the LNP dispersion with deionized water to an appropriate concentration to avoid multiple scattering effects.

    • For zeta potential measurement, further dilute the sample in 0.1x PBS to reduce ionic strength.[2]

    • Transfer the diluted sample to a disposable cuvette.

    • Analyze the sample using a DLS instrument (e.g., a Zetasizer).

    • Record the average particle size, PDI, and zeta potential.

2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:

  • Principle: The amount of drug encapsulated within the LNPs is determined by separating the free, unencapsulated drug from the nanoparticles.

  • Procedure (via Ultra-centrifugation):

    • Place a known volume of the LNP dispersion into an ultracentrifuge tube.

    • Centrifuge at a high speed (e.g., 15,000 rpm) for a specified time at 4 °C to pellet the LNPs.

    • Carefully collect the supernatant, which contains the free drug.

    • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate the EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Weight of LNPs] x 100

Visualizations

The following diagrams illustrate the experimental workflow for LNP formulation and a conceptual signaling pathway for LNP-mediated drug delivery.

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization LipidPhase Lipid Phase (this compound/Acid + Drug) Heating Heat both phases (> Melting Point) LipidPhase->Heating AqueousPhase Aqueous Phase (Surfactant + Water) AqueousPhase->Heating Homogenization High-Shear Homogenization Heating->Homogenization Combine Sonication Probe Sonication Homogenization->Sonication Cooling Cooling & Solidification Sonication->Cooling DLS DLS Analysis (Size, PDI, Zeta Potential) Cooling->DLS EE_DL EE & DL Measurement (HPLC/UV-Vis) Cooling->EE_DL

Caption: Workflow for Solid Lipid Nanoparticle (SLN) Formulation.

LNP_Cellular_Uptake_Pathway LNP Lipid Nanoparticle (with encapsulated drug) Cell Target Cell LNP->Cell 1. Binding Endocytosis Endocytosis Cell->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape 3. pH-mediated DrugRelease Drug Release in Cytoplasm Escape->DrugRelease Target Therapeutic Target (e.g., Ribosomes for mRNA) DrugRelease->Target 4. Action Effect Therapeutic Effect Target->Effect

Caption: Cellular Uptake and Action of LNPs.

References

Application Notes and Protocols for Peptide Labeling with Myristic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-myristoylation is a crucial lipid modification where a myristoyl group, a saturated 14-carbon fatty acid, is covalently attached to the N-terminal glycine residue of a protein or peptide.[1] This modification is catalyzed in vivo by N-myristoyltransferase (NMT) and plays a vital role in mediating protein-membrane interactions and signal transduction.[1][2] Myristoylated proteins are key components of numerous signaling pathways, including those involved in cell growth, differentiation, and oncogenesis.[3] The myristoyl group enhances the hydrophobicity of the peptide, facilitating its insertion into cellular membranes, a critical step for the biological activity of many signaling proteins like those in the Src kinase family.[4][5]

This document provides a detailed guide for the chemical labeling of peptides with myristic anhydride, a common method for producing myristoylated peptides for research purposes. It includes a step-by-step protocol for the labeling reaction, purification of the myristoylated product, and its characterization using mass spectrometry and HPLC.

Experimental Protocols

Materials and Reagents
  • Peptide with an N-terminal glycine residue

  • This compound

  • Dimethylformamide (DMF)

  • Chloroform

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Reverse-phase HPLC columns (C8 or C18)

  • Mass spectrometer (ESI or MALDI)

Protocol 1: On-Resin Peptide Myristoylation

This protocol is suitable for peptides synthesized using solid-phase peptide synthesis (SPPS) with an Fmoc-strategy.

  • Fmoc Deprotection: Following the final coupling step in the SPPS, the N-terminal Fmoc protecting group of the peptide-resin is removed by treating it with a 20% piperidine solution in DMF.

  • Resin Washing: The deprotected peptide-resin is thoroughly washed with DMF and DCM to remove residual piperidine and other impurities.

  • Myristoylation Reaction:

    • Prepare a solution of this compound in a 1:1 mixture of chloroform and DMF.

    • Add the this compound solution to the washed peptide-resin.

    • The reaction mixture is then heated to 65°C for 1.5 hours to facilitate the acylation of the N-terminal amine.

  • Washing: After the reaction, the resin is washed extensively with a hot 1:1 solution of chloroform and DMF to remove excess this compound and byproducts.

  • Cleavage and Deprotection: The myristoylated peptide is cleaved from the resin and all side-chain protecting groups are removed using a standard cleavage cocktail, typically containing a high concentration of TFA.

  • Purification: The crude myristoylated peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In-Solution Peptide Myristoylation

This protocol is applicable for labeling purified peptides in solution.

  • Peptide Dissolution: Dissolve the purified peptide in a suitable organic solvent, such as DMF.

  • Reagent Preparation: In a separate vial, dissolve this compound in DMF. A molar excess of the anhydride is typically used to drive the reaction to completion.

  • Reaction: Add the this compound solution to the peptide solution. The reaction is typically carried out at room temperature with stirring. Reaction progress can be monitored by LC-MS.

  • Quenching: Once the reaction is complete, a small amount of water or a primary amine can be added to quench any remaining anhydride.

  • Purification: The myristoylated peptide is purified from the reaction mixture using RP-HPLC.

Data Presentation

Table 1: Reaction Parameters for On-Resin Myristoylation
ParameterValueReference
Reagent This compoundGeneral Knowledge
Solvent 50% Chloroform in DMFGeneral Knowledge
Temperature 65°CGeneral Knowledge
Reaction Time 1.5 hoursGeneral Knowledge
Expected Yield >90% (reaction conversion)General Knowledge
Table 2: HPLC Purification Parameters for Myristoylated Peptides

Myristoylation significantly increases the hydrophobicity of a peptide, leading to a longer retention time on reverse-phase HPLC columns. C8 or C18 columns are commonly used for purification.[6][7]

ParameterDescriptionTypical Values/Observations
Column Type C18, C8, or C4 stationary phases are commonly used.C18 offers the highest hydrophobicity and retention. C8 is a good alternative for very hydrophobic peptides. C4 is typically used for large and very hydrophobic peptides.[8]
Mobile Phase A 0.1% TFA in WaterStandard for peptide analysis.
Mobile Phase B 0.1% TFA in AcetonitrileStandard for peptide analysis.
Gradient A linear gradient of increasing Mobile Phase B concentration.The optimal gradient will depend on the specific peptide sequence and its hydrophobicity.
Retention Time Shift The myristoylated peptide will have a significantly longer retention time compared to its non-myristoylated counterpart.The exact shift depends on the peptide and HPLC conditions, but can be several minutes.[9]
Table 3: Mass Spectrometry Analysis of Myristoylated Peptides

Mass spectrometry is a critical tool for confirming the successful myristoylation of a peptide. The addition of a myristoyl group results in a predictable mass increase.

ParameterDescriptionValueReference
Mass of Myristoyl Group The mass added to the peptide upon myristoylation.210.19 Da (C₁₄H₂₆O)[10]
Predicted Mass (Monoisotopic) Calculated mass of the myristoylated peptide.Mass of unmodified peptide + 210.19 Da[10]
Observed Mass Experimentally determined mass of the myristoylated peptide.Should match the predicted mass within instrumental error.[10]
Characteristic Neutral Loss in MS/MS A common fragmentation pattern observed for myristoylated peptides.A neutral loss of 210 Da is a strong indicator of myristoylation.[10]

Example Mass Calculation:

Peptide SequenceUnmodified Mass (Da)Myristoylated Mass (Da)
GASKYLG724.38934.57
GCVSAED693.26903.45

Mandatory Visualization

Signaling Pathway: Src Kinase Activation

Myristoylation is essential for the membrane localization and function of Src, a non-receptor tyrosine kinase that plays a central role in regulating cell proliferation, differentiation, and survival.[4][5] The myristoyl group acts as a hydrophobic anchor that helps to tether Src to the inner leaflet of the plasma membrane.[4]

Experimental_Workflow start Start: Peptide with N-terminal Glycine synthesis_choice Choose Labeling Method start->synthesis_choice on_resin On-Resin Myristoylation (during SPPS) synthesis_choice->on_resin On-Resin in_solution In-Solution Myristoylation (post-purification) synthesis_choice->in_solution In-Solution cleavage Cleavage from Resin & Deprotection on_resin->cleavage purification RP-HPLC Purification in_solution->purification cleavage->purification analysis Analysis purification->analysis ms Mass Spectrometry (Confirmation of Mass) analysis->ms Identity hplc_analysis Analytical HPLC (Purity Assessment) analysis->hplc_analysis Purity end End: Pure Myristoylated Peptide ms->end hplc_analysis->end

References

Application Notes and Protocols for the Synthesis of Cationic Lipids Using Myristic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of myristic anhydride in the synthesis of cationic lipids, which are critical components in non-viral gene delivery and drug delivery systems.

Introduction to Myristoylated Cationic Lipids

Cationic lipids are amphiphilic molecules characterized by a positively charged headgroup and a hydrophobic tail. The hydrophobic tails, often comprising fatty acid chains, play a crucial role in the formation of lipid bilayers and the overall stability and transfection efficiency of the resulting liposomes. Myristic acid, a saturated 14-carbon fatty acid, is frequently incorporated into the hydrophobic domain of cationic lipids. The resulting myristoylated lipids, such as the well-known DMRIE (1,2-dimyristyloxypropyl-3-dimethyl-hydroxyethylammonium bromide), have demonstrated high efficiency in delivering nucleic acids into cells. This compound serves as an effective reagent for introducing these myristoyl chains onto a polar headgroup precursor through an acylation reaction.

Core Principle: Acylation with this compound

The fundamental reaction for incorporating myristoyl chains is the acylation of a nucleophilic group, typically a primary or secondary amine or a hydroxyl group, on a precursor molecule. This compound is a reactive acylating agent that readily reacts with these nucleophiles to form a stable amide or ester bond, respectively, releasing myristic acid as a byproduct. This reaction is generally carried out in an aprotic organic solvent, often in the presence of a non-nucleophilic base to neutralize the myristic acid byproduct and drive the reaction to completion.

Experimental Protocols

Protocol 1: Synthesis of a DMRIE Analogue using this compound

This protocol describes the synthesis of a cationic lipid with two myristoyl chains attached to a 3-(dimethylamino)-1,2-propanediol backbone. This is analogous to the synthesis of DMRIE, but utilizes this compound instead of myristoyl chloride.

Materials:

  • 3-(Dimethylamino)-1,2-propanediol

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Methanol)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(dimethylamino)-1,2-propanediol (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in anhydrous dichloromethane.

  • Addition of this compound: In a separate flask, dissolve this compound (2.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirring solution of the amino alcohol at room temperature over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a small amount of water. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography. A gradient elution system, for instance, starting with hexane/ethyl acetate and gradually increasing the polarity with methanol, can be employed to isolate the desired dimyristoylated cationic lipid.

  • Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Protocol 2: Formulation of Cationic Liposomes by Thin-Film Hydration

This protocol outlines the preparation of liposomes from the synthesized myristoylated cationic lipid, often in combination with a helper lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol.[1]

Materials:

  • Synthesized myristoylated cationic lipid

  • Helper lipid (e.g., DOPE or Cholesterol)

  • Chloroform or a chloroform/methanol mixture

  • Aqueous buffer (e.g., sterile water, PBS, or HEPES-buffered saline)

  • Rotary evaporator

  • Bath sonicator or extruder

  • Syringes and polycarbonate membranes (for extrusion)

Procedure:

  • Lipid Film Formation: Dissolve the synthesized cationic lipid and the helper lipid (e.g., in a 1:1 molar ratio) in chloroform or a suitable organic solvent mixture in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask. It is crucial to ensure all solvent is removed, which can be facilitated by placing the flask under high vacuum for at least one hour.

  • Hydration: Hydrate the lipid film by adding the desired aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid mixture. Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • Sonication: To obtain smaller, more uniform liposomes, the MLV suspension can be sonicated in a bath sonicator.

    • Extrusion: For a more defined and uniform size distribution, the MLVs can be extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated several times to ensure homogeneity.[1]

  • Characterization: The resulting liposomes should be characterized for their particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Quantitative Data Presentation

The performance of cationic lipids is highly dependent on their structure, including the length of their hydrophobic chains. The following tables summarize key quantitative data for cationic lipids containing myristoyl (C14) chains compared to other chain lengths.

Table 1: Influence of Acyl Chain Length on Transfection Efficiency

Cationic Lipid BackboneAcyl Chain LengthTransfection Efficiency (Relative to Control)Cell LineReference
Spermine-basedC14 (Myristoyl)HighestHeLa[2]
Spermine-basedC16 (Palmitoyl)IntermediateHeLa[2]
Spermine-basedC18 (Stearoyl)LowestHeLa[2]

This data indicates that for this particular spermine-based cationic lipid, the C14 acyl chain provides the optimal length for high transfection efficiency in HeLa cells.[2]

Table 2: Physicochemical Properties of Myristoylated Cationic Liposomes

Cationic LipidHelper Lipid (Molar Ratio)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DMRIE AnalogueDOPE (1:1)100 - 200< 0.3+30 to +50General Literature
C14-DOTMA AnalogueDOPE (1:1)~150~0.2> +30[3]

These values are typical for myristoylated cationic liposomes and indicate the formation of stable, positively charged nanoparticles suitable for gene delivery. A PDI below 0.3 suggests a relatively monodisperse population of liposomes. A zeta potential above +30 mV is generally considered indicative of good colloidal stability due to electrostatic repulsion between particles.[4]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Cationic Lipid Synthesis AminoAlcohol Amino Alcohol Precursor (e.g., 3-(Dimethylamino)-1,2-propanediol) Reaction Acylation Reaction AminoAlcohol->Reaction MyristicAnhydride This compound MyristicAnhydride->Reaction SolventBase Aprotic Solvent + Base (e.g., DCM + TEA) SolventBase->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct Purified Myristoylated Cationic Lipid Purification->FinalProduct

Caption: General workflow for the synthesis of a myristoylated cationic lipid.

Liposome Formulation Workflow

Liposome_Formulation_Workflow cluster_formulation Liposome Formulation Lipids Myristoylated Cationic Lipid + Helper Lipid Dissolution Lipid Dissolution Lipids->Dissolution Solvent Organic Solvent (e.g., Chloroform) Solvent->Dissolution FilmFormation Thin Film Formation (Rotary Evaporation) Dissolution->FilmFormation Hydration Hydration with Aqueous Buffer FilmFormation->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs SizeReduction Size Reduction (Sonication or Extrusion) MLVs->SizeReduction Liposomes Unilamellar Liposomes SizeReduction->Liposomes Characterization Characterization (DLS for Size, PDI, Zeta Potential) Liposomes->Characterization

Caption: Workflow for the formulation of cationic liposomes via thin-film hydration.

Logical Relationship of Cationic Lipid Components

Cationic_Lipid_Structure CationicLipid Cationic Lipid Polar Headgroup Hydrophobic Tail Headgroup Polar Headgroup + Positively Charged + Interacts with Nucleic Acids CationicLipid:head->Headgroup is the Tail Hydrophobic Tail + Two Myristoyl (C14) Chains + Forms Lipid Bilayer CationicLipid:tail->Tail consists of

Caption: Key structural components of a myristoylated cationic lipid.

References

Application Notes and Protocols for the Synthesis of Cholesteryl Myristate Using Myristic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl myristate is a cholesterol ester that plays a significant role in various biological and pharmaceutical applications. As a major component of lipid nanoparticles, it is utilized as a drug carrier system for compounds with low water solubility. This document provides detailed application notes and a comprehensive protocol for the synthesis of cholesteryl myristate through the esterification of cholesterol with myristic anhydride, a method known for its high efficiency and yield.

Applications

Cholesteryl esters, such as cholesteryl myristate, are integral to the transport and storage of cholesterol in biological systems. In the field of drug delivery, their amphiphilic nature makes them excellent components for the formulation of various nanoparticle-based drug delivery systems. These systems can enhance the solubility, stability, and bioavailability of therapeutic agents. Specifically, cholesteryl myristate has been incorporated into lipid nanoparticles to facilitate the delivery of poorly water-soluble drugs.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for the reactants and the final product, cholesteryl myristate.

Table 1: Properties of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
CholesterolC₂₇H₄₆O386.65148-150
This compoundC₂₈H₅₄O₃438.7353-55
Cholesteryl MyristateC₄₁H₇₂O₂597.0184

Table 2: Spectroscopic Data for Cholesteryl Myristate

Spectroscopic TechniqueKey Data Points
¹H NMR (CDCl₃)δ 5.37 (m, 1H, vinylic proton), 4.60 (m, 1H, C3-H), 2.28 (t, 2H, -OCO-CH₂-), 1.02 (s, 3H, C19-CH₃), 0.91 (d, 3H, C21-CH₃), 0.86 (d, 6H, C26/27-CH₃), 0.68 (s, 3H, C18-CH₃)
¹³C NMR (CDCl₃)δ 173.3 (C=O), 139.8 (C5), 122.5 (C6), 73.9 (C3), 56.7, 56.1, 50.1, 42.3, 39.7, 39.5, 38.1, 37.0, 36.6, 36.2, 35.8, 34.8, 31.9, 31.8, 29.7, 29.5, 29.3, 29.2, 28.2, 28.0, 25.3, 24.3, 23.8, 22.8, 22.6, 21.0, 19.3, 18.7, 11.8
Mass Spectrometry (MS)m/z: 596.55 (M⁺)

Experimental Protocols

This section details the synthesis of cholesteryl myristate from cholesterol and this compound, a method adapted from the procedure described by Patel et al. for the acylation of cholesterol.[1] This method utilizes 4-(pyrrolidino)pyridine as a catalyst to achieve high yields.

Materials and Equipment
  • Cholesterol (≥99%)

  • This compound (≥95%)

  • 4-(Pyrrolidino)pyridine (≥98%)

  • Dichloromethane (DCM), anhydrous

  • Hexane, HPLC grade

  • Ethyl acetate, HPLC grade

  • Silica gel for column chromatography (60-120 mesh)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Synthesis of Cholesteryl Myristate

dot graph "Synthesis_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_reactants" { label="Reactant Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cholesterol [label="Cholesterol"]; MyristicAnhydride [label="this compound"]; Catalyst [label="4-(Pyrrolidino)pyridine"]; Solvent [label="Anhydrous DCM"]; }

subgraph "cluster_reaction" { label="Reaction"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; ReactionMix [label="Combine Reactants in DCM\nunder Inert Atmosphere"]; Stir [label="Stir at Room Temperature\n(Monitor by TLC)"]; }

subgraph "cluster_workup" { label="Work-up & Purification"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Filter [label="Filter to Remove By-products"]; Evaporate [label="Evaporate Solvent"]; Column [label="Silica Gel Column Chromatography\n(Hexane/Ethyl Acetate)"]; Recrystallize [label="Recrystallize from Acetone/Ethanol"]; }

subgraph "cluster_product" { label="Final Product"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Cholesteryl Myristate"]; }

Cholesterol -> ReactionMix; MyristicAnhydride -> ReactionMix; Catalyst -> ReactionMix; Solvent -> ReactionMix; ReactionMix -> Stir; Stir -> Filter; Filter -> Evaporate; Evaporate -> Column; Column -> Recrystallize; Recrystallize -> Product; } dot Figure 1: Experimental workflow for the synthesis of cholesteryl myristate.

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cholesterol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add this compound (1.2 eq) followed by a catalytic amount of 4-(pyrrolidino)pyridine (0.1 eq).

  • Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1 v/v) solvent system. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent system such as acetone/ethanol to obtain pure cholesteryl myristate as a white crystalline solid.

  • Characterization: Confirm the identity and purity of the synthesized cholesteryl myristate using ¹H NMR, ¹³C NMR, and mass spectrometry, and by determining its melting point.

Preparation of this compound (if not commercially available)

This compound can be synthesized from myristic acid. A common method involves the reaction of myristoyl chloride with myristic acid in the presence of a base like pyridine. Alternatively, it can be prepared by treating myristic acid with a dehydrating agent such as acetic anhydride.

dot graph "Myristic_Anhydride_Synthesis" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_reactants_anhydride" { label="Reactants"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; MyristicAcid [label="Myristic Acid"]; DehydratingAgent [label="Dehydrating Agent\n(e.g., Acetic Anhydride)"]; }

subgraph "cluster_reaction_anhydride" { label="Reaction"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction [label="Heat Reactants"]; }

subgraph "cluster_purification_anhydride" { label="Purification"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Distillation [label="Vacuum Distillation"]; }

subgraph "cluster_product_anhydride" { label="Product"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; MyristicAnhydride [label="this compound"]; }

MyristicAcid -> Reaction; DehydratingAgent -> Reaction; Reaction -> Distillation; Distillation -> MyristicAnhydride; } dot Figure 2: Synthesis of this compound from myristic acid.

Signaling Pathways and Logical Relationships

The synthesis of cholesteryl myristate is a straightforward esterification reaction. The logical relationship of the components is depicted below.

dot graph "Reaction_Mechanism_Logic" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Cholesterol [label="Cholesterol\n(Nucleophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MyristicAnhydride [label="this compound\n(Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="4-(Pyrrolidino)pyridine\n(Acyl Transfer Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"];

Intermediate [label="Acyl-Pyridinium Intermediate\n(Activated Electrophile)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Product [label="Cholesteryl Myristate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Myristic Acid", fillcolor="#5F6368", fontcolor="#FFFFFF"];

MyristicAnhydride -> Intermediate [label=" reacts with"]; Catalyst -> Intermediate [label=" activates"]; Cholesterol -> Product [label=" attacks Intermediate to form"]; Intermediate -> Product; Intermediate -> Byproduct [label=" releases"]; } dot Figure 3: Logical relationship of reactants and catalyst in the synthesis.

Conclusion

The synthesis of cholesteryl myristate using this compound and a 4-(pyrrolidino)pyridine catalyst is a robust and high-yielding method suitable for laboratory and potential scale-up production. The detailed protocol and accompanying data provide a comprehensive guide for researchers in the fields of medicinal chemistry, materials science, and drug delivery. The final product's purity can be readily assessed using standard analytical techniques, ensuring its suitability for downstream applications.

References

Application Notes and Protocols: Acylation of sn-glycero-3-phosphocholine with Myristic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis and analysis of 1-myristoyl-sn-glycero-3-phosphocholine, a prominent lysophosphatidylcholine (LPC). LPCs are bioactive lipid molecules that play crucial roles in a variety of physiological and pathological processes, including signal transduction, inflammation, and the regulation of membrane protein function. The targeted synthesis of specific LPC species, such as myristoyl-LPC, is essential for investigating their biological functions and for the development of novel therapeutics.

The primary method detailed herein is the chemical acylation of sn-glycero-3-phosphocholine (GPC) with myristic anhydride, a high-yield approach for producing phosphatidylcholines.[1] Additionally, enzymatic synthesis methods are presented as an alternative, offering high specificity and yield under optimized conditions. This document also includes a comprehensive protocol for the purification and quantitative analysis of the resulting myristoyl-LPC using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Furthermore, the known signaling pathways associated with myristoyl-LPC are described and visualized to provide a broader biological context for its application in research and drug development.

Data Presentation

Table 1: Reported Yields for the Synthesis of Lysophosphatidylcholines
MethodAcyl DonorCatalyst/EnzymeKey ParametersYield (%)Reference
Chemical SynthesisFatty Acid Anhydride4-PyrrolidinopyridineBenzene-DMSO (1:1), 40-42°C, 2-5 hrHigh-yield (unspecified)Patel et al., 1979[1]
Enzymatic Synthesisn-3 PUFA-rich fatty acidsLipozyme TL IMSolvent-free, 45°C, 15% enzyme loading, 1:20 GPC to fatty acid ratio~70 mol% (LPC)(2017)[2]
Enzymatic Synthesisn-3 PUFAImmobilized MAS1 LipaseSolvent-free, 55°C, 300 U/g enzyme, 1:20 GPC to fatty acid ratio90.77 mol% (LPC)(2020)[3]
Enzymatic Synthesisn-3 PUFAImmobilized MAS1 LipaseOptimized conditions93.12% (GPC conversion)(2020)[3][4]

Experimental Protocols

Protocol 1: Chemical Synthesis of 1-Myristoyl-sn-glycero-3-phosphocholine

This protocol is adapted from the method described by Patel et al. (1979) for the acylation of GPC.[1]

Materials:

  • sn-glycero-3-phosphocholine (GPC)

  • This compound

  • 4-pyrrolidinopyridine (catalyst)

  • Anhydrous Benzene

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Argon or Nitrogen gas

  • Reaction vessel with a magnetic stirrer and heating capabilities

  • Purification apparatus (Silica gel column or Preparative HPLC system)

Procedure:

  • Preparation: Dry the GPC under vacuum to remove any residual water. Ensure all glassware is thoroughly dried.

  • Reaction Setup: In a reaction vessel under an inert atmosphere (argon or nitrogen), dissolve the dried GPC in a 1:1 mixture of anhydrous benzene and anhydrous DMSO.

  • Addition of Reagents: To the GPC solution, add 4-pyrrolidinopyridine (catalytic amount).

  • Acylation Reaction: Add this compound to the reaction mixture. A moderate excess of the anhydride (e.g., 2 molar equivalents per hydroxyl group of GPC) is recommended.

  • Incubation: Heat the reaction mixture to 40-42°C with continuous stirring for 2-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Purification:

    • Silica Gel Chromatography: After the reaction is complete, the solvent can be removed under reduced pressure. The resulting residue can be purified by silica gel column chromatography.

    • Preparative HPLC: Alternatively, the product can be purified using a preparative HPLC system with a silica gel column, eluting with a chloroform-methanol-water mixture (e.g., 60:30:4 v/v/v).[1]

Protocol 2: Quantification of 1-Myristoyl-sn-glycero-3-phosphocholine by UHPLC-MS/MS

This protocol provides a targeted method for the quantification of 1-myristoyl-sn-glycero-3-phosphocholine (LPC 14:0).[5]

Instrumentation and Materials:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

  • C18 reverse-phase column (e.g., Kinetex C18, 100 Å, 100 x 2.1 mm, 2.6 µm)[5]

  • 1-Myristoyl-sn-glycero-3-phosphocholine (LPC 14:0) standard

  • Internal Standard (e.g., LPC 13:0 or LPC 19:0)[6]

  • Solvents for mobile phase (e.g., Acetonitrile, Water, Formic Acid)

  • Sample extraction reagents (e.g., Methanol, Chloroform)

Procedure:

  • Sample Preparation (Lipid Extraction):

    • For biological samples (e.g., plasma, cell lysates), perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction.

    • Spike the sample with the internal standard before extraction to account for extraction efficiency and matrix effects.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase.

  • UHPLC Separation:

    • Column: Kinetex C18 (100 Å, 100 x 2.1 mm, 2.6 µm)[5]

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Develop a suitable gradient to separate LPC 14:0 from other lipid species. A typical gradient might start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B.

    • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition for LPC 14:0: Monitor the transition of the precursor ion (m/z of [M+H]+ for LPC 14:0) to a specific product ion (e.g., the phosphocholine headgroup fragment at m/z 184).

    • MRM Transition for Internal Standard: Monitor the corresponding transition for the chosen internal standard.

    • Optimization: Optimize MS parameters such as collision energy and declustering potential for maximum sensitivity.

  • Quantification:

    • Generate a calibration curve using a series of known concentrations of the LPC 14:0 standard.[5]

    • Calculate the concentration of LPC 14:0 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Biological Relevance

1-Myristoyl-sn-glycero-3-phosphocholine is a signaling lipid that can modulate the activity of various cellular targets, including G protein-coupled receptors (GPCRs). One such receptor implicated in LPC signaling is GPR132 (also known as G2A). While some studies suggest LPCs are not direct agonists, they can regulate GPR132's surface expression and signaling responses.[7] Downstream signaling from related receptors often involves the adapter protein MyD88 and the PI3K-AKT pathway, which are crucial in inflammatory responses.

Experimental Workflow for Synthesis and Analysis

Experimental Workflow Workflow for Synthesis and Analysis of Myristoyl-LPC cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis GPC sn-glycero-3-phosphocholine (GPC) Acylation Acylation Reaction (4-Pyrrolidinopyridine) GPC->Acylation Myristic_Anhydride This compound Myristic_Anhydride->Acylation Crude_Product Crude Myristoyl-LPC Acylation->Crude_Product Purification_Method Purification (Column Chromatography or Prep HPLC) Crude_Product->Purification_Method Pure_Product Pure Myristoyl-LPC Purification_Method->Pure_Product LCMS UHPLC-MS/MS Analysis Pure_Product->LCMS Quantification Quantification LCMS->Quantification

Caption: Synthesis and analysis workflow.

Putative Signaling Pathway of Myristoyl-LPC

Signaling Pathway Putative Signaling Pathway of Myristoyl-LPC LPC 1-Myristoyl-sn-glycero-3-phosphocholine (Myristoyl-LPC) GPR132 GPR132 (G2A) (GPCR) LPC->GPR132 Modulates MyD88 MyD88 (Adapter Protein) GPR132->MyD88 Recruits (Hypothesized) PI3K PI3K MyD88->PI3K Activates AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylates Cellular_Response Cellular Responses (e.g., Inflammation, Migration) AKT->Cellular_Response Leads to

Caption: Myristoyl-LPC signaling pathway.

References

Application Notes and Protocols: Preparation of Fatty Acyl Derivatives of Macrocyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fatty acids to macrocyclic peptides is a pivotal strategy in modern drug development, enhancing the therapeutic potential of these versatile molecules. Lipidation, the process of attaching a lipid moiety, can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile. By increasing lipophilicity, fatty acylation can enhance membrane permeability, prolong plasma half-life through albumin binding, and improve receptor engagement.[1] This document provides detailed protocols and methodologies for the preparation of fatty acyl derivatives of macrocyclic peptides, targeting researchers in peptide chemistry, pharmacology, and drug discovery.

Strategic Approaches to Peptide Lipidation

The synthesis of lipidated peptides can be approached through several methods, each with distinct advantages. The choice of strategy often depends on the desired site of acylation (N-terminus or amino acid side chain), the nature of the fatty acid, and the overall complexity of the macrocyclic peptide.

Key Strategies Include:

  • Solid-Phase Peptide Synthesis (SPPS): The fatty acid can be coupled to the peptide while it is still attached to the solid support. This is a common and efficient method for N-terminal acylation.[2][3]

  • Solution-Phase Ligation: This method involves the conjugation of a purified peptide and a fatty acid derivative in solution. It is particularly useful for complex peptides or when site-specific modification of an internal amino acid is required.

  • Chemoenzymatic Synthesis: This approach combines chemical synthesis of the linear peptide with enzymatic cyclization and/or lipidation, offering high specificity and milder reaction conditions.[4][5]

Experimental Protocols

Protocol 1: N-Terminal Fatty Acylation via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the direct coupling of a fatty acid to the N-terminus of a resin-bound macrocyclic peptide precursor.

Materials:

  • Fmoc-protected peptide-resin

  • Fatty acid (e.g., Palmitic acid, Myristic acid)

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Fmoc Deprotection: Swell the peptide-resin in DMF. Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Fatty Acid Activation: In a separate vessel, dissolve the fatty acid (3-5 equivalents relative to the resin loading) in DMF. Add the coupling agent (e.g., HBTU, 3-5 eq.) and DIPEA (6-10 eq.). Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated fatty acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. A ninhydrin test can be performed to monitor the completion of the coupling reaction.

  • Washing: After the coupling is complete, wash the resin extensively with DMF, DCM, and methanol to remove excess reagents.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the lipidated peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the precipitate, wash with cold ether, and dry under vacuum. Purify the crude lipidated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Protocol 2: Site-Specific Side-Chain Acylation via Orthogonal Protection

This protocol details the acylation of a specific amino acid side chain (e.g., Lysine) using an orthogonal protecting group strategy.

Materials:

  • Peptide-resin with an amino acid bearing an orthogonally protected side chain (e.g., Fmoc-Lys(Alloc)-OH)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Scavenger for the Alloc group (e.g., Phenylsilane)

  • Fatty acid and coupling reagents as in Protocol 1

  • Solvents: DMF, DCM

Procedure:

  • Peptide Synthesis: Synthesize the macrocyclic peptide on a solid support using standard Fmoc-SPPS, incorporating the orthogonally protected amino acid at the desired position.

  • Orthogonal Deprotection: After completing the peptide sequence, treat the resin with a solution of the palladium catalyst and scavenger in DCM to selectively remove the Alloc protecting group from the lysine side chain. This reaction is typically performed under an inert atmosphere.

  • Washing: Wash the resin thoroughly with DCM and DMF to remove the catalyst and byproducts.

  • Side-Chain Acylation: Couple the fatty acid to the deprotected lysine side-chain amine using the activation and coupling procedure described in Protocol 1 (steps 2 and 3).

  • Final Cleavage and Purification: Cleave the peptide from the resin and purify as described in Protocol 1 (steps 5 and 6).

Data Presentation

The success of fatty acylation can be quantified by yield, purity, and analytical characterization. Below are example tables summarizing typical data obtained from these protocols.

Table 1: Summary of N-Terminal Acylation Reactions

Macrocyclic PeptideFatty Acid (Chain Length)Coupling MethodCrude Yield (%)Purity by RP-HPLC (%)Observed Mass (Da)Expected Mass (Da)
Cyclo(RGDfK)Palmitic Acid (C16)HBTU/DIPEA75>95829.5829.5
Daptomycin analogMyristic Acid (C14)HATU/DIPEA68>961845.21845.1
Unnamed Peptide AStearic Acid (C18)HBTU/DIPEA71>951256.81256.8

Table 2: Characterization of Purified Fatty Acyl Peptides

Derivative NameFatty Acyl ChainRetention Time (min)†Molecular FormulaPurity (%)
C12-CGKRKLauric Acid (C12)25.4C₄₅H₈₇N₁₅O₇98.2
C14-CGKRKMyristic Acid (C14)28.1C₄₇H₉₁N₁₅O₇97.5
C16-CGKRKPalmitic Acid (C16)30.5C₄₉H₉₅N₁₅O₇98.6
C18-CGKRKStearic Acid (C18)32.8C₅₁H₉₉N₁₅O₇96.9

†Retention times are dependent on the specific RP-HPLC column and gradient used.[3]

Visualization of Experimental Workflows

Diagram 1: N-Terminal Fatty Acylation Workflow (SPPS)

N_Terminal_Acylation start Start: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Coupling to Peptide-Resin deprotection->coupling activation Fatty Acid Activation (HBTU/DIPEA in DMF) activation->coupling wash1 Wash (DMF, DCM) coupling->wash1 cleavage Cleavage from Resin (TFA Cocktail) wash1->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Purified Lipo-peptide purification->end

Caption: Workflow for N-terminal fatty acylation on solid phase.

Diagram 2: Side-Chain Acylation Workflow (Orthogonal Protection)

Side_Chain_Acylation start Start: Peptide-Resin (with Lys(Alloc)) alloc_deprotection Alloc Deprotection (Pd(PPh₃)₄) start->alloc_deprotection wash1 Wash (DCM, DMF) alloc_deprotection->wash1 side_chain_coupling Side-Chain Coupling wash1->side_chain_coupling fa_activation Fatty Acid Activation (HBTU/DIPEA) fa_activation->side_chain_coupling wash2 Wash (DMF, DCM) side_chain_coupling->wash2 final_cleavage Final Cleavage & Purification wash2->final_cleavage end End: Side-Chain Lipo-peptide final_cleavage->end

Caption: Workflow for site-specific side-chain acylation.

Characterization of Fatty Acyl Peptides

Proper characterization is crucial to confirm the identity and purity of the final product.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to verify the molecular weight of the lipidated peptide, confirming the successful conjugation of the fatty acid.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary method for assessing the purity of the final product and for purification. The increased hydrophobicity of the lipidated peptide typically results in a longer retention time compared to the non-lipidated precursor.[3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the characteristic vibrational bands of the fatty acyl chain, providing structural confirmation.[7]

Conclusion

The preparation of fatty acyl derivatives of macrocyclic peptides is a powerful tool for enhancing their therapeutic properties. The protocols outlined in this document provide a solid foundation for researchers to synthesize these valuable compounds. Careful selection of the synthetic strategy, along with rigorous purification and characterization, are essential for obtaining high-quality lipidated peptides for biological evaluation.

References

Application Notes and Protocols: The Role of Myristic Anhydride in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Myristoylation in Cellular Processes

Myristoylation is a critical lipid modification where a myristoyl group, derived from the 14-carbon saturated fatty acid myristic acid, is attached to the N-terminal glycine of a protein.[1] This process, catalyzed by N-myristoyltransferase (NMT), is a vital co- and post-translational modification that influences the function of numerous eukaryotic and viral proteins.[1][2] The addition of the hydrophobic myristoyl group facilitates weak and reversible protein-membrane and protein-protein interactions, which are essential for localizing proteins to specific subcellular compartments, such as the plasma membrane and Golgi apparatus.[1][3] These interactions are fundamental to a wide array of cellular signaling pathways, including those involving G-proteins and protein kinases.[3][4] Consequently, aberrant myristoylation is implicated in various diseases, including cancer and infectious diseases, making the enzymes involved, particularly NMT, attractive therapeutic targets.[2][4]

Proteomics research plays a pivotal role in identifying myristoylated proteins and understanding their functional roles. The primary methods for studying protein myristoylation on a proteome-wide scale involve metabolic labeling with myristic acid analogs that can be subsequently detected and enriched for mass spectrometry analysis.[5][6]

While not a conventional reagent in proteomics, myristic anhydride presents a potential, albeit underexplored, tool for the chemical modification of peptides. Based on the well-established reactivity of other acid anhydrides in proteomics, this compound could theoretically be used to introduce a myristoyl group to the N-terminus and lysine residues of peptides in vitro. This application note will explore this hypothetical application, provide a speculative protocol, and contrast it with established methodologies for studying protein myristoylation.

Hypothetical Application of this compound in Proteomics

This compound, as a reactive derivative of myristic acid, can be envisioned as a chemical tool for the derivatization of peptides prior to mass spectrometry analysis. The underlying principle is the acylation of primary amine groups (the peptide N-terminus and the ε-amino group of lysine residues) with the myristoyl group.[7][8] This modification would significantly increase the hydrophobicity of the modified peptides, which could be leveraged for specific enrichment strategies or to alter their chromatographic behavior.

Proposed Reaction Mechanism

The reaction of this compound with a primary amine on a peptide is expected to proceed via nucleophilic acyl substitution. The nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, resulting in the formation of a stable amide bond and the release of a myristate molecule as a leaving group.

Potential Advantages and Disadvantages

Potential Advantages:

  • Increased Hydrophobicity: The addition of a C14 alkyl chain would dramatically increase the hydrophobicity of labeled peptides, potentially aiding in their separation from unmodified peptides through reversed-phase chromatography or other hydrophobic interaction-based methods.[9]

  • Targeted Derivatization: Like other anhydrides, it would target specific functional groups (primary amines), providing a degree of predictability in the modification.[7]

  • Chemical Synthesis of Myristoylated Standards: this compound could be used to synthesize myristoylated peptide standards for use in targeted proteomics assays.[10]

Potential Disadvantages:

  • Lack of Established Protocols: There are no standardized, validated protocols for the use of this compound in proteomics, requiring significant optimization and validation.

  • Reaction Efficiency and Specificity: The efficiency and specificity of the reaction would need to be thoroughly characterized to ensure complete and predictable labeling. Incomplete labeling can complicate data analysis.

  • Impact on Mass Spectrometry Analysis: The increased hydrophobicity might lead to poor solubility of modified peptides in aqueous solutions and could potentially suppress ionization in electrospray ionization mass spectrometry.

Experimental Protocols

Hypothetical Protocol for Peptide Myristoylation using this compound

Disclaimer: This is a hypothetical protocol based on established methods for other anhydrides and requires experimental validation.

1. Materials:

  • Lyophilized peptide sample

  • This compound (dissolved in an anhydrous organic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN))

  • Labeling buffer: 100 mM triethylammonium bicarbonate (TEAB), pH 8.5

  • Quenching solution: 5% hydroxylamine or 100 mM Tris-HCl, pH 8.0

  • Formic acid (FA)

  • C18 desalting spin column

2. Procedure:

  • Peptide Resuspension: Resuspend the lyophilized peptide sample in the labeling buffer to a final concentration of 1-2 mg/mL.

  • Labeling Reaction:

    • Add the this compound solution to the peptide solution to achieve a 10-20 fold molar excess of the anhydride over the total number of primary amine groups (N-termini and lysine residues).

    • Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to react with any excess this compound.

    • Incubate for 15 minutes at room temperature.

  • Sample Acidification and Desalting:

    • Acidify the sample by adding formic acid to a final concentration of 1%.

    • Desalt the sample using a C18 spin column according to the manufacturer's protocol to remove salts and excess reagents.

  • Elution and Drying:

    • Elute the myristoylated peptides from the C18 column using an appropriate organic solvent solution (e.g., 80% acetonitrile, 0.1% formic acid).

    • Dry the eluted peptides in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Resuspend the dried, myristoylated peptides in a solution compatible with the mass spectrometer (e.g., 2% acetonitrile, 0.1% formic acid).

    • Analyze the sample by LC-MS/MS. The myristoylation will result in a mass shift of +210.198 Da for each modification.[10]

Established Protocol for Studying N-Myristoylation: Metabolic Labeling

This is a well-established method for studying endogenous protein myristoylation.

1. Materials:

  • Cell culture medium deficient in myristic acid

  • Myristic acid analog (e.g., a clickable alkyne- or azide-tagged myristic acid)

  • Cell lysis buffer

  • Click chemistry reagents (e.g., biotin-azide or -alkyne, copper catalyst, reducing agent)

  • Streptavidin affinity resin

  • Digestion buffer and trypsin

  • Mass spectrometer

2. Procedure:

  • Metabolic Labeling: Culture cells in a medium supplemented with the myristic acid analog for a defined period to allow for its incorporation into newly synthesized proteins.[6]

  • Cell Lysis and Protein Extraction: Harvest the cells and lyse them to extract the total proteome.

  • Click Chemistry: Perform a click chemistry reaction to attach a biotin tag to the myristic acid analog incorporated into the proteins.

  • Affinity Purification: Use streptavidin affinity resin to enrich for the biotin-tagged (and thus myristoylated) proteins.

  • On-Bead or In-Solution Digestion: Digest the enriched proteins into peptides using trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify the myristoylated proteins.

Quantitative Data Presentation

Expected Quantitative Data for this compound Labeling (Hypothetical)
ParameterExpected ValueNotes
Labeling Efficiency > 95%Based on efficiencies observed with other anhydrides like trimethylacetic anhydride (>98%).[11] Requires optimization of reaction conditions (reagent concentration, pH, incubation time).
Mass Shift per Myristoyl Group +210.198 DaThe monoisotopic mass of the myristoyl group (C14H27O).
Peptide Recovery > 80%Potential for sample loss during cleanup steps due to increased hydrophobicity.
Side Reactions LowAnhydrides can potentially react with hydroxyl groups on serine, threonine, and tyrosine under certain conditions. This needs to be assessed.
Representative Quantitative Data for Metabolic Labeling
ParameterTypical Value/ObservationReference
Incorporation Efficiency Varies by cell type and analogDependent on cellular uptake and utilization of the analog by NMT.
Enrichment Fold-Change > 10-foldFor known myristoylated proteins after affinity purification.
Number of Identified Myristoylated Proteins Dozens to hundredsDependent on the sensitivity of the mass spectrometer and the efficiency of the workflow.

Visualizations

Biological N-Myristoylation Pathway

N-Myristoylation_Pathway MyristicAcid Myristic Acid AcylCoASynthetase Acyl-CoA Synthetase MyristicAcid->AcylCoASynthetase ATP -> AMP+PPi MyristoylCoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT AcylCoASynthetase->MyristoylCoA MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein CoA NascentProtein Nascent Protein (with N-terminal Glycine) NascentProtein->NMT Membrane Membrane Targeting & Signal Transduction MyristoylatedProtein->Membrane

Caption: Biological pathway of protein N-myristoylation.

Experimental Workflow for Peptide Derivatization with this compound

Myristic_Anhydride_Workflow Start Protein Sample Digestion Protein Digestion (e.g., with Trypsin) Start->Digestion Peptides Peptide Mixture Digestion->Peptides Labeling Derivatization with This compound Peptides->Labeling LabeledPeptides Myristoylated Peptides Labeling->LabeledPeptides Cleanup Sample Cleanup (C18 Desalting) LabeledPeptides->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Analysis Analysis->Data

Caption: Workflow for peptide derivatization using this compound.

Experimental Workflow for Metabolic Labeling of Myristoylated Proteins

Metabolic_Labeling_Workflow CellCulture Cell Culture with Myristic Acid Analog Lysis Cell Lysis CellCulture->Lysis Proteome Labeled Proteome Lysis->Proteome Click Click Chemistry (Biotinylation) Proteome->Click Enrichment Streptavidin Affinity Purification Click->Enrichment Digestion Tryptic Digestion Enrichment->Digestion Analysis LC-MS/MS Analysis Digestion->Analysis Identification Identification of Myristoylated Proteins Analysis->Identification

Caption: Workflow for metabolic labeling to study protein myristoylation.

Conclusion

For the comprehensive and reliable study of endogenous protein myristoylation, established methods such as metabolic labeling with bioorthogonal myristic acid analogs remain the gold standard. These approaches allow for the specific identification and quantification of myristoylated proteins in their native cellular context, providing invaluable insights into their biological functions. Researchers and drug development professionals should continue to rely on these validated techniques while considering the potential of reagents like this compound for specialized, developmental applications in chemical proteomics.

References

Troubleshooting & Optimization

How to improve the yield of myristoylation reactions?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for myristoylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help improve the yield and success of your myristoylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-myristoylation and what are the key components of the reaction?

N-myristoylation is a crucial lipid modification where the enzyme N-myristoyltransferase (NMT) attaches a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine residue of a target protein.[1][2][3][4] This modification is vital for protein localization, stability, and involvement in signal transduction pathways.[2][5] The key components for a successful myristoylation reaction, whether in vivo or in vitro, are:

  • N-myristoyltransferase (NMT): The enzyme that catalyzes the reaction. In vertebrates, there are two isoforms, NMT1 and NMT2.[2][4]

  • Protein Substrate: The target protein must have an accessible N-terminal glycine residue.[2][3]

  • Myristoyl-CoA: The activated form of myristic acid that serves as the donor molecule.[2][6]

  • Appropriate Buffer System: To maintain optimal pH and provide necessary co-factors.

Q2: My in vitro myristoylation reaction has a low yield. What are the common causes?

Low yield in in vitro myristoylation reactions can stem from several factors. Key areas to investigate include the integrity and activity of your reagents, and the reaction conditions.[7] Specific issues could be:

  • Inactive NMT Enzyme: The enzyme may have lost activity due to improper storage or handling.

  • Suboptimal Protein Substrate: The N-terminal glycine of your protein may be inaccessible, or the protein may be misfolded or aggregated.

  • Degraded Myristoyl-CoA: Myristoyl-CoA can hydrolyze over time.

  • Incorrect Reaction Buffer Conditions: Suboptimal pH or the presence of inhibitory substances can hinder the reaction.

  • Suboptimal Molar Ratio of Reactants: An inappropriate ratio of NMT, protein substrate, and myristoyl-CoA can limit the reaction efficiency.

Q3: How can I confirm that my protein of interest is a suitable substrate for myristoylation?

For a protein to be myristoylated, it typically requires the removal of the initiator methionine to expose an N-terminal glycine residue.[3][8] The substrate specificity of NMT is also influenced by the amino acid sequence following the N-terminal glycine.[9][10][11] While a broad range of amino acids is permitted at positions 3 and 4, there are stricter requirements for position 5, where a serine residue can significantly increase affinity.[10][11]

Q4: What is the difference between co-translational and post-translational myristoylation?

Co-translational myristoylation occurs during protein synthesis, shortly after the N-terminal methionine is cleaved from the nascent polypeptide chain.[2][3] Post-translational myristoylation happens after the protein has been fully synthesized and typically follows a caspase cleavage event that exposes an internal glycine residue, making it available for myristoylation.[2][3][8]

Troubleshooting Guides

Guide 1: Low Yield of Myristoylated Protein in E. coli Expression Systems

A common issue when co-expressing a target protein and NMT in E. coli is a low percentage of myristoylation.[12] This guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow:

LowYieldWorkflow start Low Myristoylation Yield check_expression Verify Expression of NMT and Target Protein start->check_expression optimize_induction Optimize Induction Conditions (IPTG concentration, temperature, time) check_expression->optimize_induction Expression Low check_myristate Ensure Adequate Myristic Acid Supply check_expression->check_myristate Expression OK optimize_induction->check_myristate supplement_media Supplement Media with Myristic Acid check_myristate->supplement_media Supply Low check_nmt_activity Assess NMT Activity check_myristate->check_nmt_activity Supply OK supplement_media->check_nmt_activity use_different_nmt Try a Different NMT Isoform or Species check_nmt_activity->use_different_nmt Activity Low check_protein_solubility Analyze Solubility of Myristoylated Protein check_nmt_activity->check_protein_solubility Activity OK use_different_nmt->check_protein_solubility modify_lysis Modify Lysis Conditions (e.g., add detergents) check_protein_solubility->modify_lysis Insoluble end_node Improved Yield check_protein_solubility->end_node Soluble modify_lysis->end_node

Caption: Troubleshooting workflow for low myristoylation yield in E. coli.

Detailed Steps & Solutions:

Problem Potential Cause Recommended Solution
Low Protein Expression Suboptimal induction conditions for NMT or the target protein.Optimize IPTG concentration, induction temperature (e.g., lower to 18-25°C), and induction time.
Insufficient Myristate Depletion of endogenous myristic acid in the E. coli host.Supplement the growth media with myristic acid (typically 50-100 µM) prior to induction.
Inactive NMT The chosen NMT might not be highly active in the bacterial cytoplasm.Consider using an NMT from a different species (e.g., yeast NMT is commonly used) or a different isoform.[12]
Poor Solubility The myristoylated protein may be less soluble and found in the insoluble fraction after cell lysis.[13]Analyze both the soluble and insoluble fractions for your protein. If it is in the pellet, try different lysis buffers containing mild detergents or adjust the salt concentration.
Guide 2: Optimizing In Vitro Myristoylation Reactions

For cell-free systems, careful optimization of reaction components and conditions is paramount for achieving high yields.

Key Parameter Optimization:

Parameter Recommendation Rationale
pH Maintain a pH between 7.0 and 8.0.[9]NMT activity is optimal in this range; significant deviations can lead to enzyme inactivation.
Temperature Incubate at 25-30°C.This temperature range generally provides a good balance between enzyme activity and stability.
Reactant Concentrations Perform a titration experiment to determine the optimal concentrations of NMT, your protein substrate, and myristoyl-CoA.The ideal ratio can vary depending on the specific substrate and NMT isoform.
Reaction Time Conduct a time-course experiment (e.g., 30, 60, 90, 120 minutes) to find the optimal incubation time.This will help determine when the reaction reaches completion and avoid potential product degradation over longer periods.
Additives Include a reducing agent like DTT (1-5 mM) if your protein is prone to oxidation.Maintaining a reducing environment can be critical for the stability and proper folding of some protein substrates.

Experimental Workflow for Optimization:

OptimizationWorkflow start Low In Vitro Yield setup_reaction Set Up Baseline Reaction start->setup_reaction vary_ph Vary pH (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) setup_reaction->vary_ph vary_temp Vary Temperature (e.g., 20, 25, 30, 37°C) setup_reaction->vary_temp vary_conc Titrate Reactants (NMT, Substrate, Myristoyl-CoA) setup_reaction->vary_conc time_course Perform Time Course (e.g., 0-120 min) setup_reaction->time_course analyze Analyze Yield at Each Step (e.g., SDS-PAGE, Mass Spec) vary_ph->analyze vary_temp->analyze vary_conc->analyze time_course->analyze optimal_conditions Identify Optimal Conditions analyze->optimal_conditions

Caption: Workflow for optimizing in vitro myristoylation reaction conditions.

Experimental Protocols

Protocol 1: In Vitro Myristoylation Assay

This protocol is adapted from fluorescence-based assays used to measure NMT activity and can be used to assess the myristoylation of a peptide or protein substrate.[14][15]

Materials:

  • Purified NMT enzyme

  • Purified protein or peptide substrate with an N-terminal glycine

  • Myristoyl-CoA

  • Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 10 mM MgCl₂

  • Quenching Solution (e.g., 8 M urea)

  • Detection Reagent (e.g., for release of CoA, 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM))[14]

Procedure:

  • Prepare a master mix containing the assay buffer and your protein substrate.

  • In a microplate, add the NMT enzyme to the master mix.

  • Initiate the reaction by adding myristoyl-CoA.

  • Incubate at 30°C for 60 minutes.

  • Stop the reaction by adding the quenching solution.

  • For a fluorescence-based assay, add the CPM reagent and measure the fluorescence to quantify the amount of CoA released, which is stoichiometric to the amount of myristoylated product formed.[14]

  • Alternatively, the reaction products can be analyzed by SDS-PAGE followed by autoradiography (if using radiolabeled myristoyl-CoA) or by mass spectrometry to confirm myristoylation.

Protocol 2: Purification of Myristoylated Proteins

Myristoylated proteins can often be separated from their non-myristoylated counterparts using hydrophobic interaction chromatography (HIC).[13]

Materials:

  • Cell lysate or in vitro reaction mixture containing the myristoylated protein

  • HIC column (e.g., Phenyl Sepharose)

  • Binding Buffer: High salt concentration (e.g., 1 M (NH₄)₂SO₄ in 50 mM Tris-HCl, pH 7.5)

  • Elution Buffer: Low salt concentration (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

  • Equilibrate the HIC column with Binding Buffer.

  • Load the sample onto the column. The hydrophobic myristoyl group will interact with the column resin in the high salt buffer.

  • Wash the column with Binding Buffer to remove unbound, non-myristoylated proteins.

  • Elute the myristoylated protein by applying a decreasing salt gradient using the Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE or Western blot to identify the fractions containing the purified myristoylated protein.

Signaling Pathway Context

Myristoylation is a key modification in many signaling pathways, often facilitating the translocation of signaling proteins to the cell membrane where they can interact with downstream effectors. A classic example is the proto-oncogene tyrosine-protein kinase Src.

SrcSignaling cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane Apo-Src Apo-Src (unmodified) NMT NMT Apo-Src->NMT + Myristoyl-CoA Myr-Src Myristoylated Src (inactive) NMT->Myr-Src Membrane-Src Membrane-Bound Src (active) Myr-Src->Membrane-Src Translocation Downstream Downstream Signaling (e.g., FAK activation) Membrane-Src->Downstream Phosphorylation

Caption: Role of myristoylation in the membrane targeting and activation of Src kinase.[2][5]

References

Technical Support Center: Myristic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing myristic anhydride in their experiments, particularly for the N-myristoylation of peptides and proteins.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in biochemical applications?

A1: this compound is predominantly used as a reagent for N-myristoylation, which is the covalent attachment of a myristoyl group (a 14-carbon saturated fatty acid) to the N-terminal glycine residue of a peptide or protein.[1] This modification increases the hydrophobicity of the molecule, playing a crucial role in mediating protein-protein interactions, subcellular localization, and membrane targeting.[1]

Q2: What is the expected stoichiometry of the reaction between this compound and a peptide?

A2: The reaction of one molecule of this compound with the N-terminal amine of a peptide yields one molecule of the N-myristoylated peptide and one molecule of myristic acid as a byproduct. Therefore, at least one equivalent of this compound is required per equivalent of peptide. In practice, a slight excess of the anhydride is often used to drive the reaction to completion.

Q3: Is myristoylation a reversible modification?

A3: N-myristoylation via an amide bond is generally considered an irreversible modification.[2] This is in contrast to S-acylation (like palmitoylation), which involves a more labile thioester bond.[2]

Troubleshooting Guide

This guide addresses common issues encountered during N-myristoylation reactions using this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Myristoylated Product 1. Incomplete reaction: Insufficient reaction time, temperature, or reagent concentration. 2. Hydrolysis of this compound: Presence of water in the reaction mixture inactivates the anhydride. 3. Poor solubility of the peptide: The peptide may not be fully accessible to the acylating agent.1. Increase the molar excess of this compound (e.g., 1.2-1.5 equivalents). Extend the reaction time or gently increase the temperature (e.g., to room temperature or 40°C). 2. Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Co-solvents such as DMF or DMSO can be used to improve the solubility of the peptide.
Presence of Unreacted Peptide Similar to "Low Yield".See solutions for "Low Yield". Purification via reverse-phase HPLC is typically required to separate the myristoylated product from the unreacted peptide.
Multiple Peaks on HPLC/MS Analysis 1. Diacylation: Myristoylation of side-chain amines (e.g., lysine) or hydroxyl groups (e.g., serine, threonine). 2. Formation of aggregates: The hydrophobic myristoylated peptide may form dimers, trimers, or larger aggregates.[3] 3. Presence of myristic acid: This is an expected byproduct and will be present in the crude reaction mixture.1. If diacylation is a concern, consider protecting reactive side chains prior to myristoylation. Alternatively, carefully control the stoichiometry of this compound. 2. Dissolve the sample in a solvent containing a small amount of trifluoroacetic acid (TFA) or use a solvent system like ACN:Water (1:1) with 1% TFA to disrupt aggregates before analysis.[4] 3. Myristic acid can be removed during standard reverse-phase HPLC purification.
Product is Difficult to Purify Hydrophobicity and aggregation: The myristoylated peptide is significantly more hydrophobic than its precursor and may aggregate, leading to poor resolution during chromatography.[5][6]1. Use a C4 or C8 reverse-phase column instead of a C18 column for less hydrophobic retention. 2. Optimize the HPLC gradient, using a shallower gradient to improve separation. 3. Add organic modifiers like isopropanol to the mobile phase to improve the solubility of the hydrophobic peptide. 4. For extremely hydrophobic peptides, consider adding a temporary hydrophilic tag to the peptide to aid in purification, which can be cleaved off later.[7]

Common Side Products in this compound Reactions

The following table summarizes the common side products and impurities that can be expected in a typical myristoylation reaction using this compound.

Side Product/ImpurityChemical StructureOriginImpact on Experiment
Myristic Acid CH₃(CH₂)₁₂COOH1. Byproduct of the acylation reaction. 2. Hydrolysis of this compound.Can interfere with purification and quantification. Typically removed by HPLC.
Di-myristoylated Peptide Peptide with two myristoyl groupsAcylation of the N-terminus and a reactive side chain (e.g., lysine ε-amino group).[3]Results in a heterogeneous product mixture. Can be difficult to separate from the mono-myristoylated product.
O-acylated Peptide Myristoyl group attached to a hydroxyl side chain (Ser, Thr, Tyr)Reaction of this compound with the hydroxyl group, which can occur under certain conditions.[8]Leads to product heterogeneity and potential changes in biological activity.
Unreacted Peptide Starting peptide materialIncomplete reaction.Reduces the overall yield of the desired product.
Aggregates/Oligomers Non-covalent assemblies of the myristoylated peptideHydrophobic interactions between the myristoyl chains.[1][3]Can cause issues with solubility, purification, and biological assays.

Experimental Protocols

Protocol for Chemical N-Myristoylation of a Peptide

This protocol describes a general method for the chemical N-myristoylation of a peptide with a free N-terminal amine using this compound.

Materials:

  • Peptide with an N-terminal glycine

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Deionized water

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Dissolution: Dissolve the peptide in a minimal amount of anhydrous DMF or DCM.

  • Reagent Preparation: In a separate vial, dissolve 1.2 equivalents of this compound in anhydrous DMF or DCM.

  • Reaction Setup: To the peptide solution, add 2 equivalents of triethylamine, followed by a catalytic amount of DMAP (e.g., 0.05 equivalents).[9]

  • Acylation Reaction: Add the this compound solution dropwise to the stirring peptide solution at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by LC-MS.

  • Quenching the Reaction: Once the reaction is complete, the solvent can be removed under vacuum.

  • Purification: The crude product is purified by reverse-phase HPLC using a suitable column (e.g., C4 or C8) and a water/acetonitrile gradient containing 0.1% TFA.

  • Product Characterization: The purified myristoylated peptide is characterized by mass spectrometry to confirm the correct mass.

Protocol for Analysis of Myristoylation Efficiency

This protocol outlines the use of mass spectrometry to determine the efficiency of the myristoylation reaction.

Procedure:

  • Sample Preparation: Analyze the crude reaction mixture and the purified product by LC-MS.

  • Mass Spectrometry Analysis: Acquire mass spectra of the components. The expected mass of the myristoylated peptide will be the mass of the starting peptide plus 210.2 Da (the mass of the myristoyl group minus the mass of a proton).

  • Quantification: The relative abundance of the unreacted peptide and the myristoylated peptide in the crude mixture can be estimated by comparing the peak areas in the chromatogram or the ion intensities in the mass spectrum. For more accurate quantification, a standard curve with known concentrations of both the unreacted and myristoylated peptide can be used.[10]

Visualizations

Myristoylation_Workflow cluster_reaction Reaction cluster_purification Purification & Analysis Peptide Peptide (N-terminal Glycine) Reaction_Vessel Reaction Mixture Peptide->Reaction_Vessel Myr2O This compound Myr2O->Reaction_Vessel Solvent Anhydrous Solvent (DMF/DCM, Et3N, DMAP) Solvent->Reaction_Vessel Crude_Product Crude Product Reaction_Vessel->Crude_Product Reaction Completion HPLC Reverse-Phase HPLC Crude_Product->HPLC Injection Pure_Product Pure Myristoylated Peptide HPLC->Pure_Product Fraction Collection Side_Products Side Products (Myristic Acid, Diacylated, etc.) HPLC->Side_Products Waste/ Analysis MS Mass Spectrometry Pure_Product->MS Characterization Side_Products->MS Identification

Caption: Workflow for chemical N-myristoylation of a peptide.

Troubleshooting_Logic Start Low Yield of Myristoylated Product Check_Purity Check Reagent Purity & Anhydrous Conditions Start->Check_Purity Check_Stoichiometry Verify Stoichiometry of Reagents Start->Check_Stoichiometry Check_Solubility Assess Peptide Solubility Start->Check_Solubility Optimize_Conditions Optimize Reaction (Time, Temp, Conc.) Check_Purity->Optimize_Conditions Check_Stoichiometry->Optimize_Conditions Check_Solubility->Optimize_Conditions Purification_Issue Difficulty in Purification? Optimize_Conditions->Purification_Issue Change_Column Use C4/C8 Column Purification_Issue->Change_Column Yes Modify_Gradient Optimize HPLC Gradient Purification_Issue->Modify_Gradient Yes Successful_Product Successful Myristoylation Purification_Issue->Successful_Product No Change_Column->Successful_Product Modify_Gradient->Successful_Product

References

Technical Support Center: Optimizing Myristic Anhydride Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for myristic anhydride acylation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the symmetrical anhydride of myristic acid, a 14-carbon saturated fatty acid. It is primarily used as a myristoylating agent in organic synthesis.[1][2][3][4] Its key application is the N-terminal acylation of peptides and proteins, a modification that can enhance their cell permeability and biological activity.[1] It is also used in the synthesis of various esters and other lipid derivatives.[2][3]

Q2: In which solvents is this compound soluble?

This compound is a solid at room temperature with a melting point of 53-55 °C.[3] It is insoluble in water but soluble in a range of organic solvents. Qualitative data indicates solubility in toluene, benzene, ethanol, and ether.[2][3] For practical applications, quantitative solubility data is crucial for reaction setup.

Q3: What are the typical catalysts used for this compound acylation?

For the acylation of alcohols and amines with anhydrides, nucleophilic catalysts are often employed to increase the reaction rate. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for these reactions.[5] Bases such as pyridine or triethylamine can also be used, both as catalysts and as acid scavengers to neutralize the myristic acid byproduct formed during the reaction.[6]

Q4: What are the common side reactions in this compound acylation?

The most common side reaction is the hydrolysis of this compound to two equivalents of myristic acid. This occurs in the presence of water and can be accelerated by heat. Another potential issue is the formation of byproducts resulting from incomplete reactions or reactions with impurities in the starting materials. In the case of substrates with multiple reactive sites, over-acylation can occur.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield of the desired acylated product is a frequent challenge. The following table outlines potential causes and corresponding troubleshooting steps.

Potential Cause Troubleshooting Steps
Poor Solubility of this compound - Select a more appropriate solvent (see Solubility Data table below).- Gently heat the reaction mixture to a temperature below the melting point of the anhydride (53-55 °C) to aid dissolution.[3]- Use a co-solvent system to improve solubility.
Incomplete Reaction - Increase the reaction time and monitor progress using TLC or LC-MS.- Increase the reaction temperature in increments of 10-20 °C.- Add a catalyst such as DMAP (0.05-2 mol%) to accelerate the reaction.[5]- Use a slight excess of this compound (1.1-1.5 equivalents).
Hydrolysis of this compound - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Low Nucleophilicity of the Substrate - For acylation of alcohols and amines, add a base like pyridine or triethylamine to increase the nucleophilicity of the substrate.[6]- In the case of sterically hindered alcohols, a more potent catalyst system like DMAP may be required.[7]
Product Degradation During Workup - Perform aqueous washes with cold solutions to minimize hydrolysis of the product.- Use a mild base, such as sodium bicarbonate solution, to neutralize and remove the myristic acid byproduct.
Issue 2: Formation of Multiple Products

The presence of multiple spots on a TLC plate or multiple peaks in an LC-MS chromatogram indicates the formation of side products.

Potential Cause Troubleshooting Steps
Presence of Myristic Acid - This is the primary byproduct from the reaction and hydrolysis of the anhydride. It can be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution).
Over-acylation of the Substrate - If your substrate has multiple nucleophilic sites, consider using protecting groups for the sites you do not wish to acylate.- Control the stoichiometry by slowly adding a stoichiometric amount of this compound to the reaction mixture.
Unreacted Starting Material - This indicates an incomplete reaction. Refer to the troubleshooting steps for "Low or No Product Yield".

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents
SolventChemical ClassPredicted Solubility ( g/100 mL at 25 °C)
TolueneAromatic HydrocarbonHigh (>10)
BenzeneAromatic HydrocarbonHigh (>10)
Dichloromethane (DCM)Halogenated HydrocarbonModerate (1-10)
Tetrahydrofuran (THF)EtherModerate (1-10)
Diethyl EtherEtherModerate (1-10)
EthanolAlcoholLow (0.1-1)
AcetonitrileNitrileLow (0.1-1)
WaterProticInsoluble (<0.01)
Table 2: Representative Reaction Conditions for this compound Acylation

Note: The following conditions are compiled from general acylation protocols and specific examples with myristic or similar anhydrides. Optimal conditions will vary depending on the specific substrate.

Substrate TypeThis compound (eq.)Catalyst/Base (eq.)SolventTemperature (°C)Time (h)Typical Yield (%)
Primary Amine (e.g., Benzylamine)1.1 - 1.5Pyridine (as solvent) or Triethylamine (1.5)DCM or neat0 - 251 - 4>90
Secondary Amine (e.g., Diethylamine)1.1 - 1.5Pyridine (as solvent) or Triethylamine (1.5)DCM or neat25 - 502 - 880 - 95
Primary Alcohol (e.g., Ethanol)1.1 - 1.5DMAP (0.1) / Triethylamine (1.5)DCM252 - 6>90
Sterically Hindered Alcohol1.5 - 2.0DMAP (0.2) / Triethylamine (2.0)Toluene50 - 8012 - 2460 - 80
N-terminal Glycine on Resin-Bound Peptide5 - 10DIPEA (10)DMF/DCM25 - 402 - 4>90 (on resin)

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of a Primary Amine
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM) or use neat if the amine is a liquid.

  • Addition of Base: Add triethylamine (1.5 eq.) to the solution and stir.

  • Addition of this compound: In a separate flask, dissolve this compound (1.2 eq.) in a minimal amount of anhydrous DCM. Add the this compound solution dropwise to the stirred amine solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃ solution (to remove myristic acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-myristoyl amine.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization as needed.

Protocol 2: DMAP-Catalyzed O-Acylation of an Alcohol
  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.), 4-(dimethylamino)pyridine (DMAP, 0.1 eq.), and triethylamine (1.5 eq.). Dissolve the components in anhydrous DCM.

  • Addition of this compound: Add this compound (1.2 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC. For less reactive or sterically hindered alcohols, gentle heating (40-50 °C) may be required.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with DCM. Wash the organic phase with saturated aqueous NH₄Cl, followed by saturated aqueous NaHCO₃, and then brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude myristoyl ester can be purified by silica gel chromatography.

Visualizations

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Substrate (Amine/Alcohol) E Mixing and Stirring (Inert Atmosphere) A->E B This compound B->E C Anhydrous Solvent C->E D Catalyst/Base (e.g., DMAP, Pyridine) D->E F Aqueous Wash (Acid/Base) E->F Reaction Completion G Drying and Solvent Removal F->G H Purification (Chromatography/ Recrystallization) G->H I Pure Acylated Product H->I

Caption: General experimental workflow for this compound acylation.

DMAP_Catalysis reagents This compound DMAP intermediate N-Myristoyl-DMAP Cation Myristate Anion reagents->intermediate Formation of Reactive Intermediate product Myristoyl Ester intermediate:f0->product Acyl Transfer myristic_acid Myristic Acid intermediate:f1->myristic_acid Protonation alcohol Alcohol (R-OH) alcohol->product dmap_regen DMAP (regenerated) product->dmap_regen Release of Catalyst

Caption: Simplified signaling pathway of DMAP-catalyzed acylation.

References

Troubleshooting low solubility of myristic anhydride in reaction media.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low solubility of myristic anhydride in reaction media.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound soluble?

This compound is a solid at room temperature with a melting point of 53-55 °C.[1] It is generally insoluble in water but soluble in various organic solvents.[2][3] Its solubility is highest in nonpolar solvents due to its long hydrophobic alkyl chains.

Q2: I'm observing low solubility of this compound in my chosen reaction solvent. What could be the reason?

Low solubility of this compound can be attributed to several factors:

  • Solvent Polarity: this compound has low solubility in polar solvents. Using a highly polar reaction medium will likely result in poor dissolution.

  • Temperature: The solubility of solids like this compound is often temperature-dependent. Conducting the reaction at room temperature might not be sufficient to achieve complete dissolution.

  • Concentration: The amount of this compound you are trying to dissolve may exceed its saturation point in the chosen volume of solvent at the given temperature.

Q3: Can I heat the reaction mixture to improve the solubility of this compound?

Yes, heating the reaction mixture is a common and effective strategy to increase the solubility of this compound. Since its melting point is relatively low (53-55 °C), gently warming the reaction to a temperature around or slightly above this range can significantly improve dissolution. However, you must ensure that all other reactants and the solvent are stable at the elevated temperature.

Q4: Are there any other techniques to enhance the solubility of this compound?

Besides heating, you can employ the following techniques:

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and accelerate the dissolution process.

  • Co-solvent System: If the primary reaction solvent is not ideal for solubility, adding a small amount of a co-solvent in which this compound is highly soluble can improve the overall solvent properties of the medium. For instance, adding a nonpolar solvent like toluene to a more polar medium could be beneficial.

Q5: My acylation reaction is proceeding slowly or not at all. Could this be related to the solubility of this compound?

Yes, poor solubility of this compound is a likely cause for slow or incomplete reactions. If the anhydride is not fully dissolved, its effective concentration in the solution is low, limiting its availability to react with the substrate. This can lead to sluggish reaction kinetics or a stalled reaction. Ensuring the this compound is fully dissolved before or during the reaction is crucial for success.

Troubleshooting Guide

Issue: this compound is not dissolving in the reaction medium.

This guide provides a systematic approach to address the low solubility of this compound.

Logical Workflow for Troubleshooting Low Solubility

Troubleshooting Low Solubility start Start: Low Solubility Observed solvent_check Step 1: Evaluate Solvent Choice Is the solvent appropriate? start->solvent_check heating Step 2: Apply Gentle Heating (e.g., to 55-60 °C) solvent_check->heating Yes nonpolar_solvent Use a nonpolar solvent (e.g., Toluene, Chloroform) solvent_check->nonpolar_solvent No sonication Step 3: Use Sonication heating->sonication cosolvent Step 4: Consider a Co-solvent sonication->cosolvent success Success: Anhydride Dissolved cosolvent->success Issue Resolved reassess Reassess Experiment: - Lower concentration? - Different solvent system? cosolvent->reassess Issue Persists nonpolar_solvent->heating

Caption: A stepwise approach to troubleshooting the low solubility of this compound.

Data Presentation

Qualitative Solubility of this compound
Solvent ClassExamplesQualitative SolubilityRationale
Nonpolar Aromatic Toluene, BenzeneSolubleThe nonpolar nature of these solvents effectively solvates the long alkyl chains of this compound.[3][4]
Halogenated Chloroform, DichloromethaneSolubleThese solvents are effective at dissolving nonpolar compounds.
Ethers Diethyl ether, THFSolubleEthers can solvate the long alkyl chains of the anhydride.[2]
Alcohols EthanolSolubleThis compound is reported to be soluble in ethanol.[2]
Polar Aprotic DMF, DMSOLikely sparingly solubleThe high polarity of these solvents may not be ideal for the nonpolar this compound.
Water WaterInsolubleThe hydrophobic nature of the long alkyl chains prevents dissolution in water.[2]

Note: The solubility of myristic acid (the corresponding carboxylic acid) in ethanol and DMF is approximately 15 mg/mL, and in DMSO is approximately 12 mg/mL.[5][6] While not directly equivalent, this suggests that the anhydride may have some solubility in these polar aprotic solvents, although likely limited.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound with Heating

This protocol provides a general method for dissolving this compound in a suitable organic solvent for a subsequent reaction.

Materials:

  • This compound

  • Anhydrous organic solvent (e.g., toluene, THF)

  • Reaction flask equipped with a magnetic stir bar and condenser

  • Heating mantle or oil bath

Procedure:

  • To the reaction flask, add the desired amount of this compound and the anhydrous solvent.

  • Begin stirring the mixture at room temperature.

  • Slowly heat the mixture to a temperature of 55-60 °C.

  • Maintain this temperature and continue stirring until all the this compound has dissolved. The solution should become clear.

  • Once dissolved, proceed with the addition of other reagents as required by your reaction protocol.

Experimental Workflow for Dissolving this compound

Dissolving_Myristic_Anhydride cluster_prep Preparation cluster_dissolution Dissolution cluster_reaction Reaction A Add this compound and solvent to flask B Stir at room temperature A->B C Heat to 55-60 °C B->C D Continue stirring until dissolved C->D E Proceed with reagent addition D->E

Caption: Workflow for dissolving this compound using heat.

Protocol 2: General Procedure for Acylation of an Alcohol using this compound

This protocol describes a general method for the esterification of an alcohol using this compound.

Materials:

  • Alcohol substrate

  • This compound

  • Anhydrous solvent (e.g., dichloromethane, THF, or pyridine)

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

  • Triethylamine (if a non-basic solvent is used)

  • Reaction vessel with a magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Ensure all glassware is thoroughly dried before use.

  • In the reaction vessel, dissolve the alcohol (1.0 equivalent) and a catalytic amount of DMAP (0.05-0.1 equivalents) in the anhydrous solvent.

  • If using a non-basic solvent like dichloromethane, add triethylamine (1.2 equivalents) to the mixture.

  • In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent. Gentle warming may be necessary as per Protocol 1.

  • Slowly add the this compound solution to the alcohol solution at room temperature with stirring.

  • Monitor the reaction progress using a suitable technique (e.g., TLC or GC). The reaction may be gently heated if it is slow at room temperature.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove any remaining base, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method such as column chromatography or recrystallization.

Signaling Pathway (Acylation Mechanism)

While not a biological signaling pathway, the following diagram illustrates the chemical transformation pathway for the acylation of an alcohol with this compound, catalyzed by DMAP.

Acylation_Mechanism MA This compound Intermediate N-Myristoyl-DMAP Intermediate (Highly Reactive) MA->Intermediate Reacts with DMAP DMAP DMAP->Intermediate Catalyzes Product Myristate Ester (Product) Intermediate->Product Reacts with Myristate_ion Myristate Anion Intermediate->Myristate_ion Releases Alcohol Alcohol (R-OH) Alcohol->Product Nucleophilic Attack

Caption: Simplified pathway of DMAP-catalyzed acylation.

References

Technical Support Center: Purification of Myristoylated Peptides and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of myristoylated peptides and proteins.

Frequently Asked Questions (FAQs)

Q1: What is protein N-myristoylation and why is it important?

A1: Protein N-myristoylation is a lipid modification where myristate, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine residue of a protein.[1] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT).[1] Myristoylation plays a crucial role in various cellular processes by mediating protein-membrane interactions and protein-protein interactions.[1][2] It is essential for the proper localization and function of many signaling proteins, and its dysregulation has been implicated in diseases such as cancer and infectious diseases.

Q2: What are the main challenges in purifying myristoylated proteins?

A2: The primary challenges include:

  • Separating myristoylated from non-myristoylated forms: The lipid modification alters the hydrophobicity of the protein, but the size and charge may remain very similar to the unmodified form, making separation difficult.[3][4][5]

  • Low abundance: Myristoylated proteins are often present in low amounts in native sources.[2]

  • Solubility issues: The hydrophobic myristoyl group can lead to aggregation and poor solubility, especially when overexpressed in systems like E. coli.

  • Maintaining biological activity: The purification process must be gentle enough to preserve the native conformation and function of the protein.[6][7]

Q3: Which chromatography techniques are most effective for purifying myristoylated proteins?

A3: Several chromatography techniques can be employed, often in combination:

  • Hydrophobic Interaction Chromatography (HIC): This is a powerful method that separates proteins based on their surface hydrophobicity.[6][8][9][10] Since myristoylation increases hydrophobicity, HIC is highly effective at separating modified from unmodified proteins.[3][8]

  • Ion-Exchange Chromatography (IEX): IEX separates proteins based on their net charge.[11][12] While not directly separating based on myristoylation, it is a valuable step for removing other protein impurities.[3][13]

  • Affinity Chromatography: If the protein is expressed with an affinity tag (e.g., His-tag), this method can be used for initial capture and purification.[5][14]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is highly effective for purifying smaller myristoylated peptides due to its high resolution based on hydrophobicity.[15][16][17][18]

Troubleshooting Guides

Issue 1: Poor separation of myristoylated and non-myristoylated protein.

dot

Troubleshooting_Separation start Poor Separation q1 Using Hydrophobic Interaction Chromatography (HIC)? start->q1 s1 Optimize Salt Gradient: - Start with a high salt concentration to ensure binding. - Use a shallow, decreasing salt gradient for elution. q1->s1 Yes s4 Implement HIC: - This is the recommended method for separating  myristoylated from non-myristoylated forms. q1->s4 No s2 Consider a Different HIC Resin: - Resins with different hydrophobic ligands (e.g., phenyl, butyl, octyl)  offer varying selectivities. s1->s2 s3 Switch to RP-HPLC (for peptides and small proteins) s2->s3 s4->s1

Caption: Troubleshooting poor separation of modified proteins.

Possible Causes & Solutions:

  • Suboptimal Chromatography Method:

    • Solution: Employ Hydrophobic Interaction Chromatography (HIC). The increased hydrophobicity of the myristoylated protein allows for its separation from the non-myristoylated form.[3][8] Proteins are bound to the HIC resin in a high-salt buffer and eluted with a decreasing salt gradient.[6][10]

  • Ineffective Gradient Elution in HIC:

    • Solution: Optimize the salt gradient. A shallow gradient of decreasing salt concentration is often necessary to resolve the two forms. Experiment with different salt types (e.g., ammonium sulfate, sodium chloride) and concentration ranges.

  • Incorrect Resin Choice for HIC:

    • Solution: Screen different HIC resins. Resins are available with varying levels of hydrophobicity (e.g., phenyl, butyl, octyl). A more hydrophobic resin may provide better separation.

  • For Peptides:

    • Solution: Use Reverse-Phase HPLC (RP-HPLC). This technique offers very high resolution for peptides based on hydrophobicity and is well-suited for separating myristoylated peptides from their unmodified counterparts.[15][16][19]

Issue 2: Low yield of purified myristoylated protein.

dot

Troubleshooting_Yield start Low Yield q1 Is the protein expressed in an inclusion body? start->q1 s1 Optimize Refolding: - Screen different refolding buffers and additives. - Consider on-column refolding. q1->s1 Yes q2 Is the affinity tag accessible? q1->q2 No s2 Perform purification under denaturing conditions to expose the tag. q2->s2 No q3 Is the protein precipitating during purification? q2->q3 Yes s3 Move the tag to the other terminus or use a different tag. s2->s3 s4 Add detergents or adjust buffer conditions (pH, salt concentration) to improve solubility. q3->s4

Caption: Troubleshooting low protein yield.

Possible Causes & Solutions:

  • Inefficient Myristoylation:

    • Solution: When co-expressing with N-myristoyltransferase (NMT) in E. coli, ensure optimal conditions. Supplement the growth media with myristic acid (e.g., 100-200 µM).[5][20][21] Verify the expression and activity of NMT.

  • Protein Precipitation:

    • Solution: The hydrophobic myristoyl group can cause aggregation. Maintain protein solubility by adding non-ionic detergents (e.g., Triton X-100, NP-40) to lysis and purification buffers. Optimizing pH and salt concentration can also help.

  • Loss During Chromatography:

    • Solution: Ensure that the binding conditions for your chosen chromatography step are optimal. For HIC, a sufficiently high salt concentration is needed for binding.[6][10] For IEX, the pH and ionic strength must be appropriate for the protein's pI.[11]

  • Inaccessible Affinity Tag:

    • Solution: The myristoyl group can sometimes cause conformational changes that bury an affinity tag. If using an affinity tag, try purifying under denaturing conditions to expose the tag, followed by refolding.[22] Alternatively, consider moving the tag to the other terminus of the protein.

Data Presentation

Table 1: Comparison of Common Chromatography Techniques for Myristoylated Protein Purification

TechniquePrinciplePrimary UseKey Advantage for Myristoylated ProteinsCommon Elution Method
Hydrophobic Interaction Chromatography (HIC) Separation based on surface hydrophobicity.[6][9][10]Separating myristoylated from non-myristoylated forms.[3][8]Directly exploits the increased hydrophobicity from the myristoyl group.Decreasing salt gradient.[6][10]
Ion-Exchange Chromatography (IEX) Separation based on net surface charge.[11][12][23]General purification to remove charged impurities.High capacity and resolution for general cleanup.[11]Increasing salt gradient or pH change.[11]
Affinity Chromatography (AC) Separation based on specific binding to a ligand (e.g., His-tag to Ni-NTA).[14]Initial capture step for tagged recombinant proteins.High selectivity for the tagged protein of interest.[5]Competitive ligand (e.g., imidazole) or pH change.[14]
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity using a non-polar stationary phase.[15][16]High-resolution purification of myristoylated peptides.[16][17][18]Excellent resolving power for small, hydrophobic molecules.[19]Increasing organic solvent (e.g., acetonitrile) gradient.[15][18]

Experimental Protocols

Protocol 1: General Workflow for Purifying a Recombinant His-tagged Myristoylated Protein

dot

Purification_Workflow cluster_0 Expression & Lysis cluster_1 Purification Steps cluster_2 Analysis expr Co-expression with NMT + Myristic Acid Supplement lysis Cell Lysis (e.g., sonication in buffer with detergent) expr->lysis clari Clarification (Centrifugation) lysis->clari ac Step 1: Affinity Chromatography (e.g., Ni-NTA for His-tag) clari->ac hic Step 2: Hydrophobic Interaction Chromatography (HIC) ac->hic sec Step 3 (Optional): Size Exclusion Chromatography (SEC) hic->sec analysis Purity & Identity Check (SDS-PAGE, Western Blot, Mass Spectrometry) sec->analysis

Caption: General experimental workflow for purification.

  • Expression: Co-transform E. coli (e.g., BL21(DE3) strain) with two plasmids: one encoding the protein of interest (e.g., with a C-terminal 6xHis-tag) and another encoding yeast N-myristoyltransferase (NMT).[3][5] Grow the culture in suitable media (e.g., ZYP-5052 auto-induction media) supplemented with 100-200 µM sodium myristate.[5][20]

  • Cell Lysis: Harvest the cells and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, pH 8.0) containing protease inhibitors. Lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet insoluble debris. Collect the supernatant.

  • Affinity Chromatography (Capture Step):

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[14]

  • Hydrophobic Interaction Chromatography (Separation of Myristoylated Form):

    • Add a high concentration of salt (e.g., 1-2 M ammonium sulfate) to the eluted fraction from the affinity step.

    • Equilibrate a HIC column (e.g., Phenyl Sepharose) with a high-salt buffer (e.g., 50 mM Tris-HCl, 1 M ammonium sulfate, pH 7.5).

    • Load the sample onto the HIC column.

    • Elute the proteins using a linear decreasing gradient of the high-salt buffer to a no-salt buffer. The more hydrophobic myristoylated protein will elute at a lower salt concentration than the non-myristoylated form.[3][8]

  • Analysis: Analyze the fractions by SDS-PAGE to check for purity. Confirm the presence of the myristoyl group by mass spectrometry. The mass of the myristoylated protein will be higher than the unmodified protein by approximately 210 Da.

Protocol 2: RP-HPLC for Myristoylated Peptide Purification
  • Sample Preparation: The crude synthetic peptide or digested protein sample is dissolved in a buffer compatible with RP-HPLC, typically containing a low percentage of organic solvent and an ion-pairing agent.

  • Chromatography Conditions:

    • Column: A C18 reversed-phase column is commonly used.[16][18]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[16][18]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[16][18]

  • Elution:

    • Equilibrate the column with a low concentration of Mobile Phase B (e.g., 5%).

    • Load the sample onto the column.

    • Elute the peptide with a linear gradient of increasing acetonitrile concentration.[15]

  • Detection and Fraction Collection: Monitor the elution profile at 210-220 nm.[18] Collect fractions corresponding to the desired peptide peak.

  • Analysis and Final Preparation: Analyze the collected fractions for purity by analytical HPLC and confirm identity by mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide powder.[18]

References

Preventing hydrolysis of myristic anhydride during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the hydrolysis of myristic anhydride during your experiments. Hydrolysis, the reaction of the anhydride with water to form myristic acid, can compromise experimental outcomes by introducing impurities and altering reagent stoichiometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a concern?

A1: this compound reacts with water in a process called hydrolysis to yield two molecules of myristic acid. This is a significant issue as it reduces the purity of the reagent, leading to inaccurate concentrations and stoichiometry in your reactions. The presence of myristic acid as an impurity can interfere with reaction pathways, lead to the formation of unintended byproducts, and complicate the purification of your target molecule. For professionals in drug development, utilizing hydrolyzed starting material can negatively affect the quality, efficacy, and safety profile of the final active pharmaceutical ingredient (API).

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

A2: The hydrolysis of this compound is primarily accelerated by the following factors:

  • Presence of Water: As the reactant, water is the most direct cause of hydrolysis. Even trace amounts of moisture in solvents, reagents, or the atmosphere can lead to degradation over time.

  • Elevated Temperatures: Higher temperatures increase the kinetic energy of molecules, leading to a faster reaction rate between this compound and water.

  • Acidic or Basic Conditions: Both acids and bases can act as catalysts for the hydrolysis of anhydrides, significantly increasing the rate of decomposition.[1]

  • Polar Protic Solvents: Solvents such as alcohols can participate in solvolysis, a similar reaction to hydrolysis, further degrading the anhydride.

Q3: How can I visually identify if my this compound has hydrolyzed?

A3: While analytical methods provide definitive confirmation, some visual cues may suggest hydrolysis. Fresh, high-purity this compound typically appears as a white solid.[2] Signs of hydrolysis can include a change in the physical appearance, such as clumping or a change in texture, due to the formation of myristic acid. However, these signs are not conclusive, and analytical testing is recommended to confirm purity.

Q4: What are the optimal storage and handling conditions to prevent hydrolysis?

A4: To minimize hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry place. Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to displace moisture-laden air. For long-term storage, refrigeration (2-8°C) is advisable. When handling, always work in a dry environment, preferably in a glove box or under a stream of inert gas, and use anhydrous solvents and reagents.

Q5: Which anhydrous solvents are compatible with this compound?

A5: Anhydrous aprotic solvents are the best choice for reactions involving this compound. Suitable options include:

  • Toluene

  • Dichloromethane (DCM)

  • Chloroform

  • Tetrahydrofuran (THF) - must be freshly distilled to remove peroxides and water.

  • Acetonitrile

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent reaction yields or formation of unexpected byproducts. Hydrolysis of this compound. The presence of myristic acid can interfere with the intended reaction pathway.1. Verify Reagent Purity: Before use, confirm the purity of the this compound using an appropriate analytical method (e.g., FT-IR, NMR, or titration). 2. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (nitrogen or argon). 3. Control Temperature: Maintain the recommended reaction temperature. Avoid unnecessary heating.
Difficulty in product purification. Contamination with myristic acid. Myristic acid can be difficult to separate from the desired product, especially if they have similar polarities.1. Aqueous Workup: If your product is stable, a mild basic wash (e.g., with a saturated solution of sodium bicarbonate) can help remove the acidic myristic acid impurity. Perform this step quickly and at a low temperature to prevent further hydrolysis of any remaining anhydride. 2. Chromatography: Optimize your column chromatography conditions to effectively separate the myristic acid from your product.
Reagent appears clumped or has a different texture. Partial hydrolysis of the anhydride. Moisture exposure during storage or handling has led to the formation of myristic acid.1. Use a Fresh Batch: If significant hydrolysis is suspected, it is best to use a fresh, unopened container of this compound. 2. Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting the anhydride into smaller, single-use containers under an inert atmosphere to minimize repeated exposure of the bulk material to air and moisture.

Data Presentation

Table 1: Factors Influencing the Rate of Hydrolysis of Fatty Acid Anhydrides

Parameter Condition Effect on Hydrolysis Rate Rationale
Temperature Low (e.g., 0-5 °C)SlowReduced kinetic energy of molecules.
Ambient (e.g., 20-25 °C)ModerateSufficient energy for the reaction to proceed at a noticeable rate.
High (e.g., >40 °C)FastIncreased kinetic energy leads to more frequent and energetic collisions.
pH Acidic (pH < 7)CatalyzedThe carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Neutral (pH ≈ 7)Baseline RateUncatalyzed hydrolysis by water.
Basic (pH > 7)CatalyzedHydroxide ions are stronger nucleophiles than water, leading to a faster rate of attack on the carbonyl carbon.[1]
Solvent Aprotic Nonpolar (e.g., Toluene)Very SlowThis compound is soluble, but water is not, limiting the interaction.
Aprotic Polar (e.g., DCM, THF)Slow to ModerateDepends on the residual water content. Rigorous drying is crucial.
Protic (e.g., Water, Ethanol)FastThe solvent acts as a reactant (hydrolysis or solvolysis).

Experimental Protocols

Protocol: Monitoring this compound Hydrolysis via pH-Stat Titration

This method allows for the quantitative analysis of the rate of hydrolysis by monitoring the production of myristic acid.

Materials:

  • This compound

  • High-purity water (degassed)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • pH meter with a combination electrode

  • Automatic titrator (autoburette)

  • Thermostated reaction vessel with a magnetic stirrer

  • Inert gas supply (nitrogen or argon)

Procedure:

  • System Setup: Calibrate the pH meter using standard buffers. Set up the automatic titrator with the standardized NaOH solution.

  • Reaction Preparation: In the thermostated reaction vessel, add a known volume of high-purity water and a magnetic stir bar. Allow the temperature to equilibrate.

  • Initiation: Start the stirrer and the pH-stat function on the titrator, setting the target pH to a constant value (e.g., 7.0).

  • Sample Addition: Add a precisely weighed amount of this compound to the vessel. The hydrolysis will begin immediately, producing myristic acid and causing the pH to drop.

  • Titration: The automatic titrator will dispense the NaOH solution to maintain the set pH. Record the volume of NaOH added over time.

  • Data Analysis: The rate of addition of NaOH is directly proportional to the rate of myristic acid formation. This data can be used to determine the reaction kinetics.

Visualizations

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products MA This compound (C28H54O3) TS Tetrahedral Intermediate MA->TS Nucleophilic Attack H2O Water (H2O) H2O->TS MA_acid Myristic Acid (2x C14H28O2) TS->MA_acid Proton Transfer & Leaving Group Departure

Caption: Mechanism of this compound hydrolysis.

Troubleshooting_Workflow start Inconsistent Results or Suspected Hydrolysis check_reagent Check this compound Purity (e.g., FT-IR, Titration) start->check_reagent is_pure Is the reagent pure? check_reagent->is_pure use_new Use a fresh, unopened batch of this compound. is_pure->use_new No review_procedure Review Experimental Procedure is_pure->review_procedure Yes use_new->review_procedure check_solvents Are all solvents and reagents anhydrous? review_procedure->check_solvents dry_solvents Rigorously dry all solvents and reagents. check_solvents->dry_solvents No check_atmosphere Is the reaction performed under an inert atmosphere? check_solvents->check_atmosphere Yes dry_solvents->check_atmosphere use_inert Use nitrogen or argon for the reaction. check_atmosphere->use_inert No check_temp Is the temperature controlled and appropriate? check_atmosphere->check_temp Yes use_inert->check_temp control_temp Adjust and monitor temperature. check_temp->control_temp No proceed Proceed with Experiment check_temp->proceed Yes control_temp->proceed

Caption: Troubleshooting workflow for hydrolysis issues.

References

Technical Support Center: Optimizing Myristoylation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of pH on myristoylation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for N-myristoyltransferase (NMT) activity?

A1: The optimal pH for N-myristoyltransferase (NMT), the enzyme responsible for myristoylation, generally falls within the neutral to slightly alkaline range. For instance, a fluorescence-based assay for human NMT1 and NMT2 is typically performed at a pH of 7.9-8.0.[1][2][3] Studies on yeast NMT have shown a significant increase in enzyme activity as the pH rises from 6.5 to 7.5.[4]

Q2: How does pH affect the efficiency of myristoylation?

A2: The pH of the reaction environment is a critical factor that can significantly influence the rate of enzyme-catalyzed reactions.[5][6][7] For myristoylation, pH affects the ionization state of amino acid residues within the active site of NMT. These charges are crucial for the proper binding of both the myristoyl-CoA substrate and the peptide substrate. Deviations from the optimal pH can disrupt these interactions, leading to a decrease in catalytic efficiency. Extreme pH values can cause irreversible denaturation of the enzyme, resulting in a complete loss of activity.[6][7]

Q3: Can pH affect the stability of the substrates, myristoyl-CoA, and the target peptide?

A3: Yes, the stability of substrates can be pH-dependent. Myristoyl-CoA can be susceptible to hydrolysis, especially at very high or very low pH values. The charge and conformation of the peptide substrate can also be altered by pH, which may affect its recognition and binding by NMT.

Q4: What are the signs of a suboptimal pH in my myristoylation assay?

A4: Signs of a suboptimal pH include lower than expected or no myristoylation, inconsistent results between experiments, and precipitation of reaction components. If you observe any of these, checking and optimizing the pH of your reaction buffer should be a primary troubleshooting step.

Troubleshooting Guide

This guide addresses common issues encountered during myristoylation experiments that may be related to pH.

Problem Possible Cause Recommended Solution
Low or no myristoylation The pH of the assay buffer is outside the optimal range for NMT activity.Prepare fresh buffer and verify its pH. Perform a pH titration experiment to determine the optimal pH for your specific NMT and substrate. Start with a range of pH 7.0 to 8.5.
Extreme pH has led to irreversible denaturation of the NMT enzyme.Ensure the pH of all solutions, including your enzyme stock, is within a stable range. Avoid exposing the enzyme to extreme pH conditions at any point.
The ionization state of the peptide substrate is altered, preventing NMT binding.Check the pI of your peptide. If it is highly charged at the assay pH, consider if this might be hindering the interaction with NMT.
Inconsistent results The buffering capacity of the assay buffer is insufficient, leading to pH shifts during the reaction.Use a buffer with a pKa close to the desired pH of the assay. Increase the buffer concentration to enhance its buffering capacity.
The pH of the stock solutions (e.g., myristoyl-CoA, peptide) is affecting the final reaction pH.Check the pH of all stock solutions and adjust if necessary before adding them to the reaction mixture.
Precipitation in the reaction The pH of the buffer is causing the peptide or other components to become insoluble.Test the solubility of your peptide and other reagents at different pH values. Adjust the assay pH to a range where all components remain soluble.
A component of the buffer is reacting with other reagents at the assay pH.Ensure all buffer components are compatible with the assay reagents and conditions.

Quantitative Data

The following table summarizes the effect of pH on the relative activity of yeast N-myristoyltransferase. This data illustrates the significant impact of pH on enzyme efficiency.

pHRelative NMT Activity (%)
6.025
6.540
7.075
7.5100
8.090
8.570
9.045

Data adapted from studies on yeast N-myristoyltransferase.[4]

Experimental Protocols

Protocol: Determining the Optimal pH for an In Vitro Myristoylation Reaction

This protocol outlines a method to determine the optimal pH for NMT activity using a fluorescence-based assay.

Materials:

  • Purified N-myristoyltransferase (NMT)

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine

  • A series of buffers with different pH values (e.g., Phosphate buffer for pH 6.0-7.5, Tris-HCl for pH 7.5-9.0)

  • Fluorescence-based detection reagent (e.g., a thiol-reactive probe to detect CoA release)

  • Microplate reader

Procedure:

  • Buffer Preparation: Prepare a series of reaction buffers with pH values ranging from 6.0 to 9.0 in 0.5 unit increments.

  • Reaction Setup: In a 96-well plate, set up the myristoylation reaction for each pH value. Each reaction should contain:

    • NMT enzyme

    • Peptide substrate

    • Fluorescence-based detection reagent

    • Reaction buffer of a specific pH

  • Initiate Reaction: Start the reaction by adding Myristoyl-CoA to each well.

  • Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • For each pH value, calculate the initial reaction rate from the linear portion of the fluorescence versus time plot.

    • Plot the initial reaction rates against the corresponding pH values to generate a pH-activity profile.

    • The pH at which the highest reaction rate is observed is the optimal pH for your NMT under the tested conditions.

Visualizations

Signaling Pathway: G-Protein Coupled Receptor (GPCR) Signaling

Myristoylation of the Gα subunit of heterotrimeric G-proteins is crucial for its membrane localization and interaction with Gβγ subunits and downstream effectors.[8][9][10][11]

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_alpha Gα (Myristoylated) GPCR->G_alpha 2. Activation G_beta_gamma Gβγ G_alpha->G_beta_gamma 3. Dissociation Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector 4. Modulation GDP GDP G_alpha->GDP releases Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Production Ligand Ligand Ligand->GPCR 1. Binding GTP GTP GTP->G_alpha binds

Caption: Myristoylation anchors Gα to the membrane, facilitating GPCR signaling.

Experimental Workflow: Optimizing pH for Myristoylation

A logical workflow to troubleshoot and optimize the pH of an in vitro myristoylation assay.

Src_Kinase_Activation cluster_membrane Plasma Membrane Src_inactive Inactive Src (Myristoylated) Src_active Active Src Src_inactive->Src_active 3. Activation (Conformational Change) Substrate Downstream Substrate Src_active->Substrate 4. Phosphorylates Receptor Receptor Tyrosine Kinase Receptor->Src_inactive 2. Recruits Phosphorylation Phosphorylation Substrate->Phosphorylation Signal Extracellular Signal Signal->Receptor 1. Binds Cellular_Response Cellular Response (Proliferation, Migration) Phosphorylation->Cellular_Response

References

Technical Support Center: Myristic Anhydride Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the optimal storage conditions to maintain the stability of myristic anhydride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its stability?

A1: To maintain the stability and purity of this compound, it should be stored in a cool, dry, and dark place.[1] For long-term storage, a temperature of less than 15°C is recommended.[1] It is crucial to keep the container tightly sealed and under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture.[2]

Q2: How does moisture affect the stability of this compound?

A2: this compound is highly sensitive to moisture. In the presence of water, it will undergo hydrolysis, breaking down into two molecules of myristic acid. This degradation compromises the purity of the reagent and can significantly impact experimental outcomes. The hydrophobic nature of the myristoyl group helps to shield the anhydride bond from water to some extent, slowing down hydrolysis.[3]

Q3: What are the signs of this compound degradation?

A3: Degradation of this compound can be identified by several observable changes:

  • Change in Physical Appearance: Pure this compound is a white to almost white crystalline powder.[2][4] A change in color or the presence of clumps may indicate degradation.

  • Melting Point Depression: The melting point of pure this compound is between 53-55°C.[2] A lower or broader melting point range can be indicative of impurities, likely myristic acid from hydrolysis.

  • Insolubility: While this compound is soluble in organic solvents like toluene and benzene, the degradation product, myristic acid, may have different solubility characteristics, potentially leading to cloudiness or precipitation in solvents where the anhydride is normally soluble.[2]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents.[5] Contact with these substances should be avoided to prevent hazardous reactions. It is also reactive towards alcohols, which will lead to the formation of myristate esters.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent reaction yields or unexpected byproducts. Degradation of this compound due to improper storage.Verify the purity of the this compound using one of the analytical methods described in the "Experimental Protocols" section. If degraded, use a fresh, unopened container of the reagent.
Reagent appears clumpy or has a different color. Exposure to moisture and subsequent hydrolysis.Discard the reagent. Ensure that future storage is in a desiccator or under an inert atmosphere. Use anhydrous solvents and techniques when handling the reagent.
Observed melting point is lower than the specified range. Presence of myristic acid as an impurity from hydrolysis.The reagent may not be suitable for reactions requiring high purity. Consider purifying the anhydride if possible, or obtain a new batch.
Difficulty dissolving the reagent in a solvent in which it is reportedly soluble. The reagent may have degraded to myristic acid, which has different solubility properties.Check the purity of the reagent. Ensure the solvent is anhydrous.

Storage Conditions Summary

For optimal stability, this compound should be stored under the following conditions. The impact of deviations from these conditions on reagent purity is also noted.

Storage Parameter Recommended Condition Potential Impact of Deviation
Temperature Room Temperature (Short-term) <15°C (Long-term)[1]Elevated temperatures can accelerate degradation, potentially leading to the formation of byproducts such as di-fatty ketones.[6]
Atmosphere Inert gas (e.g., Nitrogen, Argon)[2]Exposure to air and humidity will lead to hydrolysis, converting the anhydride to myristic acid.
Light Store in a dark place.While not explicitly stated in the search results for this compound, light can be a source of energy that may promote degradation of chemical compounds.
Container Tightly sealed, appropriate for chemical storage.A poorly sealed container will allow for the ingress of moisture and air, leading to degradation.

Experimental Protocols

Protocol 1: Purity Assessment by Titrimetry

This method determines the total anhydride content by hydrolysis to myristic acid followed by titration with a standardized base.

Materials:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Acetone

  • Distilled water

  • Phenolphthalein indicator

  • Erlenmeyer flask

  • Burette

Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample into an Erlenmeyer flask.

  • Dissolve the sample in 50 mL of acetone.

  • Add 50 mL of distilled water to facilitate the hydrolysis of the anhydride to myristic acid. Gentle heating can be applied to accelerate this process.

  • Add a few drops of phenolphthalein indicator to the solution.

  • Titrate the solution with a standardized 0.1 M NaOH solution until a persistent pink color is observed, indicating the endpoint.

  • Calculate the purity of the this compound based on the volume of NaOH solution used.

Protocol 2: Stability Study Under Accelerated Conditions

This protocol outlines a procedure to assess the stability of this compound under elevated temperature and humidity.

Materials:

  • This compound samples

  • Controlled environment chambers (e.g., 40°C/75% RH)

  • Analytical balance

  • HPLC or GC instrument for purity analysis

Procedure:

  • Divide a batch of this compound into multiple samples in appropriate containers.

  • Store a control sample under the recommended long-term storage conditions (<15°C, desiccated).

  • Place the test samples in a controlled environment chamber at accelerated conditions (e.g., 40°C and 75% relative humidity).

  • At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a test sample from the chamber.

  • Analyze the purity of the test sample and the control sample using a validated analytical method such as HPLC or GC.

  • Compare the purity of the test sample to the control sample to determine the rate of degradation under accelerated conditions.

Visualizations

Myristic_Anhydride_Degradation_Pathway MA This compound Degradation Degradation Products Myristic_Acid Myristic Acid DFK Di-fatty Ketones & Byproducts Other Other Reaction Products H2O Moisture (H₂O) H2O->MA Hydrolysis Heat Elevated Temperature Heat->MA Thermal Decomposition Oxidants Strong Oxidizing Agents Oxidants->MA Oxidation

Caption: Factors leading to the degradation of this compound.

Experimental_Workflow_Stability_Testing start Start: this compound Sample storage Divide into Control and Test Samples start->storage control_storage Store Control Sample (<15°C, Desiccated) storage->control_storage test_storage Store Test Samples (Accelerated Conditions, e.g., 40°C/75% RH) storage->test_storage analysis Analyze Purity of Test and Control Samples (e.g., HPLC, GC, Titrimetry) control_storage->analysis sampling Remove Test Sample at Time Points (e.g., 1, 2, 4, 8 weeks) test_storage->sampling sampling->analysis comparison Compare Purity Data analysis->comparison end End: Determine Degradation Rate comparison->end

Caption: Workflow for an accelerated stability study of this compound.

References

How to minimize byproducts in asymmetrical anhydride reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproducts in asymmetrical anhydride reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in asymmetrical anhydride reactions?

The most prevalent byproducts include:

  • Symmetrical Anhydrides: These form through disproportionation of the asymmetrical anhydride intermediate.[1]

  • Urethane Byproducts (in peptide synthesis): In mixed carbonic-carboxylic anhydride methods for peptide coupling, the amino component can attack the carbonate carbonyl, leading to the formation of a urethane, particularly with sterically hindered amino acids.[2][3]

  • Carboxylic Acids: Hydrolysis of the anhydride by trace amounts of water in reagents or on glassware is a common side reaction.[4]

  • Incorrect Regioisomer: Nucleophilic attack at the undesired carbonyl center of the asymmetrical anhydride results in the formation of the incorrect amide or ester. The selectivity of this attack is influenced by both steric and electronic factors.[2][3]

  • Di- or Poly-acylated Products: If a substrate contains multiple nucleophilic sites, over-acylation can occur.[4]

  • Ammonium Carboxylate Salts: The carboxylic acid byproduct can react with amine nucleophiles to form a salt.[4]

Q2: How does the choice of activating agent influence byproduct formation?

The structure of the activating agent, such as an alkyl chloroformate, plays a crucial role. Bulky chloroformates like isobutyl chloroformate can sterically hinder the nucleophilic attack at the carbonate carbonyl, thus reducing the formation of urethane byproducts in peptide synthesis.[2][5] Conversely, using mixed anhydrides with other carboxylic acids that have greater steric hindrance or higher electron density on the carboxyl carbon can also suppress side reactions.

Q3: What is the impact of the base and solvent on the reaction outcome?

The combination of the tertiary amine base and the solvent is critical for minimizing byproducts, especially urethane formation in peptide synthesis.[2]

  • Base: Sterically hindered, non-nucleophilic bases are generally preferred. For instance, N-methylpiperidine is often superior to triethylamine in reducing urethane formation.[2]

  • Solvent: The polarity and solvating properties of the solvent can influence reaction rates and selectivity. In some cases, N-methylpiperidine in dichloromethane is an effective combination, while N-methylmorpholine in tetrahydrofuran is also a good choice.[2][6]

Q4: How does temperature affect the formation of byproducts?

Lower reaction temperatures, typically between -20°C and 0°C, are generally recommended for the formation of the mixed anhydride. This minimizes the disproportionation of the asymmetrical anhydride into symmetrical anhydrides and reduces the rates of other side reactions.[4] However, subsequent steps, such as the reaction with the nucleophile, may sometimes be carried out at room temperature.[5]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product

Potential Cause Suggested Solution
Hydrolysis of the anhydride Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][7]
Incomplete reaction Increase the reaction time or temperature after the initial formation of the mixed anhydride. For sluggish reactions, consider adding a catalyst if appropriate for your specific transformation.[7][8]
Low reactivity of the amine/alcohol For sterically hindered or electron-deficient nucleophiles, a higher reaction temperature or a longer reaction time may be necessary.[8]
Product loss during workup Minimize the number of aqueous extractions if the product has some water solubility. Adjust the pH of the aqueous washes to ensure the product remains in the organic layer.[7]

Problem 2: High Percentage of Symmetrical Anhydride Byproduct

Potential Cause Suggested Solution
Disproportionation of the mixed anhydride Maintain a low temperature (ideally -15°C to -20°C) during the formation and use of the mixed anhydride. Use the mixed anhydride immediately after its formation.
Incorrect order of reagent addition A key strategy to avoid symmetrical anhydrides is to first mix the carboxylic acid and the reactive acid derivative (e.g., chloroformate), and only then add the base to initiate the reaction.

Problem 3: Significant Formation of Urethane Byproduct (in peptide synthesis)

Potential Cause Suggested Solution
Sterically hindered amino acid This is more common with residues like isoleucine and valine.[2] Be particularly careful with reaction conditions for these amino acids.
Suboptimal base/solvent combination Use N-methylpiperidine in dichloromethane or N-methylmorpholine in tetrahydrofuran. Avoid using triethylamine in dichloromethane.[2]
Excess tertiary amine Use the tertiary amine in stoichiometric amounts. An excess can promote side reactions.[2]

Problem 4: Incorrect Regioisomer is the Major Product

Potential Cause Suggested Solution
Steric and electronic factors The nucleophile will preferentially attack the more electrophilic and less sterically hindered carbonyl carbon. To favor attack at the desired carbonyl, choose an activating group (the other half of the anhydride) that is either very bulky to sterically block its carbonyl, or contains electron-donating groups to reduce the electrophilicity of its carbonyl.
Reaction conditions The choice of solvent and temperature can influence the regioselectivity. It may be necessary to screen different conditions to optimize the reaction for the desired product.

Quantitative Data Summary

Reaction Condition Parameter Value/Observation Effect on Byproducts Reference
Base/Solvent Combination N-Methylpiperidine/Dichloromethane-Best combination for minimizing urethane formation.[2]
N-Methylmorpholine/Tetrahydrofuran-Good combination for minimizing urethane formation.[2]
Triethylamine/Dichloromethane-Particularly bad combination, leads to more urethane.[2]
Activating Agent Menthyl chloroformate vs. Isobutyl chloroformate-Racemization is reduced by half with menthyl chloroformate.[2]
Substrate Concentration Slight excess of substrate-Reduces the amount of urethane byproduct.[2]
Product Yield (Example 1) Mixed anhydride ester synthesis90% desired ester, 1% undesired esterDemonstrates high regioselectivity under optimized conditions.
Product Yield (Example 2) Primary amide synthesis80%Good yield achievable with mixed anhydride method.[9]

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis via Mixed Anhydride

This protocol describes a general method for coupling a carboxylic acid with a primary or secondary amine using isobutyl chloroformate as the activating agent.

Materials:

  • Carboxylic acid (1.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.0 eq)

  • Isobutyl chloroformate (1.0 eq)

  • Amine (primary or secondary) (1.0 eq)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or THF.

  • Cool the solution to -15 °C in a dry ice/acetone bath.

  • Add N-methylmorpholine (1.0 eq) dropwise while maintaining the temperature at -15 °C.

  • Slowly add isobutyl chloroformate (1.0 eq) to the reaction mixture. A precipitate of N-methylmorpholine hydrochloride may form.

  • Stir the reaction mixture at -15 °C for 15-30 minutes to allow for the formation of the mixed anhydride.

  • In a separate flask, dissolve the amine (1.0 eq) in the same anhydrous solvent.

  • Add the amine solution dropwise to the mixed anhydride solution at -15 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off any solids.

  • Dilute the filtrate with more solvent and wash with saturated aqueous NaHCO₃ solution to remove unreacted starting materials and acidic byproducts.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Minimizing Symmetrical Anhydride Formation

This protocol modifies the order of addition to suppress the formation of symmetrical anhydrides.

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., THF).

  • To this solution, add the reactive acid derivative (e.g., isobutyl chloroformate, 1.0 eq) at -15 °C.

  • Stir the mixture for a few minutes.

  • Slowly add the tertiary amine base (e.g., N-methylmorpholine, 1.0 eq) dropwise to the mixture, maintaining the low temperature.

  • Proceed with the addition of the nucleophile as described in Protocol 1.

Visualizations

Reaction_Pathway cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reactions Side Reactions Carboxylic_Acid Carboxylic Acid (R-COOH) Mixed_Anhydride Asymmetrical Anhydride (R-COOCOOR') Carboxylic_Acid->Mixed_Anhydride + Chloroformate + Base Carboxylic_Acid->Mixed_Anhydride Chloroformate Alkyl Chloroformate (ClCOOR') Chloroformate->Mixed_Anhydride Base Tertiary Base (e.g., NMM) Base->Mixed_Anhydride Desired_Product Desired Amide (R-CONHR'') Mixed_Anhydride->Desired_Product + Nucleophile (Attack at Acyl Carbonyl) Mixed_Anhydride->Desired_Product Byproduct_1 Urethane Byproduct (R'O-CONHR'') Mixed_Anhydride->Byproduct_1 + Nucleophile (Attack at Carbonate Carbonyl) Symm_Anhydride Symmetrical Anhydrides Mixed_Anhydride->Symm_Anhydride Disproportionation Hydrolysis Carboxylic Acid (from Hydrolysis) Mixed_Anhydride->Hydrolysis + H2O Nucleophile Nucleophile (R''-NH2) Nucleophile->Desired_Product Nucleophile->Byproduct_1

Caption: General reaction pathway for asymmetrical anhydride reactions.

Troubleshooting_Workflow Start Low Yield or High Byproducts Check_Anhydrous Are conditions strictly anhydrous? Start->Check_Anhydrous Check_Temp Is temperature controlled (e.g., -15°C)? Check_Anhydrous->Check_Temp Yes Solution_Anhydrous Dry glassware, use anhydrous reagents/solvents, use inert atmosphere. Check_Anhydrous->Solution_Anhydrous No Check_Base_Solvent Is the Base/Solvent combination optimal? Check_Temp->Check_Base_Solvent Yes Solution_Temp Maintain low temperature during anhydride formation. Check_Temp->Solution_Temp No Check_Reagent_Order Was the base added last? Check_Base_Solvent->Check_Reagent_Order Yes Solution_Base_Solvent Consider NMP in DCM or NMM in THF. Avoid TEA in DCM. Check_Base_Solvent->Solution_Base_Solvent No Solution_Reagent_Order Mix acid and chloroformate before adding base. Check_Reagent_Order->Solution_Reagent_Order No Re-evaluate Re-evaluate reaction parameters. Check_Reagent_Order->Re-evaluate Yes Solution_Anhydrous->Re-evaluate Solution_Temp->Re-evaluate Solution_Base_Solvent->Re-evaluate Solution_Reagent_Order->Re-evaluate

Caption: Troubleshooting workflow for minimizing byproducts.

References

Enhancing the reactivity of myristic anhydride for specific substrates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with myristic anhydride. The information is designed to help overcome common challenges and enhance the reactivity of this compound for specific substrates, particularly in the context of peptide and small molecule acylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common substrates for this compound in a laboratory setting?

A1: this compound is a versatile acylating agent commonly used to introduce a myristoyl group (a 14-carbon saturated fatty acid) onto various nucleophilic substrates. The most common substrates include:

  • Peptides: Specifically, the N-terminal α-amino group of a peptide or the ε-amino group of an internal lysine residue.[1] This process, known as myristoylation, can enhance the peptide's hydrophobicity and ability to interact with cell membranes.[2][3]

  • Alcohols: Primary and secondary alcohols react with this compound to form myristate esters.[4]

  • Amines: Primary and secondary amines are readily acylated by this compound to form myristamides.[5]

  • Other small molecules: Substrates containing hydroxyl or amino functional groups, such as cholesterol or amino acid derivatives, are also common targets for myristoylation using this compound.

Q2: How can I increase the rate of my myristoylation reaction?

A2: Several strategies can be employed to enhance the reaction rate:

  • Catalysis: The use of a suitable catalyst is the most effective method. For reactions with alcohols and amines, nucleophilic catalysts like 4-(Dimethylamino)pyridine (DMAP) or 4-pyrrolidinopyridine are highly effective.[4] For Friedel-Crafts acylation of aromatic compounds, Lewis acids such as aluminum chloride (AlCl₃) can be used, though this is less common for myristoylation of biomolecules.[6]

  • Temperature: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat can lead to side reactions and degradation of sensitive substrates.[3]

  • Solvent: The choice of solvent is crucial. Aprotic polar solvents like Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF) are generally good choices as they can dissolve both the this compound and many common substrates without interfering with the reaction.

  • Stoichiometry: Using a slight excess of this compound (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.

Q3: What are the potential side reactions when using this compound with peptides?

A3: When working with peptides, several side reactions can occur:

  • Diacylation: If multiple nucleophilic sites are present and unprotected (e.g., N-terminus and a lysine side chain), diacylation can occur.

  • Side-chain acylation: Besides lysine, other amino acid side chains with nucleophilic groups, such as serine, threonine, and tyrosine (O-acylation), can potentially react, although this is generally less favorable than N-acylation under standard conditions.[7]

  • Racemization: Activation of the carboxylic acid group of an amino acid during peptide synthesis can sometimes lead to racemization, although this is less of a concern when acylating a pre-synthesized peptide with this compound.[5]

  • Formation of N-acylurea: If carbodiimide coupling agents are used in conjunction with myristic acid (as an alternative to the anhydride), the formation of an unreactive N-acylurea byproduct can occur.[8]

Troubleshooting Guides

Issue 1: Low Yield of Myristoylated Product
Possible Cause Troubleshooting Step Rationale
Insufficient Reactivity Add a catalyst such as DMAP (0.1-0.2 equivalents) or HBTU/DIPEA for peptide acylation.Catalysts increase the electrophilicity of the anhydride's carbonyl carbon, making it more susceptible to nucleophilic attack.[3]
Poor Solubility Ensure both the substrate and this compound are fully dissolved. Consider using a co-solvent system (e.g., DMF/DCM).For the reaction to proceed efficiently, the reactants must be in the same phase. The hydrophobic myristoyl group can decrease solubility in some polar solvents.
Incomplete Reaction Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or LC-MS.Acylation reactions can sometimes be slow, especially with sterically hindered substrates.
Hydrolysis of Anhydride Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).This compound can react with water to form the less reactive myristic acid, reducing the amount of acylating agent available.
Product Loss During Workup Optimize the extraction and purification procedure. The increased hydrophobicity of the myristoylated product will alter its solubility properties.Myristoylated peptides and esters are significantly more nonpolar than their precursors and may require different solvent systems for extraction and chromatography.
Issue 2: Presence of Multiple Products or Impurities
Possible Cause Troubleshooting Step Rationale
Diacylation or Side-Chain Acylation For peptides, ensure that only the desired amino group is deprotected. Use orthogonal protecting groups for side chains.Protecting reactive side-chain functionalities prevents them from reacting with the this compound.[7]
Unreacted Starting Material Increase the equivalents of this compound (e.g., to 2.0 eq.) and/or extend the reaction time.This can help to drive the reaction to completion.
Hydrolysis of this compound Use anhydrous conditions. The resulting myristic acid can be difficult to separate from the myristoylated product.Minimizing water contamination prevents the formation of this key impurity.
Side Reactions from Catalyst Use the minimum effective amount of catalyst.While catalytic, some reagents can participate in or promote side reactions if used in excess.

Data Presentation

Table 1: Common Catalysts for Enhancing this compound Reactivity

CatalystSubstrate TypeTypical ConditionsReported YieldReference
4-(Dimethylamino)pyridine (DMAP) Alcohols, Amines0.1-0.2 eq., Room Temp, DCM or PyridineHigh[4]
4-pyrrolidinopyridine Alcohols (e.g., Cholesterol)Catalytic amount, Organic SolventGood[9]
HBTU/DIPEA Peptides (N-terminus)2.9 eq. HBTU, 6 eq. DIPEA, DMF, Room TempHigh[3]
Amberlyst-15 (Heterogeneous) Alcohols120°CGood[10]
Lewis Acids (e.g., AlCl₃, ZnO) Aromatic CompoundsAnhydrous conditionsVaries[6]

Note: "High" or "Good" yield is often reported in the literature without specific percentages. Yields are highly substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for Myristoylation of a Peptide N-Terminus

This protocol is a general guideline for the N-terminal myristoylation of a resin-bound peptide following solid-phase peptide synthesis (SPPS).

  • Peptide Preparation: Following the final amino acid coupling in SPPS, remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).[3]

  • Activation of Myristic Acid: In a separate vessel, dissolve myristic acid (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5 minutes.[3]

  • Myristoylation Reaction: Add the activated myristic acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 2-4 hours at room temperature.[3]

  • Monitoring: Monitor the reaction progress using a Kaiser test. A negative Kaiser test (no blue color) indicates complete acylation of the primary amine.

  • Washing: After the reaction is complete, wash the resin extensively with DMF (5x) and DCM (5x) to remove excess reagents and byproducts. Dry the resin under vacuum.

  • Cleavage and Purification: Cleave the myristoylated peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Protocol 2: Myristoylation of an Alcohol using DMAP

This protocol describes a general procedure for the esterification of an alcohol with this compound.

  • Reactant Preparation: Dissolve the alcohol (1 equivalent) in anhydrous DCM or pyridine in a round-bottom flask under an inert atmosphere.

  • Catalyst Addition: Add DMAP (0.1 equivalents) to the solution and stir.

  • This compound Addition: Add this compound (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating may be applied if the reaction is slow.

  • Workup: Once the reaction is complete, quench by adding a small amount of methanol. Dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_myristoylation N-Terminal Myristoylation cluster_final_steps Final Processing spps_start Start SPPS spps_elongation Peptide Elongation spps_start->spps_elongation spps_deprotection Final Fmoc Deprotection spps_elongation->spps_deprotection coupling Couple to Peptide-Resin spps_deprotection->coupling activation Activate Myristic Acid (this compound or Myristic Acid + HBTU/DIPEA) activation->coupling wash_resin Wash Resin coupling->wash_resin cleavage Cleave from Resin wash_resin->cleavage purification RP-HPLC Purification cleavage->purification analysis LC-MS Analysis purification->analysis

Caption: Workflow for the solid-phase synthesis of a myristoylated peptide.

troubleshooting_logic start Low Product Yield cause1 Incomplete Reaction? start->cause1 cause2 Reagent Degradation? start->cause2 cause3 Poor Solubility? start->cause3 cause4 Sub-optimal Conditions? start->cause4 solution1a Increase Reaction Time cause1->solution1a Yes solution1b Increase Temperature cause1->solution1b Yes solution2 Use Anhydrous Solvents & Fresh Anhydride cause2->solution2 Yes solution3 Change Solvent System (e.g., add DMF) cause3->solution3 Yes solution4 Add Catalyst (e.g., DMAP) cause4->solution4 Yes

Caption: Troubleshooting logic for low yield in myristoylation reactions.

signaling_pathway Myr_Peptide Myristoylated Peptide Membrane Cell Membrane Myr_Peptide->Membrane Anchoring Membrane_Protein Membrane-Associated Protein Myr_Peptide->Membrane_Protein Interaction Membrane->Membrane_Protein Signaling_Cascade Downstream Signaling Cascade Membrane_Protein->Signaling_Cascade Biological_Response Biological Response Signaling_Cascade->Biological_Response

Caption: Role of myristoylation in protein membrane anchoring and signaling.

References

Validation & Comparative

A Comparative Guide to Myristoylation: Myristic Anhydride vs. Myristoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of a myristoyl group (a 14-carbon saturated fatty acid) to proteins and peptides is a critical modification for influencing their function, localization, and interaction with cellular membranes.[1][2] This process, known as myristoylation, is a key strategy in drug design and bioconjugation to enhance the lipophilicity of molecules, thereby improving membrane permeability and pharmacokinetic profiles.[1][3]

The choice of the acylating agent is a pivotal decision that directly impacts the efficiency, selectivity, and practicality of the synthesis. This guide provides an objective, data-driven comparison of two of the most common reagents for this purpose: myristic anhydride and myristoyl chloride.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of this compound and myristoyl chloride is essential for their effective application in synthesis. The key differences in their structure are reflected in their molecular weight, physical state, and reactivity.

PropertyMyristoyl ChlorideThis compound
Molecular Formula C₁₄H₂₇ClOC₂₈H₅₄O₃
Molecular Weight 246.82 g/mol [4]438.73 g/mol [5]
Appearance Colorless to light yellow liquid[6][7]White to almost white powder or crystal[5][8]
Melting Point -1 °C[4][9]53-55 °C[8]
Boiling Point 250 °C at 100 mmHg[4][9]High boiling point[5]
Solubility Soluble in organic solvents like chloroform and ether; insoluble in water.[6]Soluble in organic solvents like ethanol and ether; insoluble in water.[5][8]

Reactivity and Performance in Acylation

The primary difference in the performance of myristoyl chloride and this compound lies in their reactivity, which is a direct consequence of their chemical structure.

Reactivity: Acyl chlorides are generally more reactive than acid anhydrides.[3] The chloride ion is an excellent leaving group, making the carbonyl carbon of myristoyl chloride highly electrophilic and susceptible to nucleophilic attack.[1][10] This heightened reactivity often leads to faster reaction times.[3] this compound is a milder acylating agent.[3] Its leaving group is a carboxylate anion (myristate), which is less reactive than a chloride ion.[11]

Byproducts:

  • Myristoyl Chloride: The acylation reaction produces hydrochloric acid (HCl) as a byproduct.[1][10] This corrosive acid must be neutralized, typically by adding a base like pyridine or triethylamine to the reaction mixture, to prevent unwanted side reactions or degradation of acid-sensitive substrates.[1]

  • This compound: The reaction yields myristic acid as a byproduct.[12] Myristic acid is less corrosive and generally easier to handle and remove than HCl, which can be advantageous, especially in large-scale synthesis.[3]

Selectivity: The lower reactivity of this compound can translate to higher selectivity, particularly when working with complex molecules that have multiple potential reaction sites. For delicate or acid-sensitive substrates, the milder conditions associated with this compound are often preferable.[3]

Applications: Both reagents are widely used for N-acylation of amines and O-acylation of alcohols.

  • Myristoyl Chloride has been successfully used in the N-acylation of chitosan to increase its hydrophobicity for drug delivery applications and in the synthesis of various peptides and other organic molecules.[9][13]

  • This compound is also utilized for the N-terminal acylation of peptides, which can significantly enhance their cellular permeability and modify their biological properties.[12]

The choice between the two often depends on the specific requirements of the reaction, including the nature of the substrate and the desired reaction rate.[3]

Reaction Mechanisms and Workflow

The acylation reactions for both myristoyl chloride and this compound proceed via a nucleophilic acyl substitution mechanism. The fundamental steps involve the attack of a nucleophile (such as an amine or alcohol) on the electrophilic carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the leaving group.

Acylation_Mechanisms cluster_chloride Myristoyl Chloride Acylation cluster_anhydride This compound Acylation start_cl Nucleophile (R-XH) + Myristoyl Chloride intermediate_cl Tetrahedral Intermediate start_cl->intermediate_cl Nucleophilic Attack product_cl Acylated Product + HCl intermediate_cl->product_cl Elimination of Cl- start_an Nucleophile (R-XH) + this compound intermediate_an Tetrahedral Intermediate start_an->intermediate_an Nucleophilic Attack product_an Acylated Product + Myristic Acid intermediate_an->product_an Elimination of Myristate

Caption: Nucleophilic acyl substitution mechanisms.

A typical experimental workflow for an acylation reaction involves several key stages, from reaction setup to the isolation and purification of the final product.

Experimental_Workflow A 1. Substrate Dissolution (Anhydrous Solvent) B 2. Inert Atmosphere (Nitrogen or Argon) A->B C 3. Reagent Addition (Myristoyl Chloride or Anhydride) + Base (if needed) B->C D 4. Reaction Monitoring (TLC, LC-MS) C->D E 5. Work-up (Quenching, Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G Reagent_Selection A Start: Select Acylation Reagent B Is the substrate acid-sensitive? A->B C Is high reactivity/ fast reaction time critical? B->C No D Use this compound (Milder, no HCl byproduct) B->D Yes E Use Myristoyl Chloride (High reactivity, use base) C->E Yes F Is it a large-scale synthesis? C->F No F->E No G Consider this compound (Safer, easier byproduct removal) F->G Yes

References

A Comparative Guide to Analytical Methods for Confirming Protein Myristoylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protein N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to an N-terminal glycine residue, is a critical lipid modification that governs protein localization, stability, and function. This modification is catalyzed by N-myristoyltransferase (NMT) and plays a pivotal role in a multitude of cellular signaling pathways. Dysregulation of myristoylation is implicated in various diseases, including cancer and infectious diseases, making NMT an attractive therapeutic target. The accurate confirmation and characterization of protein myristoylation are therefore essential for both basic research and drug development.

This guide provides a comprehensive comparison of the primary analytical methods used to confirm protein myristoylation, including mass spectrometry-based approaches, metabolic labeling coupled with click chemistry, and biochemical assays for NMT activity. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Analytical Methods

The choice of method for confirming protein myristoylation depends on the specific research question, available resources, and the desired level of detail. The following table provides a comparative overview of the most common techniques.

FeatureMass Spectrometry (MS)Metabolic Labeling with Click ChemistryBiochemical NMT Assays
Principle Direct detection of the mass shift (+210.198 Da) on a peptide or protein due to the myristoyl group.Incorporation of a myristic acid analog with a bioorthogonal handle (e.g., alkyne or azide) into proteins, followed by covalent ligation to a reporter tag.Measurement of the enzymatic activity of N-myristoyltransferase (NMT) by detecting the products of the myristoylation reaction.
Primary Application Definitive identification of myristoylation and precise localization of the modification site. Quantitative proteomics (e.g., SILAC, TMT) can determine stoichiometry.Visualization, enrichment, and identification of myristoylated proteins in cells or whole organisms. High-throughput screening for changes in myristoylation.In vitro screening for NMT inhibitors and characterization of NMT enzyme kinetics.
Sample Type Purified proteins, complex protein mixtures from cell lysates or tissues.Living cells, tissues, or whole organisms.Purified NMT enzyme, peptide substrates, and potential inhibitors.
Sensitivity Picomole to femtomole range for peptide detection.[1]High sensitivity, with signal amplification of over a million-fold compared to traditional radioactive methods.[2]Nanomolar to picomolar detection of enzyme activity, depending on the assay format.[3]
Specificity High; provides definitive mass evidence of the modification.High; relies on the specific incorporation of the analog by NMT. Potential for off-target labeling exists.High for specific NMT isoforms, but does not provide information on endogenous protein substrates.
Throughput Moderate to high, depending on the complexity of the sample and the LC-MS setup.High; amenable to high-throughput screening in multi-well plate formats.High; suitable for screening large compound libraries.
Cost High initial instrument cost; moderate per-sample cost for reagents and analysis time.Moderate; requires synthesis or purchase of analogs and reporter tags.Low to moderate; depends on the cost of recombinant enzyme and substrates.

Signaling Pathways Involving Protein Myristoylation

Myristoylation is a key regulator of signaling pathways by promoting membrane association and mediating protein-protein interactions. The diagram below illustrates the role of myristoylation in the function of two key signaling proteins: the non-receptor tyrosine kinase Src and the small GTPase ARF1. Myristoylation of Src is essential for its localization to the plasma membrane, where it participates in signaling cascades that regulate cell growth, differentiation, and migration.[4][5][6] Similarly, the myristoylation of ARF1 is crucial for its association with Golgi membranes, a prerequisite for its role in vesicular trafficking.[7][8][9][10]

cluster_membrane Plasma Membrane cluster_golgi Golgi Membrane mem_label golgi_label Src_inactive Inactive Src (Cytosolic) Myristoylation_Src Myristoylation Src_inactive->Myristoylation_Src Src_active Active Src (Membrane-bound) Downstream_Src Downstream Signaling (e.g., proliferation, migration) Src_active->Downstream_Src Myristoylation_Src->Src_active Membrane Targeting ARF1_GDP ARF1-GDP (Cytosolic) Myristoylation_ARF1 Myristoylation ARF1_GDP->Myristoylation_ARF1 GEF GEF ARF1_GDP->GEF GDP/GTP Exchange ARF1_GTP ARF1-GTP (Membrane-bound) Vesicle_budding Vesicle Budding ARF1_GTP->Vesicle_budding Recruits Coat Proteins GEF->ARF1_GTP Activation

Myristoylation in Src and ARF1 Signaling Pathways

Experimental Protocols

Mass Spectrometry-Based Analysis of Protein Myristoylation

This protocol describes a general workflow for the identification of myristoylated proteins from a complex mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

start Protein Sample (Cell Lysate/Tissue) lysis Protein Extraction & Denaturation start->lysis digest Proteolytic Digestion (e.g., Trypsin) lysis->digest enrichment Enrichment of Myristoylated Peptides (Optional, e.g., LLE) digest->enrichment lcms LC-MS/MS Analysis enrichment->lcms data Data Analysis (Database Search for +210.198 Da mass shift) lcms->data end Identified Myristoylated Proteins data->end

Workflow for MS-Based Myristoylation Analysis

Methodology

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a buffer containing detergents (e.g., SDS) and protease inhibitors.

    • Quantify the protein concentration using a standard method (e.g., BCA assay).

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.

    • Perform in-solution or in-gel digestion of proteins with a protease such as trypsin.

  • Enrichment of Myristoylated Peptides (Optional):

    • For low-abundance proteins, enrichment of myristoylated peptides can be performed using liquid-liquid extraction (LLE) or hydrophobic interaction chromatography (HIC) to separate the more hydrophobic myristoylated peptides from unmodified peptides.[11][12]

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

    • Use a suitable gradient to separate the peptides based on their hydrophobicity.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database using a search engine (e.g., Mascot, Sequest).

    • Include myristoylation of N-terminal glycine (+210.198 Da) as a variable modification in the search parameters.

    • Validate the identification of myristoylated peptides by manual inspection of the MS/MS spectra, looking for the characteristic neutral loss of the myristoyl group and a complete series of b- and y-ions.

Metabolic Labeling and Click Chemistry for Myristoylation Analysis

This method allows for the detection and identification of myristoylated proteins in living cells by incorporating a myristic acid analog that can be "clicked" to a reporter molecule.

cluster_detection Detection/Enrichment start Living Cells labeling Metabolic Labeling with Alkyne- or Azide-Myristic Acid start->labeling lysis Cell Lysis labeling->lysis click Click Chemistry Reaction (e.g., CuAAC) with Azide/Alkyne-Reporter lysis->click ingel In-Gel Fluorescence click->ingel western Western Blot (with Biotin-Streptavidin) click->western enrich Affinity Enrichment (with Biotin) click->enrich ms Mass Spectrometry (for Identification) enrich->ms

Workflow for Metabolic Labeling and Click Chemistry

Methodology

  • Metabolic Labeling:

    • Culture cells in a medium supplemented with a myristic acid analog containing a bioorthogonal handle, such as an alkyne (e.g., 13-tetradecynoic acid) or an azide (e.g., 12-azidododecanoic acid).[1][10][13]

    • Incubate the cells for a sufficient time to allow for the incorporation of the analog into newly synthesized proteins.

  • Cell Lysis and Protein Extraction:

    • Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.

  • Click Chemistry Reaction:

    • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to ligate the incorporated analog to a reporter molecule.[14][15]

    • The reporter can be a fluorophore (for in-gel fluorescence or microscopy), biotin (for western blotting or affinity enrichment), or another tag.

  • Detection and/or Enrichment:

    • In-Gel Fluorescence: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using a gel scanner.[14][16]

    • Western Blotting: If a biotin reporter was used, separate the proteins by SDS-PAGE, transfer to a membrane, and detect with streptavidin conjugated to an enzyme (e.g., HRP).

    • Affinity Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged myristoylated proteins for subsequent identification by mass spectrometry.

In Vitro N-Myristoyltransferase (NMT) Activity Assay

This protocol describes a fluorescence-based assay to measure the activity of NMT in vitro, which is particularly useful for screening NMT inhibitors.

start Assay Components: - NMT Enzyme - Myristoyl-CoA - Peptide Substrate - Fluorescent Probe (CPM) - Inhibitor (optional) reaction Enzymatic Reaction: NMT transfers myristate to peptide, releasing CoA-SH start->reaction detection Fluorescence Detection: CoA-SH reacts with CPM, producing a fluorescent signal reaction->detection end Quantification of NMT Activity/ Inhibition detection->end

Workflow for a Fluorescence-Based NMT Activity Assay

Methodology

  • Assay Setup:

    • Prepare a reaction buffer (e.g., HEPES or Tris-based buffer) at the optimal pH for NMT activity.

    • In a microplate, combine the purified recombinant NMT enzyme, a peptide substrate with an N-terminal glycine, and the myristoyl-CoA substrate.

    • For inhibitor screening, pre-incubate the enzyme with the test compounds.

  • Enzymatic Reaction and Detection:

    • Initiate the reaction by adding one of the components (e.g., myristoyl-CoA or peptide substrate).

    • The NMT-catalyzed transfer of myristate to the peptide releases Coenzyme A with a free thiol group (CoA-SH).

    • Include a thiol-reactive fluorescent probe, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), in the reaction mixture. The reaction of CoA-SH with CPM results in a significant increase in fluorescence.[3][4][8][17]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

    • The rate of the increase in fluorescence is directly proportional to the NMT activity.

    • For inhibitor studies, calculate the percent inhibition and determine the IC50 value by plotting the activity against a range of inhibitor concentrations.

This guide provides a starting point for researchers interested in studying protein myristoylation. The choice of method will ultimately be guided by the specific experimental goals and available resources. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate approach to advance their understanding of this important post-translational modification.

References

A Researcher's Guide to the Analysis of Protein Myristoylation: Mass Spectrometry and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein myristoylation, this guide offers an objective comparison of analytical techniques, with a focus on the capabilities of mass spectrometry. We provide a comprehensive overview of experimental methodologies, quantitative data comparisons, and visual workflows to inform your selection of the most suitable analytical approach.

Protein N-myristoylation, the attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine of a protein, is a critical lipid modification that governs protein localization, stability, and function.[1] Dysregulation of this process, catalyzed by N-myristoyltransferases (NMTs), has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][2] Consequently, the accurate detection and quantification of myristoylated proteins are paramount for advancing our understanding of cellular signaling and for the development of novel therapeutics.

This guide delves into the powerful capabilities of mass spectrometry (MS) for the analysis of myristoylated products and provides a comparative assessment against alternative methods such as Western Blotting and Immunoprecipitation.

The Power of Mass Spectrometry in Myristoylation Analysis

Mass spectrometry has emerged as the cornerstone for the definitive identification and quantification of myristoylated proteins.[3] Its high sensitivity, specificity, and ability to pinpoint the exact site of modification make it an indispensable tool in proteomics.[4] Modern MS-based proteomics can analyze up to 10,000 proteins in a single comprehensive study, with detection sensitivity in the picogram range.[4]

However, the hydrophobic nature of the myristoyl group presents unique challenges, including poor ionization efficiency and low recovery of myristoylated peptides.[5] To address these challenges, various specialized techniques and enrichment strategies have been developed.

Key Mass Spectrometry Techniques for Myristoylation Analysis:
  • Liquid Chromatography-Electrospray Ionization Quadrupole Ion Trap (LC-ESI-QIT) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF/ToF): Both techniques are effective in identifying myristoylated peptides. A key diagnostic feature is the constant neutral loss of 210 Da, corresponding to the mass of the myristoyl moiety, which can be unambiguously identified.[3][6] Collision energy studies with LC-ESI-QIT have shown that modified peptides and the 210 Da loss can be detected with picomole amounts of sample under common conditions (energy level between 30 and 42%).[6]

  • High-Resolution Mass Spectrometry (e.g., LTQ Velos Orbitrap): These instruments offer significant improvements in sensitivity and accuracy, enabling the identification of low-abundance myristoylated proteins and the precise determination of the myristoylation site.[3]

  • Quantitative Proteomic Approaches:

    • Stable Isotope Labeling by Amino acids in Cell culture (SILAC): This in vivo labeling method allows for the accurate quantification of differences in protein abundance between different cell populations.[3]

    • Tandem Mass Tags (TMT) and Isobaric tags for Relative and Absolute Quantitation (iTRAQ): These in vitro labeling techniques enable multiplexed analysis, allowing for the simultaneous comparison of protein expression levels across multiple samples.[7][8] TMT-based approaches have demonstrated high diagnostic accuracy due to their precision and the low occurrence of missing data.[7]

    • Label-Free Quantification: This method compares the signal intensities of peptides between runs to determine relative abundance. While simpler and more cost-effective, it can be influenced by experimental variability and may have a higher rate of missing values compared to labeling methods.[8][9]

    • Data-Independent Acquisition (DIA): A powerful label-free technique that systematically fragments all ions within a selected mass range, offering high accuracy and reproducibility for the quantification of thousands of proteins.[8]

Comparison of Analytical Techniques for Myristoylated Products

While mass spectrometry offers unparalleled depth of analysis, other techniques provide valuable complementary information and can be more suitable for specific research questions.

FeatureMass Spectrometry (MS)Western Blotting (WB)Immunoprecipitation (IP)
Primary Function Identification, quantification, and site-mapping of modifications.Detection and semi-quantitative analysis of specific proteins.Enrichment of specific proteins from complex mixtures.[10]
Sensitivity High (picogram to femtogram range).[4]Lower, dependent on antibody affinity and protein abundance.Variable, dependent on antibody quality and target abundance.[10]
Specificity High, based on mass-to-charge ratio and fragmentation patterns.Dependent on antibody specificity; can have off-target binding.High when using specific monoclonal antibodies.[11]
Quantitative Accuracy High with isotopic labeling (SILAC, TMT) and targeted methods (MRM).[8]Semi-quantitative; can be improved with titration methods.[12]Primarily a qualitative enrichment technique.[10]
Throughput High, especially with multiplexing techniques like TMT.[7][13]Low to moderate.Low to moderate.
Cost High initial instrument cost and maintenance.[14]Relatively low.Moderate, depending on antibody cost.
Strengths Unambiguous identification, precise quantification, site localization.[4][6]Widely accessible, relatively simple to perform.Excellent for enriching low-abundance proteins for downstream analysis.[11]
Limitations Expensive instrumentation, complex data analysis, challenges with hydrophobic peptides.[5][14]Can be non-quantitative, prone to variability, dependent on antibody quality.[12]Relies on the availability of high-quality antibodies; may miss unexpected modifications.[15]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results in the analysis of myristoylated proteins.

Enrichment of Myristoylated Peptides by Liquid-Liquid Extraction

This method leverages the hydrophobicity of myristoylated peptides to enrich them from a complex protein digest.

  • Protein Digestion: Digest your protein sample using a standard shotgun proteomics protocol (e.g., with trypsin).

  • Liquid-Liquid Extraction:

    • Acidify the peptide solution with an appropriate acid (e.g., trifluoroacetic acid).

    • Add an equal volume of an organic solvent (e.g., ethyl acetate).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge to separate the aqueous and organic phases.

    • Carefully collect the organic phase containing the hydrophobic myristoylated peptides.

    • Repeat the extraction process on the aqueous phase to maximize recovery.

  • Sample Preparation for MS:

    • Dry the pooled organic phases in a vacuum centrifuge.

    • Reconstitute the dried peptides in a solvent compatible with your LC-MS system (e.g., 5% acetonitrile, 0.1% formic acid).

LC-MS/MS Analysis of Myristoylated Peptides

This protocol outlines a general workflow for the analysis of enriched myristoylated peptides.

  • Chromatographic Separation:

    • Use a C4 or C8 reversed-phase column, which is often more suitable for hydrophobic peptides than a C18 column.[16]

    • Employ a shallow gradient of increasing acetonitrile concentration to ensure good separation of the hydrophobic peptides. A high acetonitrile concentration range (e.g., 30-56%) may be necessary.[17]

    • Maintain a column temperature of 40-60°C to improve peak shape.[16]

  • Mass Spectrometry Analysis:

    • Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA).

    • In DDA, set the instrument to trigger MS/MS fragmentation on the most intense precursor ions.

    • Look for the characteristic neutral loss of 210 Da in the MS/MS spectra to identify myristoylated peptides.[6]

    • Optimize MS source parameters (e.g., capillary voltage, gas flows) by direct infusion of a synthetic myristoylated peptide standard, if available.[16]

  • Data Analysis:

    • Use a database search engine (e.g., Sequest, MaxQuant) to identify the peptides from the MS/MS spectra.

    • Include myristoylation of N-terminal glycine as a variable modification in your search parameters.

    • Manually validate the spectra of identified myristoylated peptides, paying close attention to the presence of the neutral loss and the peptide backbone fragment ions (b- and y-ions).[16]

Visualizing the Workflow and Concepts

To further clarify the processes involved in the analysis of myristoylated proteins, the following diagrams illustrate key workflows and relationships.

Experimental_Workflow_for_Myristoylated_Protein_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation CellLysis Cell Lysis & Protein Extraction ProteinDigestion Protein Digestion (e.g., Trypsin) CellLysis->ProteinDigestion Enrichment Enrichment of Myristoylated Peptides ProteinDigestion->Enrichment LC_Separation LC Separation Enrichment->LC_Separation MS_Analysis Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis DatabaseSearch Database Search MS_Analysis->DatabaseSearch DataValidation Data Validation & Quantification DatabaseSearch->DataValidation N_Myristoylation_Signaling_Pathway cluster_cytosol Cytosol cluster_membrane Cell Membrane Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Protein Newly Synthesized Protein (with N-terminal Glycine) Protein->NMT MembraneLocalization Membrane Localization & Signaling MyristoylatedProtein->MembraneLocalization Translocation Method_Selection_Logic Start Start: Need to analyze myristoylation Question1 Is identification of unknown myristoylated proteins required? Start->Question1 Question3 Is the target protein known and is an antibody available? Question1->Question3 No MS Use Mass Spectrometry (Discovery Proteomics) Question1->MS Yes Question2 Is quantitative comparison between samples needed? Question2->MS No (Qualitative) Quantitative_MS Use Quantitative MS (SILAC, TMT, Label-free) Question2->Quantitative_MS Yes Question3->MS No WB_IP Use Western Blot / IP for validation or targeted analysis Question3->WB_IP Yes MS->Question2

References

A Comparative Analysis of Myristic Acid and Palmitic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolism of two prominent saturated fatty acids: myristic acid (C14:0) and palmitic acid (C16:0). While structurally similar, their metabolic fates and cellular effects exhibit significant differences, impacting cellular signaling, gene expression, and overall metabolic health. This document summarizes key quantitative data, outlines detailed experimental protocols for their comparative analysis, and visualizes the core metabolic pathways.

Introduction

Myristic acid and palmitic acid are long-chain saturated fatty acids commonly found in the human diet and endogenous lipid pools. Palmitic acid is the most abundant saturated fatty acid in the body, while myristic acid is found in significant amounts in dairy products and coconut oil. Understanding the nuances of their metabolism is crucial for research into metabolic diseases, cardiovascular conditions, and cancer, where lipid metabolism plays a pivotal role.

Comparative Quantitative Data

The metabolic processing of myristic acid and palmitic acid differs in terms of oxidation rates and their incorporation into various lipid fractions within lipoproteins.

ParameterMyristic Acid (C14:0)Palmitic Acid (C16:0)Reference
Cumulative 9-hour Oxidation (%) 7.1% - 8.9%2.5% - 3.3%[1]
Primary Lipoprotein Component Triglycerides (>95%)Triglycerides, Phospholipids (18%), Cholesteryl Esters (7%)[2]
Mean Residence Time in Triglycerides (hours) 8.6 - 9.912.7 - 15.3[2]
Mean Residence Time in Phospholipids (hours) 6.7 - 10.919.6 - 21.3[2]

Metabolic Pathways: A Comparative Overview

The metabolic journey of both fatty acids involves cellular uptake, activation to their acyl-CoA derivatives, transport into the mitochondria, and subsequent β-oxidation. However, the efficiency and regulation at each step can differ.

Cellular Uptake and Activation

Both myristic acid and palmitic acid are taken up by cells via fatty acid transport proteins. Once inside the cell, they are activated by acyl-CoA synthetases (ACS) to form myristoyl-CoA and palmitoyl-CoA, respectively. While some ACS isoforms have broad substrate specificity, others exhibit preferences that can influence the intracellular balance of these activated fatty acids.[3] Human myristoyl-CoA synthetase demonstrates a tolerance for a range of acyl chain properties.[4]

Mitochondrial Transport and β-Oxidation

The rate-limiting step for the oxidation of long-chain fatty acids is their transport into the mitochondrial matrix, a process mediated by the carnitine palmitoyltransferase (CPT) system.[5] Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the conversion of acyl-CoAs to acylcarnitines. While the name suggests a preference for palmitoyl-CoA, CPT1 can act on a range of long-chain fatty acyl-CoAs, including myristoyl-CoA.

Fatty_Acid_Mitochondrial_Transport cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Acyl-CoA Acyl-CoA Acyl-CoA Synthetase->Acyl-CoA CPT1 CPT1 Acyl-CoA->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Carnitine Acyl-CoA_mito Acyl-CoA Acylcarnitine->Acyl-CoA_mito Translocase Beta-Oxidation Beta-Oxidation Acyl-CoA_mito->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA

Caption: General workflow for fatty acid transport into the mitochondria for β-oxidation.

Once inside the mitochondria, myristoyl-CoA and palmitoyl-CoA undergo β-oxidation, a cyclical process that shortens the acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.[6][7] Due to its shorter chain length, myristic acid undergoes fewer cycles of β-oxidation than palmitic acid.

Differential Effects on Cellular Signaling and Gene Expression

Myristic acid and palmitic acid exert distinct effects on various cellular processes through their influence on signaling pathways and gene expression.

Protein Acylation

A key differentiator is their role in protein acylation. Myristoylation, the attachment of myristic acid to the N-terminal glycine of proteins, is a crucial co-translational modification that influences protein localization and function.[8][9] In contrast, palmitoylation is a reversible post-translational modification where palmitic acid attaches to cysteine residues, also modulating protein trafficking and activity.[8][9]

Protein_Acylation cluster_myristoylation Myristoylation cluster_palmitoylation Palmitoylation Myristic Acid Myristic Acid N-Myristoyltransferase N-Myristoyltransferase Myristic Acid->N-Myristoyltransferase Myristoylated Protein Myristoylated Protein N-Myristoyltransferase->Myristoylated Protein Co-translational Protein Protein Protein->N-Myristoyltransferase Palmitic Acid Palmitic Acid Palmitoyl Acyltransferase Palmitoyl Acyltransferase Palmitic Acid->Palmitoyl Acyltransferase Palmitoylated Protein Palmitoylated Protein Palmitoyl Acyltransferase->Palmitoylated Protein Post-translational Protein_p Protein Protein_p->Palmitoyl Acyltransferase

Caption: Comparison of protein myristoylation and palmitoylation processes.
Inflammation and Insulin Signaling

Palmitic acid has been widely implicated as a pro-inflammatory molecule and a contributor to insulin resistance. It can activate inflammatory pathways, such as the NF-κB pathway, and induce endoplasmic reticulum stress.[10][11][12] In contrast, the direct inflammatory and insulin-desensitizing effects of myristic acid are less pronounced, and in some contexts, it may have different or even opposing effects. One study showed that a 48-hour treatment with palmitic acid did not impair insulin signal transduction in SGBS adipocytes.[13]

Gene Expression

Both fatty acids can influence gene expression, in part through the activation of peroxisome proliferator-activated receptors (PPARs).[14] However, their potency and the specific PPAR isoforms they activate can differ. Palmitic acid has also been shown to regulate the expression of specific microRNAs, such as miR-429-3p, which can impact myoblast differentiation.[15] Furthermore, long-chain fatty acids, including myristate and palmitate, can inhibit the expression of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis and the regulation of fatty acid oxidation.[16]

Signaling_Comparison cluster_effects Cellular Effects Myristic Acid Myristic Acid Protein Myristoylation Protein Myristoylation Myristic Acid->Protein Myristoylation Gene Expression (PPARs) Gene Expression (PPARs) Myristic Acid->Gene Expression (PPARs) Palmitic Acid Palmitic Acid Protein Palmitoylation Protein Palmitoylation Palmitic Acid->Protein Palmitoylation Inflammation Inflammation Palmitic Acid->Inflammation Insulin Resistance Insulin Resistance Palmitic Acid->Insulin Resistance Palmitic Acid->Gene Expression (PPARs)

Caption: Differential signaling effects of myristic and palmitic acid.

Experimental Protocols

The following are generalized protocols for comparing the metabolism of myristic and palmitic acid in a cellular context.

Protocol 1: Measurement of Fatty Acid Oxidation

This protocol is adapted from methods used to measure the oxidation of radiolabeled fatty acids.[17][18][19]

Objective: To compare the rate of β-oxidation of myristic acid and palmitic acid in cultured cells.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • [1-¹⁴C]myristic acid and [1-¹⁴C]palmitic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium (e.g., M199)

  • Perchloric acid (1 M)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and grow to desired confluency.

  • Preparation of Radiolabeled Fatty Acid-BSA Complex:

    • Prepare a stock solution of myristic acid and palmitic acid.

    • In a microcentrifuge tube, mix the fatty acid stock with a BSA solution.

    • Add the radiolabeled fatty acid ([1-¹⁴C]myristic acid or [1-¹⁴C]palmitic acid) to the mixture.

    • Incubate at 37°C to allow for the formation of the fatty acid-BSA complex.

  • Initiation of the Assay:

    • Wash the cells with pre-warmed culture medium.

    • Add the culture medium containing the radiolabeled fatty acid-BSA complex to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for a defined period (e.g., 2 hours).

  • Termination of the Reaction:

    • Stop the reaction by adding cold perchloric acid to each well. This will precipitate proteins and cell debris while leaving the acid-soluble metabolites (including ¹⁴CO₂ and ¹⁴C-acetyl-CoA) in the supernatant.

  • Measurement of Radioactivity:

    • Centrifuge the plates to pellet the precipitate.

    • Transfer an aliquot of the supernatant to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the total protein content in each well.

    • Compare the normalized counts between cells treated with [1-¹⁴C]myristic acid and [1-¹⁴C]palmitic acid to determine the relative oxidation rates.

FAO_Workflow Cell Culture Cell Culture Prepare Radiolabeled Fatty Acid-BSA Complex Prepare Radiolabeled Fatty Acid-BSA Complex Cell Culture->Prepare Radiolabeled Fatty Acid-BSA Complex Incubate Cells with Labeled Fatty Acid Incubate Cells with Labeled Fatty Acid Prepare Radiolabeled Fatty Acid-BSA Complex->Incubate Cells with Labeled Fatty Acid Terminate Reaction with Perchloric Acid Terminate Reaction with Perchloric Acid Incubate Cells with Labeled Fatty Acid->Terminate Reaction with Perchloric Acid Separate Supernatant Separate Supernatant Terminate Reaction with Perchloric Acid->Separate Supernatant Measure Radioactivity (Scintillation Counting) Measure Radioactivity (Scintillation Counting) Separate Supernatant->Measure Radioactivity (Scintillation Counting) Data Analysis Data Analysis Measure Radioactivity (Scintillation Counting)->Data Analysis

Caption: Experimental workflow for measuring fatty acid oxidation.

Conclusion

Myristic acid and palmitic acid, despite being closely related saturated fatty acids, exhibit distinct metabolic profiles and cellular effects. Myristic acid is more readily oxidized and has a shorter residence time in lipoproteins, primarily being incorporated into triglycerides. In contrast, palmitic acid is oxidized more slowly and is distributed among various lipid components. Furthermore, palmitic acid has been more strongly associated with pro-inflammatory signaling and the induction of insulin resistance. These differences underscore the importance of considering the specific biological roles of individual fatty acids rather than treating all saturated fats as a homogenous group. Further research into the unique metabolic and signaling properties of myristic and palmitic acid will continue to be a critical area of investigation for understanding and treating metabolic diseases.

References

A Researcher's Guide to Assessing the Purity of Synthesized Myristoylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized myristoylated compounds is a critical step in guaranteeing experimental reproducibility and the validity of downstream applications. This guide provides a comparative overview of the most common analytical techniques for purity assessment, complete with experimental data and detailed protocols.

Myristoylation, the attachment of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine of a protein, is a crucial lipid modification that influences protein localization, function, and interaction with cellular membranes.[1][2] The synthesis of myristoylated peptides and proteins is essential for studying a wide array of cellular processes, from signal transduction to viral replication.[3][4] However, a significant challenge in their synthesis is the potential for incomplete myristoylation, leading to a mixture of myristoylated and non-myristoylated species. This guide focuses on the analytical methods used to distinguish and quantify these forms, ensuring the high purity of the final product.

Comparative Analysis of Purity Assessment Techniques

The three primary analytical techniques for assessing the purity of myristoylated compounds are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and provides complementary information regarding the identity and purity of the synthesized compound.

Analytical TechniquePrincipleInformation ProvidedKey AdvantagesCommon Challenges
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. The myristoyl group significantly increases the hydrophobicity of the compound.Retention time difference between myristoylated and non-myristoylated forms. Quantitative purity assessment based on peak area.Robust, reproducible, and widely available. Excellent for quantifying the ratio of myristoylated to non-myristoylated species.[5]Peak tailing or broadening due to the hydrophobicity of the myristoyl group.[6] Requires careful method development.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio (m/z) of ionized molecules.Confirms the molecular weight of the myristoylated compound and detects the presence of the non-myristoylated species. Tandem MS (MS/MS) can confirm the site of myristoylation.[7][8]High sensitivity and specificity. Provides direct evidence of myristoylation through mass shift.[4][7] Can identify other impurities.Ion suppression effects can impact quantification.[6] May require specialized instruments (e.g., high-resolution MS) for unambiguous identification.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule.Provides detailed structural confirmation of the myristoylated compound. Can be used to quantify the ratio of myristoylated to non-myristoylated forms in isotopically labeled samples.[4][9]Non-destructive. Provides comprehensive structural information.[10] Gold standard for the identification of small organic compounds.[9]Requires higher sample concentrations compared to MS.[4] Data interpretation can be complex for large molecules.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific properties of the myristoylated compound being analyzed.

Protocol 1: Purity Assessment by RP-HPLC

This protocol outlines a general method for separating and quantifying a myristoylated peptide from its non-myristoylated counterpart.

1. Sample Preparation:

  • Dissolve the lyophilized synthetic myristoylated peptide in an appropriate solvent, such as a solution of 0.1% trifluoroacetic acid (TFA) in water or acetonitrile.[5]

  • If a strong organic solvent like DMSO is used for initial dissolution, dilute the sample with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a suitable injection concentration. The final concentration of the strong solvent should be minimized (ideally <5%) to prevent peak distortion.[6]

2. HPLC System and Column:

  • System: A standard HPLC or UHPLC system equipped with a UV detector.[5][11]

  • Column: A C4 or C8 reversed-phase column is often preferred for large, hydrophobic peptides over a C18 column.[6] A wide-pore (300 Å) column is recommended for peptides.

  • Column Temperature: Maintain the column at a constant temperature, typically between 30°C and 60°C, to ensure reproducible retention times.[5]

3. Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

4. Gradient Elution:

  • Equilibrate the column with 95% A / 5% B.

  • Inject the sample.

  • Run a linear gradient from 5% to 95% B over 30 minutes. This broad gradient is a good starting point for method development.[6]

  • The myristoylated peptide will have a longer retention time than the non-myristoylated form due to its increased hydrophobicity.

5. Detection and Quantification:

  • Monitor the elution profile using a UV detector at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[5]

  • Calculate the percentage purity by dividing the peak area of the myristoylated compound by the total area of all peaks.[5]

Protocol 2: Confirmation of Myristoylation by Mass Spectrometry

This protocol describes the use of mass spectrometry to confirm the identity of the synthesized myristoylated compound.

1. Sample Preparation:

  • Prepare the sample as described for HPLC analysis. The sample can be introduced into the mass spectrometer via direct infusion or through an LC-MS system.

2. Mass Spectrometry Analysis:

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or MALDI-TOF, is recommended for accurate mass measurement.[4][7]

  • Ionization: Use electrospray ionization (ESI) for LC-MS or matrix-assisted laser desorption/ionization (MALDI) for direct analysis.

  • Data Acquisition: Acquire full scan mass spectra to determine the molecular weights of the components in the sample. The expected mass difference between the myristoylated and non-myristoylated forms is 210.38 Da (the mass of the myristoyl group minus the mass of a proton).

3. Tandem MS (MS/MS) for Site Confirmation:

  • Isolate the precursor ion corresponding to the myristoylated peptide.

  • Fragment the precursor ion using collision-induced dissociation (CID) or other fragmentation techniques.

  • Analyze the resulting fragment ions. A characteristic neutral loss of 210 Da (C14H26O) is a key diagnostic feature of myristoylated peptides.[6][8] The observation of b- and y-ion series will confirm the peptide sequence and the location of the myristoyl group at the N-terminus.[7][8]

Protocol 3: Structural Verification by NMR Spectroscopy

This protocol provides a general workflow for using NMR to confirm the structure of a myristoylated compound.

1. Sample Preparation:

  • Dissolve a sufficient amount of the purified myristoylated compound (typically 0.5-5 mg) in a suitable deuterated solvent (e.g., D₂O, deuterated acetonitrile).

  • Higher ionic strength (e.g., 300 mM NaCl) may be required to increase the solubility of myristoylated proteins.[4]

2. NMR Data Acquisition:

  • Acquire one-dimensional (1D) ¹H NMR and ¹³C NMR spectra.

  • For more complex molecules, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) may be necessary to assign all proton and carbon signals and confirm the covalent attachment of the myristoyl group.

3. Data Analysis:

  • The presence of characteristic signals for the long aliphatic chain of the myristoyl group (typically in the 0.8-1.6 ppm range in the ¹H NMR spectrum) and the carbonyl carbon of the amide bond will confirm myristoylation.

  • Comparison of the NMR spectra of the myristoylated and non-myristoylated forms will reveal significant chemical shift differences, confirming the structural modification.[4]

Visualizing Key Concepts

To further aid in the understanding of myristoylation and its analysis, the following diagrams illustrate a relevant signaling pathway, a typical experimental workflow for purity assessment, and the logical flow of data interpretation.

Myristoylation_Signaling_Pathway cluster_synthesis Protein Synthesis & Modification cluster_membrane Membrane Localization & Signaling Ribosome Ribosome Protein Nascent Protein (with N-terminal Glycine) Ribosome->Protein Translation NMT N-Myristoyltransferase (NMT) MyrProtein Myristoylated Src Kinase NMT->MyrProtein Myristoylation MyristoylCoA Myristoyl-CoA MyristoylCoA->NMT Protein->NMT Membrane Plasma Membrane Downstream Downstream Signaling Cascade MyrProtein->Membrane Membrane Targeting MyrProtein->Downstream Activation

Figure 1: Simplified signaling pathway of a myristoylated protein (e.g., Src kinase).

Purity_Assessment_Workflow start Synthesized Myristoylated Compound hplc RP-HPLC Analysis start->hplc ms Mass Spectrometry (LC-MS or MALDI-TOF) start->ms data_analysis Data Analysis and Purity Calculation hplc->data_analysis ms->data_analysis nmr NMR Spectroscopy (Optional, for structural confirmation) nmr->data_analysis pure Pure Compound (>95%) data_analysis->pure Purity Meets Specification impure Impure Compound (Requires further purification) data_analysis->impure Purity Does Not Meet Specification

Figure 2: Experimental workflow for assessing the purity of synthesized myristoylated compounds.

Data_Interpretation_Logic cluster_hplc HPLC Data cluster_ms Mass Spectrometry Data cluster_conclusion Final Assessment hplc_peak Single Major Peak with Correct Retention Time? hplc_yes Indicates High Purity hplc_peak->hplc_yes Yes hplc_no Indicates Presence of Impurities (e.g., non-myristoylated) hplc_peak->hplc_no No conclusion Purity Assessment hplc_yes->conclusion hplc_no->conclusion ms_mass Correct Molecular Weight Observed? ms_yes Confirms Identity ms_mass->ms_yes Yes ms_no Incorrect Compound or Degradation ms_mass->ms_no No ms_yes->conclusion ms_no->conclusion

Figure 3: Logical flow for the interpretation of analytical data in purity assessment.

References

A Researcher's Guide to Validating the Biological Activity of Myristoylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the functional consequences of protein myristoylation is a critical step in understanding cellular signaling, disease pathogenesis, and drug efficacy. This guide provides a comparative overview of key functional assays, complete with experimental data and detailed protocols, to validate the biological activity of N-myristoylated proteins.

Myristoylation, the attachment of the 14-carbon saturated fatty acid myristate to an N-terminal glycine residue, is a crucial lipid modification that governs the subcellular localization and function of numerous proteins involved in signal transduction and other cellular processes.[1][2] Validating the biological activity conferred by this modification is essential for elucidating protein function and for the development of therapeutics targeting N-myristoyltransferases (NMTs).[1][2]

This guide compares three fundamental assays used to assess the functional consequences of myristoylation: Subcellular Localization via Fluorescence Microscopy, Membrane-Binding Affinity via Liposome Pelleting Assays, and Protein-Protein Interaction via Co-Immunoprecipitation.

Subcellular Localization: Visualizing the Impact of Myristoylation

One of the primary roles of myristoylation is to anchor proteins to cellular membranes.[3] A direct method to validate this is to visualize the protein's subcellular localization. This is typically achieved by comparing the localization of a wild-type (myristoylated) protein with a non-myristoylated mutant, commonly a G2A mutant where the N-terminal glycine is replaced by alanine, preventing NMT recognition and myristate attachment.

Comparative Data:
Protein ConstructPredominant LocalizationSupporting Evidence
Wild-Type (WT) Myristoylated Protein-GFP Plasma Membrane / Specific OrganellesMyristoyl group inserts into the lipid bilayer, tethering the protein.
Non-Myristoylated (G2A) Mutant-GFP Diffuse CytosolicLacks the lipid anchor, resulting in dispersal throughout the cytoplasm.
Experimental Protocol: Fluorescence Microscopy of GFP-Tagged Proteins
  • Vector Construction: Subclone the cDNA of the protein of interest into a mammalian expression vector containing a C-terminal Green Fluorescent Protein (GFP) tag. Create a G2A mutant using site-directed mutagenesis.

  • Cell Culture and Transfection: Plate a suitable cell line (e.g., HeLa or HEK293T) on glass coverslips in a 24-well plate. Transfect the cells with either the WT-protein-GFP or the G2A-mutant-GFP plasmid using a standard transfection reagent.

  • Protein Expression: Allow the cells to express the protein for 24-48 hours post-transfection.

  • Cell Fixation and Staining:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if co-staining for internal structures.

    • (Optional) Stain for cellular markers, such as a plasma membrane dye (e.g., WGA-Alexa Fluor 647) or a nuclear stain (e.g., DAPI).

  • Imaging: Mount the coverslips onto microscope slides. Acquire images using a fluorescence or confocal microscope with appropriate filter sets for GFP and any other stains used.

Workflow Diagram:

G cluster_0 Plasmid Construction cluster_1 Cell Culture & Transfection cluster_2 Imaging WT WT-Protein-GFP Plasmid Transfect Transfect Cells WT->Transfect G2A G2A-Mutant-GFP Plasmid G2A->Transfect Fix Fix & Stain Cells Transfect->Fix 24-48h Expression Microscopy Fluorescence Microscopy Fix->Microscopy

Fig. 1: Workflow for Subcellular Localization Assay.

Membrane-Binding Affinity: Quantifying Membrane Association

To obtain quantitative data on the role of myristoylation in membrane association, in vitro liposome pelleting assays are highly effective.[4] This assay measures the amount of protein that co-sediments with synthetic lipid vesicles (liposomes).

Comparative Data: Liposome Pelleting Assay
Protein% Protein in Pellet (Bound to Liposomes)
Wild-Type (Myristoylated) 75 ± 5%
Non-Myristoylated (G2A Mutant) 10 ± 2%
(Note: Data are representative and will vary depending on the protein and liposome composition.)
Experimental Protocol: Liposome Pelleting Assay
  • Protein Purification: Express and purify recombinant wild-type and G2A mutant proteins. The wild-type protein is often co-expressed with N-myristoyltransferase in E. coli cultured with myristic acid to ensure myristoylation.[4]

  • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) by sonication or extrusion. A typical composition is a mixture of phosphatidylcholine (PC) and phosphatidylserine (PS).

  • Binding Reaction:

    • Incubate a fixed amount of purified protein (e.g., 5 µM) with increasing concentrations of liposomes (e.g., 0-1 mg/mL) in a suitable buffer (e.g., HEPES-buffered saline).

    • Allow the binding to reach equilibrium (e.g., 30 minutes at room temperature).

  • Ultracentrifugation: Separate the liposome-bound protein from the unbound protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes).

  • Analysis:

    • Carefully collect the supernatant (unbound fraction).

    • Resuspend the pellet (liposome-bound fraction) in the same volume of buffer.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting.

    • Quantify the band intensities using densitometry to determine the percentage of bound protein.

Signaling Pathway Diagram:

G cluster_0 Myristoylation-Dependent Membrane Targeting Myr_Protein Myristoylated Protein Membrane Cellular Membrane Myr_Protein->Membrane Anchoring Downstream Downstream Signaling Membrane->Downstream Activation NonMyr_Protein Non-Myristoylated Protein (G2A) NonMyr_Protein->Cytosol Remains Inactive

Fig. 2: Role of Myristoylation in Membrane Anchoring and Signaling.

Protein-Protein Interactions: Assessing Functional Complexes

Myristoylation can also mediate or stabilize protein-protein interactions, which are essential for the assembly of signaling complexes.[5] Co-immunoprecipitation (Co-IP) is a standard technique to investigate these interactions in a cellular context.

Comparative Data: Co-Immunoprecipitation
Bait ProteinInteracting PartnerRelative Interaction Level (vs. WT)
WT-Myristoylated Protein (FLAG-tagged) Protein X100%
G2A-Mutant Protein (FLAG-tagged) Protein X< 10%
(Note: Data are representative.)
Experimental Protocol: Co-Immunoprecipitation
  • Cell Culture and Transfection: Co-transfect cells (e.g., HEK293T) with plasmids expressing your "bait" protein (e.g., FLAG-tagged WT or G2A mutant) and the putative "prey" interacting partner (e.g., HA-tagged).

  • Cell Lysis: After 24-48 hours of expression, lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an antibody against the bait protein's tag (e.g., anti-FLAG antibody) overnight at 4°C.

    • Add fresh protein A/G agarose beads to capture the antibody-protein complexes. Incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binders.

  • Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against both the bait (anti-FLAG) and prey (anti-HA) protein tags.

Workflow Diagram:

G Lysate Cell Lysate (Co-transfected Cells) IP Immunoprecipitate with anti-FLAG Ab Lysate->IP Wash Wash Beads IP->Wash Elute Elute Proteins Wash->Elute WB Western Blot Analysis Elute->WB Detect_FLAG Detect FLAG (Bait) WB->Detect_FLAG Detect_HA Detect HA (Prey) WB->Detect_HA

Fig. 3: Co-Immunoprecipitation Workflow.

Conclusion

The validation of biological activity is a cornerstone of research on myristoylated proteins. The choice of assay depends on the specific function being investigated. Visualizing subcellular localization provides direct, qualitative evidence of membrane targeting. Liposome pelleting assays offer a quantitative measure of membrane affinity, crucial for biophysical characterization. Finally, co-immunoprecipitation is invaluable for dissecting the role of myristoylation in the formation of functional protein complexes. By employing these assays and comparing wild-type proteins to their non-myristoylated counterparts, researchers can robustly determine the functional significance of this critical lipid modification.

References

A Researcher's Guide to Comparative Biochemistry in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of metabolic studies, choosing the right analytical approach is paramount. This guide provides a detailed comparison of key biochemical techniques used to investigate metabolic pathways, offering insights into their principles, performance, and practical applications. By presenting objective comparisons and supporting experimental data, this guide aims to empower researchers to make informed decisions for their specific research questions.

This document delves into three core comparative biochemistry approaches: Metabolomics (both targeted and untartgeted), Metabolic Flux Analysis (MFA), and traditional Biochemical/Enzyme Assays. Each method offers a unique window into the intricate network of metabolic reactions, and their strengths and weaknesses are compared to guide experimental design.

At a Glance: Comparing the Approaches

The selection of a metabolic analysis technique is highly dependent on the research question. For hypothesis-driven research requiring high precision and accuracy for a predefined set of molecules, targeted metabolomics is often the preferred method. In contrast, untargeted metabolomics is the go-to for discovery-oriented studies aiming for a broad overview of metabolic changes. When the goal is to understand the dynamic rates of metabolic pathways, Metabolic Flux Analysis provides unparalleled insights. Finally, for detailed characterization of individual enzymatic steps within a pathway, enzyme assays remain a fundamental tool.

FeatureTargeted MetabolomicsUntargeted MetabolomicsMetabolic Flux Analysis (MFA)Biochemical/Enzyme Assays
Primary Goal Absolute quantification of a predefined set of metabolites.Comprehensive profiling of all detectable metabolites to identify changes.Measurement of the rates (fluxes) of metabolic reactions.Measurement of the activity of specific enzymes.
Analytical Platforms LC-MS/MS (QqQ), GC-MSHigh-Resolution MS (QTOF, Orbitrap), NMRMS, NMRSpectrophotometer, Fluorometer, Luminometer
Quantification Absolute (using internal standards)Relative (can be semi-quantitative)Absolute or RelativeAbsolute (in terms of reaction rate)
Metabolite Coverage Limited (~20-200 metabolites)[1]Broad (hundreds to thousands of features)[1]Pathway-specificSingle enzyme/reaction
Sensitivity HighModerate to HighModerateVaries with assay
Precision HighModerateHighHigh
Hypothesis TestingGeneratingTesting/GeneratingTesting
Sample Preparation Specific extraction for target analytes.[1]Global metabolite extraction.[1]Isotope labeling and extraction.Specific for the enzyme of interest.

In-Depth Analysis of Metabolic Study Approaches

Metabolomics: A Snapshot of the Metabolome

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It provides a snapshot of the physiological state of a biological system. The two primary approaches are targeted and untargeted metabolomics.[1][2]

Targeted Metabolomics focuses on the precise measurement of a predefined set of metabolites.[1] This hypothesis-driven approach offers high sensitivity and quantitative accuracy, making it ideal for validating biomarkers or quantifying specific metabolic pathways.[1]

Untargeted Metabolomics aims to comprehensively profile all detectable metabolites in a sample.[1][2] This discovery-oriented approach is used to identify metabolic changes in response to stimuli or disease, generating new hypotheses for further investigation.[2]

This protocol outlines a generic workflow for untargeted metabolomics analysis of biological samples using liquid chromatography-mass spectrometry (LC-MS).

  • Sample Preparation:

    • Quench metabolism rapidly, often using liquid nitrogen or cold methanol.

    • Extract metabolites using a solvent system appropriate for a broad range of polarities, such as a mixture of methanol, acetonitrile, and water.[3]

    • Incorporate internal standards to assess analytical variability.

    • Centrifuge to pellet proteins and other debris.

    • Collect the supernatant for analysis.

  • LC-MS Analysis:

    • Employ a chromatographic method that provides good separation of a wide range of metabolites. Hydrophilic interaction liquid chromatography (HILIC) is often used for polar metabolites, while reversed-phase (RP) chromatography is suitable for less polar compounds.[4]

    • Utilize a high-resolution mass spectrometer, such as a QTOF or Orbitrap, to acquire accurate mass data.[5]

    • Acquire data in both positive and negative ionization modes to maximize metabolite coverage.[3]

  • Data Processing:

    • Use software for peak picking, alignment, and integration across all samples.

    • Perform statistical analysis (e.g., t-tests, ANOVA, principal component analysis) to identify features that differ significantly between experimental groups.

    • Identify metabolites by comparing their accurate mass and fragmentation spectra (MS/MS) to spectral libraries.

Metabolic Flux Analysis (MFA): Mapping the Dynamics of Metabolism

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1] By tracing the flow of isotopically labeled substrates (e.g., ¹³C-glucose) through metabolic pathways, MFA can provide a detailed map of cellular metabolism in action.[6] ¹³C-MFA, in particular, is considered the gold standard for accurately determining intracellular fluxes.[2]

This protocol describes a typical workflow for a ¹³C-MFA experiment in cell culture.

  • Isotope Labeling:

    • Culture cells in a medium containing a ¹³C-labeled substrate, such as [U-¹³C]-glucose.

    • Allow the cells to reach a metabolic and isotopic steady state.

  • Metabolite Extraction and Analysis:

    • Quench metabolism and extract intracellular metabolites.

    • Hydrolyze proteins to release amino acids, which are biosynthetically derived from central carbon metabolism intermediates.

    • Derivatize amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

    • Analyze the mass isotopomer distribution of the derivatized amino acids by GC-MS.

  • Flux Calculation:

    • Use a computational model of the relevant metabolic network.

    • Input the measured mass isotopomer distributions and any other measured rates (e.g., glucose uptake, lactate secretion) into the model.

    • Employ software to estimate the intracellular metabolic fluxes that best fit the experimental data.

Biochemical and Enzyme Assays: A Focused Look at Individual Reactions

Biochemical and enzyme assays are fundamental to metabolic research, allowing for the detailed characterization of individual enzymes and their catalytic activities.[7] These assays are crucial for understanding the kinetics, regulation, and inhibition of specific enzymes within a metabolic pathway.[8]

This protocol provides a general procedure for measuring enzyme activity using a spectrophotometer.

  • Assay Preparation:

    • Prepare a buffer solution at the optimal pH for the enzyme of interest.

    • Prepare a solution of the enzyme's substrate.

    • Prepare the enzyme solution.

  • Assay Execution:

    • In a cuvette, combine the buffer, substrate, and any necessary cofactors.

    • Initiate the reaction by adding the enzyme solution.

    • Place the cuvette in a spectrophotometer and monitor the change in absorbance over time at a wavelength where either the substrate is consumed or the product is formed.

  • Data Analysis:

    • Determine the initial reaction rate (velocity) from the linear portion of the absorbance versus time plot.

    • Use the Beer-Lambert law to convert the change in absorbance per unit time to the rate of substrate conversion or product formation.

    • Express enzyme activity in standard units (e.g., µmol of product formed per minute per mg of protein).

Visualizing Metabolic Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Untargeted_Metabolomics_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Analysis Sample Biological Sample Quenching Metabolism Quenching Sample->Quenching Extraction Metabolite Extraction Quenching->Extraction Cleanup Protein Precipitation & Debris Removal Extraction->Cleanup LC Liquid Chromatography (HILIC or RP) Cleanup->LC MS High-Resolution MS (QTOF or Orbitrap) LC->MS Processing Peak Picking, Alignment, & Integration MS->Processing Stats Statistical Analysis (PCA, t-tests) Processing->Stats ID Metabolite Identification (MS/MS Libraries) Stats->ID

Untargeted Metabolomics Workflow

C13_MFA_Workflow cluster_labeling Isotope Labeling cluster_analysis Sample Analysis cluster_flux Flux Calculation Culture Cell Culture with ¹³C-Substrate SteadyState Achieve Metabolic & Isotopic Steady State Culture->SteadyState Extraction Metabolite Extraction & Protein Hydrolysis SteadyState->Extraction Derivatization Amino Acid Derivatization Extraction->Derivatization GCMS GC-MS Analysis of Mass Isotopomers Derivatization->GCMS Estimation Flux Estimation Software GCMS->Estimation Model Metabolic Network Model Model->Estimation FluxMap Metabolic Flux Map Estimation->FluxMap

¹³C-Metabolic Flux Analysis Workflow

Glycolysis_TCA_Cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP PEP Phosphoenolpyruvate GAP->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate

Simplified Glycolysis and TCA Cycle Pathways

References

A Comparative Guide to the Characterization of Myristoylated Compounds: NMR vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristoylation, the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a protein, is a critical lipid modification that governs protein localization, function, and interaction with other cellular components. This modification is pivotal in a multitude of signaling pathways, and its aberrant regulation is implicated in various diseases, including cancer and infectious diseases. Consequently, the precise characterization of myristoylated compounds is paramount for both basic research and therapeutic development.

This guide provides an objective comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the characterization of myristoylated proteins and peptides. We will delve into the experimental protocols, present quantitative data for comparison, and visualize the workflows and a relevant signaling pathway.

Quantitative Performance Comparison

The choice between NMR and HPLC for characterizing myristoylated compounds often depends on the specific research question, the nature of the sample, and the desired level of detail. Below is a summary of their key performance metrics.

FeatureNMR SpectroscopyHPLC (coupled with Mass Spectrometry)
Primary Information Atomic-level structure, conformation, dynamics, and protein-ligand interactions in solution.Separation, identification, and quantification of myristoylated species from complex mixtures.
Sample Concentration Higher concentrations typically required; 0.1 - 3 mM for proteins, 2-5 mM for peptides.[1][2][3]Lower concentrations are sufficient; detection in the picomole to femtomole range is achievable.[4]
Limit of Detection (LOD) Generally in the micromolar (µM) range.[5] Can be improved with techniques like hyperpolarized water.[6]Low femtomole (fmol) to picomole (pmol) range.[4][7]
Limit of Quantification (LOQ) Requires a signal-to-noise ratio of at least 150 for accurate quantification.[8]Typically in the low femtomole to picomole range.[7]
Resolution Atomic resolution, providing detailed structural insights.High-resolution separation of closely related molecules, including modified and unmodified forms.
Throughput Lower throughput due to longer acquisition times (hours to days).[1]Higher throughput, with typical run times in the range of minutes to an hour.
Sample Requirements Requires highly purified, soluble, and stable samples. Isotopic labeling (¹⁵N, ¹³C) is often necessary for larger proteins.[2]Tolerant of more complex mixtures. Sample preparation often involves extraction and filtration.
Structural Information Provides detailed 3D structural information and dynamics.Indirect structural information through retention time and mass-to-charge ratio (with MS).
Destructive/Non-destructive Non-destructive, allowing for sample recovery.Destructive, as the sample is consumed during analysis.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for the characterization of myristoylated compounds using NMR and HPLC.

NMR Spectroscopy Protocol for a Myristoylated Protein

This protocol outlines the steps for characterizing a myristoylated protein using 2D ¹H-¹⁵N HSQC NMR to confirm myristoylation and assess structural integrity.

1. Sample Preparation:

  • Express and purify the protein of interest with uniform ¹⁵N labeling.

  • Confirm purity to >95% by SDS-PAGE and mass spectrometry.

  • Prepare the NMR sample by dissolving the lyophilized protein in a suitable buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) to a final concentration of 0.1-1.0 mM.[1]

  • Add 5-10% D₂O to the sample for the lock signal.

  • Filter the sample through a 0.22 µm filter to remove any precipitates.

2. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • Record a 2D ¹H-¹⁵N HSQC spectrum at a constant temperature (e.g., 298 K).

  • Typical acquisition parameters include a spectral width of ~12 ppm in the ¹H dimension and ~35 ppm in the ¹⁵N dimension, with a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).

  • Analyze the 2D ¹H-¹⁵N HSQC spectrum. The presence of a well-dispersed set of peaks is indicative of a folded protein.

  • Compare the spectrum of the myristoylated protein with that of its non-myristoylated counterpart. Significant chemical shift perturbations, particularly for residues near the N-terminus, can confirm the presence of the myristoyl group and its impact on the protein's structure.

HPLC-MS Protocol for a Myristoylated Peptide

This protocol describes the analysis of a myristoylated peptide using reversed-phase HPLC coupled to a mass spectrometer (LC-MS).

1. Sample Preparation:

  • Dissolve the lyophilized myristoylated peptide in a suitable solvent (e.g., 50% acetonitrile/water or DMSO) to create a stock solution.

  • Dilute the stock solution with the initial mobile phase (e.g., 95% water/5% acetonitrile with 0.1% formic acid) to a final concentration suitable for injection (e.g., 1-10 µM).

2. HPLC-MS Analysis:

  • Use a reversed-phase C8 or C4 column, which are often better suited for hydrophobic peptides than C18 columns.[8]

  • Set the mobile phases as follows:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample and run a linear gradient from 5% to 95% B over a suitable time (e.g., 30 minutes) to elute the peptide.

  • The eluent is directly introduced into the mass spectrometer.

3. Mass Spectrometry Detection:

  • Operate the mass spectrometer in positive ion mode.

  • Perform a full scan to determine the mass-to-charge ratio (m/z) of the intact myristoylated peptide.

  • To confirm myristoylation, perform tandem MS (MS/MS) on the parent ion. A characteristic neutral loss of 210 Da, corresponding to the myristoyl group, is a key diagnostic feature.[8]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships. Below are Graphviz diagrams depicting the experimental workflows for NMR and HPLC, and a representative signaling pathway involving a myristoylated protein.

Experimental Workflows

experimental_workflows cluster_nmr NMR Workflow cluster_hplc HPLC-MS Workflow nmr_start Start: Purified Myristoylated Protein nmr_prep Sample Preparation (Buffer, D2O) nmr_start->nmr_prep nmr_acq 2D 1H-15N HSQC Data Acquisition nmr_prep->nmr_acq nmr_proc Data Processing nmr_acq->nmr_proc nmr_analysis Spectral Analysis (Structure, Confirmation) nmr_proc->nmr_analysis nmr_end End: Structural Information nmr_analysis->nmr_end hplc_start Start: Myristoylated Peptide Sample hplc_prep Sample Preparation (Dissolution, Dilution) hplc_start->hplc_prep hplc_sep HPLC Separation (Reversed-Phase) hplc_prep->hplc_sep hplc_ms Mass Spectrometry (MS and MS/MS) hplc_sep->hplc_ms hplc_analysis Data Analysis (Identification, Quantification) hplc_ms->hplc_analysis hplc_end End: Purity & Confirmation hplc_analysis->hplc_end

Fig 1. Experimental workflows for NMR and HPLC-MS.
Src Kinase Signaling Pathway

Myristoylation of Src, a non-receptor tyrosine kinase, is crucial for its localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell proliferation, survival, and migration.[9][10][11]

src_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src_inactive Inactive Src (Myristoylated) RTK->Src_inactive Recruits Src_active Active Src Src_inactive->Src_active Activates Ras Ras Src_active->Ras Activates PI3K PI3K Src_active->PI3K Activates Grb2_Sos Grb2/SOS Raf Raf Ras->Raf Akt Akt PI3K->Akt Grb2_Sos->Ras Activates MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Binds

Fig 2. Simplified Src kinase signaling pathway.

Conclusion

Both NMR and HPLC are indispensable tools for the characterization of myristoylated compounds, each offering unique advantages. HPLC, particularly when coupled with mass spectrometry, excels in the separation, identification, and sensitive quantification of myristoylated species from complex biological samples. Its high throughput makes it ideal for screening and quality control applications.

In contrast, NMR spectroscopy provides unparalleled, high-resolution structural and dynamic information about myristoylated proteins in their solution state. This level of detail is crucial for understanding the functional consequences of myristoylation, such as its role in mediating protein-membrane interactions and inducing conformational changes.

Ultimately, the choice of technique, or a combination of both, will depend on the specific scientific question being addressed. For a comprehensive understanding of myristoylated compounds, an integrated approach leveraging the strengths of both HPLC and NMR is often the most powerful strategy.

References

A Researcher's Guide to In Vitro Pathway Reconstruction: PURE System vs. Cell Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic engineering and drug development, the ability to rapidly prototype and optimize biosynthetic pathways is paramount. In vitro pathway reconstruction, using cell-free systems, offers a powerful alternative to traditional in vivo methods, accelerating design-build-test-learn cycles. This guide provides a detailed comparison of the two primary approaches: the defined PURE (Protein synthesis Using Recombinant Elements) system and crude cell extracts, with a focus on quantitative performance, experimental protocols, and practical considerations for studying metabolic diversity.

At a Glance: PURE System vs. Cell Extracts

Cell-free systems offer a versatile platform for metabolic pathway reconstruction by providing the necessary transcriptional and translational machinery without the constraints of a living cell.[1] The choice between a purified, reconstituted system like the PURE system and a less-defined cell extract depends on the specific research goals, budget, and the nature of the pathway being studied.

FeaturePURE SystemCell Extracts (e.g., E. coli S30)
Composition Fully defined; all components are purified and mixed in known quantities.[2]Undefined mixture of cellular components, including native enzymes and metabolites.
Control High; precise control over the concentration of each component.Low; composition can vary between batches.
Background Activity Minimal; low levels of contaminating nucleases and proteases.[2]High; contains endogenous enzymes that can interfere with the reconstructed pathway.
Cost High; requires purification of numerous individual components.Low; relatively simple and inexpensive to prepare.
Protein Yield Generally lower than optimized cell extracts.[3]Can achieve high protein yields with optimized preparation protocols.
Metabolic Pathway Prototyping Ideal for pathways with well-characterized enzymes and for studying fundamental biochemical principles.Well-suited for rapid prototyping and pathways that can leverage endogenous metabolism for cofactor regeneration.
Cofactor Regeneration Requires the explicit addition of a defined regeneration system.Can utilize endogenous enzymes and pathways for cofactor regeneration.[3][4]

Performance Comparison: A Quantitative Look

Direct, head-to-head comparisons of the PURE system and cell extracts for producing the same metabolite under identical conditions are limited in the literature. However, by examining data from various studies, we can draw meaningful comparisons of their potential performance.

Case Study: Isobutanol Production

Isobutanol is a valuable biofuel and chemical feedstock that has been a target for in vitro production.

SystemSubstrateTiter (g/L)Productivity (g/L/h)Yield (% of theoretical)Reference
E. coli Cell ExtractGlucose>50~0.7>90%[5]
Purified Enzymes (similar to PURE)α-Ketoisovalerate1.780.07493%[6][7]

Note: The data presented are from different studies with varying experimental conditions and should be interpreted as indicative of the potential of each system.

Case Study: Terpene Production

Terpenes are a diverse class of natural products with applications in fragrances, flavors, and pharmaceuticals.

SystemProductSubstrateTiter (mg/L)Productivity (mg/L/h)Reference
E. coli Lysate (enzyme-enriched)LimoneneGlucose90.23.8[8]
Purified Enzymes (similar to PURE)NepetalactolGeraniol~1000Not Reported[9]

Experimental Corner: Protocols and Workflows

Detailed and reproducible protocols are crucial for successful in vitro pathway reconstruction. Below are representative protocols for preparing E. coli cell extract and assembling a metabolic pathway in a PURE system.

Protocol 1: Preparation of E. coli S30 Cell Extract

This protocol is adapted from established methods for preparing highly active cell extracts for cell-free protein synthesis and metabolic pathway reconstruction.

Workflow for E. coli S30 Extract Preparation:

cluster_growth Cell Growth and Harvest cluster_lysis Cell Lysis cluster_processing Extract Processing Inoculate E. coli Inoculate E. coli Grow to mid-log phase Grow to mid-log phase Inoculate E. coli->Grow to mid-log phase Harvest cells by centrifugation Harvest cells by centrifugation Grow to mid-log phase->Harvest cells by centrifugation Wash cell pellet Wash cell pellet Harvest cells by centrifugation->Wash cell pellet Resuspend in S30 buffer Resuspend in S30 buffer Wash cell pellet->Resuspend in S30 buffer Lyse cells by sonication or high-pressure homogenization Lyse cells by sonication or high-pressure homogenization Resuspend in S30 buffer->Lyse cells by sonication or high-pressure homogenization Centrifuge to remove cell debris Centrifuge to remove cell debris Lyse cells by sonication or high-pressure homogenization->Centrifuge to remove cell debris Collect supernatant (S30 extract) Collect supernatant (S30 extract) Centrifuge to remove cell debris->Collect supernatant (S30 extract) Incubate for run-off reaction Incubate for run-off reaction Collect supernatant (S30 extract)->Incubate for run-off reaction Dialyze against S30 buffer Dialyze against S30 buffer Incubate for run-off reaction->Dialyze against S30 buffer Centrifuge to clarify Centrifuge to clarify Dialyze against S30 buffer->Centrifuge to clarify Aliquot and store at -80°C Aliquot and store at -80°C Centrifuge to clarify->Aliquot and store at -80°C

Workflow for preparing E. coli S30 cell extract.

Materials:

  • E. coli strain (e.g., BL21(DE3))

  • 2xYTPG media

  • S30 Buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT)

  • Pre-incubation buffer

  • Dialysis tubing (10-12 kDa MWCO)

Procedure:

  • Cell Culture: Inoculate a starter culture of E. coli and grow overnight. Use this to inoculate a larger culture in 2xYTPG media and grow to an OD600 of 1.5-2.0.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Wash the cell pellet three times with cold S30 buffer.

  • Lysis: Resuspend the cell pellet in S30 buffer and lyse the cells using a sonicator or a high-pressure homogenizer. Keep the sample on ice throughout this process.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Run-off Reaction: Add pre-incubation buffer to the supernatant and incubate at 37°C for 80 minutes to degrade endogenous mRNA and DNA.

  • Dialysis: Dialyze the extract against a large volume of S30 buffer overnight at 4°C with multiple buffer changes.

  • Final Clarification and Storage: Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C. Aliquot the supernatant and flash-freeze in liquid nitrogen for storage at -80°C.

Protocol 2: Assembling a Multi-Enzyme Pathway in the PURE System

This protocol provides a general framework for assembling a biosynthetic pathway using a commercial PURE system kit and purified enzymes.

Workflow for PURE System Pathway Assembly:

Thaw PURE system components on ice Thaw PURE system components on ice Prepare DNA templates for pathway enzymes Prepare DNA templates for pathway enzymes Thaw PURE system components on ice->Prepare DNA templates for pathway enzymes Combine PURE system solutions A and B Combine PURE system solutions A and B Prepare DNA templates for pathway enzymes->Combine PURE system solutions A and B Add DNA templates Add DNA templates Combine PURE system solutions A and B->Add DNA templates Add purified enzymes (if not expressed in situ) Add purified enzymes (if not expressed in situ) Add DNA templates->Add purified enzymes (if not expressed in situ) Add substrates and cofactors Add substrates and cofactors Add purified enzymes (if not expressed in situ)->Add substrates and cofactors Incubate at desired temperature Incubate at desired temperature Add substrates and cofactors->Incubate at desired temperature Analyze reaction products Analyze reaction products Incubate at desired temperature->Analyze reaction products

General workflow for pathway assembly in the PURE system.

Materials:

  • PURE system kit (e.g., PURExpress®)

  • DNA templates (plasmids or linear DNA) encoding the pathway enzymes

  • Purified pathway enzymes (if not being expressed in situ)

  • Substrates for the metabolic pathway

  • Cofactors (e.g., NAD+, NADP+, ATP)

  • Cofactor regeneration system components (if needed)

Procedure:

  • Thaw Components: Thaw all PURE system components, DNA templates, enzymes, substrates, and cofactors on ice.

  • Prepare Reaction Mix: In a microcentrifuge tube on ice, combine the PURE system Solution A and Solution B according to the manufacturer's instructions.

  • Add DNA Templates: Add the DNA templates encoding the enzymes of your pathway to the reaction mix. The optimal concentration of each DNA template may need to be determined empirically.

  • Add Purified Enzymes: If any pathway enzymes are not being expressed in situ, add the purified enzymes to the reaction mix at their desired final concentrations.

  • Add Substrates and Cofactors: Add the initial substrate for your pathway and any necessary cofactors. If using a separate cofactor regeneration system, add its components at this stage.

  • Incubation: Incubate the reaction at the optimal temperature for the enzymes in your pathway (typically 25-37°C) for the desired duration.

  • Analysis: Stop the reaction and analyze the production of your target metabolite using methods such as HPLC, GC-MS, or LC-MS.

Energy and Cofactor Regeneration: Powering the System

A critical aspect of in vitro metabolic engineering is maintaining a sufficient supply of energy (ATP) and redox cofactors (NADH, NADPH).

ATP Regeneration Systems:

cluster_cell_extract Cell Extract cluster_pure_system PURE System Glycolysis Glycolysis ATP ATP Glycolysis->ATP Oxidative Phosphorylation Oxidative Phosphorylation Oxidative Phosphorylation->ATP Creatine Phosphate Creatine Phosphate Creatine Phosphate->ATP Phosphoenolpyruvate Phosphoenolpyruvate Phosphoenolpyruvate->ATP Pyruvate Oxidase System Pyruvate Oxidase System Pyruvate Oxidase System->ATP

Comparison of ATP regeneration strategies.

In cell extracts, endogenous glycolytic enzymes can utilize substrates like glucose to generate ATP.[4] Some preparations can also perform oxidative phosphorylation.[4] In the PURE system, ATP is typically regenerated from high-energy phosphate donors like creatine phosphate or phosphoenolpyruvate.[10] More recently, multi-enzyme systems, such as the pyruvate oxidase system, have been developed to regenerate ATP from pyruvate.[10][11]

NAD(P)H Regeneration Systems:

Efficient regeneration of NADH and NADPH is crucial for pathways involving redox reactions.

Regeneration StrategyDescriptionApplicable System
Endogenous Dehydrogenases Cell extracts contain a variety of dehydrogenases that can oxidize substrates like glucose-6-phosphate to regenerate NADPH.Cell Extracts
Enzyme-coupled A dehydrogenase (e.g., glucose dehydrogenase, formate dehydrogenase) and its corresponding substrate are added to the reaction to regenerate the desired cofactor.Both
Orthogonal Systems Engineered enzyme-cofactor pairs that do not cross-react with the native cellular machinery can be used for specific cofactor regeneration.PURE System

Conclusion: Choosing the Right System for Your Research

Both the PURE system and cell extracts are powerful tools for in vitro pathway reconstruction. The choice between them involves a trade-off between control and cost.

  • The PURE system offers unparalleled control and is ideal for fundamental studies of enzyme kinetics, pathway balancing, and for constructing highly defined metabolic pathways. Its high cost and potentially lower yields are key considerations.

  • Cell extracts provide a cost-effective and high-throughput platform for rapid prototyping of metabolic pathways. The presence of endogenous enzymes can be both an advantage (e.g., for cofactor regeneration) and a disadvantage (e.g., due to side reactions).

For many researchers, a hybrid approach may be the most effective. Cell extracts can be used for initial screening and rapid prototyping of pathway variants, while the most promising candidates can then be further characterized and optimized in a more defined system like the PURE system. As both technologies continue to evolve, their application in studying metabolic diversity and for the production of valuable chemicals is set to expand significantly.

References

A Researcher's Guide to Comparing the Efficiency of Acylating Agents for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of modern biotechnology. The introduction of acyl groups can modulate protein function, improve stability, or attach probes for imaging and diagnostics. The choice of the acylating agent is a critical determinant of the success of these modifications, directly influencing reaction efficiency, specificity, and the integrity of the final product. This guide provides an objective comparison of common acylating agents for protein modification, supported by a summary of their performance characteristics and a detailed experimental protocol to evaluate their efficiency.

Comparing Acylating Agents: A Quantitative Overview

The selection of an appropriate acylating agent hinges on a balance of reactivity, selectivity, and stability in aqueous environments. The following table summarizes the key performance characteristics of three common classes of acylating agents: N-hydroxysuccinimide (NHS) esters, acid anhydrides, and acyl chlorides. The data presented is a representative summary based on established principles of chemical reactivity and may vary depending on the specific protein, acyl group, and reaction conditions.

FeatureN-Hydroxysuccinimide (NHS) EstersAcetic AnhydrideAcyl Chlorides
Primary Target Primary amines (Lysine, N-terminus)Primary amines, hydroxyls (Ser, Thr, Tyr)Primary amines, hydroxyls, thiols (Cys)
Relative Reactivity ModerateHighVery High
Optimal pH Range 7.0 - 9.07.0 - 9.07.0 - 9.0 (often with organic co-solvent)
Reaction Speed Minutes to hoursSeconds to minutesVery fast (seconds)
Specificity for Amines HighModerateLow
Major Side Reaction Hydrolysis of the esterAcylation of hydroxyl groupsRapid hydrolysis, acylation of other nucleophiles
Ease of Handling Relatively stable, easy to handleMoisture sensitive, corrosiveHighly moisture sensitive, corrosive

Reaction Mechanisms and Considerations

N-Hydroxysuccinimide (NHS) Esters are widely used due to their relatively good stability in aqueous solutions and high specificity for primary amines. The reaction proceeds via nucleophilic attack of the deprotonated amine on the ester, forming a stable amide bond and releasing N-hydroxysuccinimide. A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce labeling efficiency.[1][2]

Acid Anhydrides , such as acetic anhydride, are more reactive than NHS esters and can acylate primary amines as well as the hydroxyl groups of serine, threonine, and tyrosine.[3] This lower specificity can be a drawback if site-selective modification of amines is desired. Their higher reactivity also makes them more susceptible to hydrolysis.

Acyl Chlorides are the most reactive of the three, readily reacting with a variety of nucleophilic residues on proteins, including amines, hydroxyls, and thiols.[4] Their high reactivity makes them challenging to control in aqueous solutions, often leading to non-specific modifications and rapid hydrolysis.[4] Due to their low specificity, they are less commonly used for targeted protein modification.

Experimental Protocol for Comparing Acylation Efficiency

This protocol provides a generalized framework for comparing the efficiency of different acylating agents using a model protein such as Bovine Serum Albumin (BSA).

1. Materials and Reagents:

  • Model Protein: Bovine Serum Albumin (BSA), 10 mg/mL in amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).

  • Acylating Agents:

    • N-hydroxysuccinimide (NHS) ester of the desired acyl group (e.g., Biotin-NHS).

    • Acetic Anhydride.

    • Acyl chloride of the desired acyl group (e.g., Acetyl chloride).

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Purification: Desalting column (e.g., Sephadex G-25).

  • Quantification Reagents:

    • BCA Protein Assay Kit.

    • For amine quantification: 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) or Fluorescamine.

2. Experimental Procedure:

  • Protein Preparation: Prepare a 5 mg/mL solution of BSA in the Reaction Buffer.

  • Acylating Agent Stock Solutions:

    • Dissolve the NHS ester in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mg/mL immediately before use.

    • Prepare a 1 M solution of acetic anhydride in an anhydrous organic solvent.

    • Prepare a 1 M solution of the acyl chloride in an anhydrous organic solvent.

  • Acylation Reaction:

    • Set up parallel reactions for each acylating agent.

    • To 1 mL of the BSA solution, add a 10-fold molar excess of the respective acylating agent stock solution dropwise while gently vortexing.

    • Incubate the reactions at room temperature for 1 hour.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification: Remove excess acylating agent and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

  • Protein Concentration Measurement: Determine the concentration of the purified acylated BSA using a BCA protein assay.

  • Quantification of Acylation Efficiency:

    • Determine the extent of amine modification using a TNBSA or fluorescamine assay, which quantifies the number of remaining free primary amines.

    • The degree of acylation can be calculated by comparing the number of free amines in the modified protein to that of the unmodified control.

3. Data Analysis:

  • Calculate the percentage of amine modification for each acylating agent.

  • Compare the yields of the modified protein.

  • (Optional) Use mass spectrometry to identify the specific sites of acylation and assess the specificity of each reagent.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the efficiency of different acylating agents.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein Model Protein (e.g., BSA) Reaction_Setup Set up parallel reactions (controlled pH, temp, molar ratio) Protein->Reaction_Setup Acylating_Agents Acylating Agents (NHS Ester, Anhydride, Acyl Chloride) Acylating_Agents->Reaction_Setup Incubation Incubate for a defined time Reaction_Setup->Incubation Quenching Quench reaction Incubation->Quenching Purification Purify modified protein (Desalting column) Quenching->Purification Quantification Quantify protein concentration (BCA) Purification->Quantification Efficiency_Assay Determine acylation efficiency (TNBSA/Fluorescamine Assay) Quantification->Efficiency_Assay Comparison Compare efficiency, specificity, and yield Efficiency_Assay->Comparison

A generalized workflow for the comparative analysis of acylating agent efficiency.

Conclusion

The choice of an acylating agent for protein modification is a critical decision that requires careful consideration of the desired outcome. NHS esters offer high specificity for primary amines and are suitable for targeted labeling. Acid anhydrides provide higher reactivity but with reduced specificity, while acyl chlorides are highly reactive but generally lack the selectivity required for most protein modification applications. By following a standardized experimental protocol, researchers can empirically determine the most efficient acylating agent for their specific protein and application, ensuring reliable and reproducible results in their drug development and research endeavors.

References

Safety Operating Guide

Proper Disposal of Myristic Anhydride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of myristic anhydride, a compound that requires careful handling due to its hazardous properties.

This compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[1] Adherence to strict disposal protocols is necessary to mitigate risks and ensure compliance with environmental regulations. The following procedures outline the recommended steps for the safe disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

This protocol is designed for the disposal of small quantities of this compound typically used in a research laboratory setting. For larger quantities, consult your institution's Environmental Health and Safety (EHS) department.

1. Waste Identification and Segregation:

  • Treat all this compound, including unused reagent, reaction residues, and contaminated materials (e.g., weighing boats, pipette tips, gloves), as hazardous waste.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It is particularly important to store it separately from aqueous solutions and incompatible chemicals.

2. Container Selection and Labeling:

  • Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. The original container, if in good condition, is an ideal choice.[1] Otherwise, a high-density polyethylene (HDPE) container with a secure screw-top cap is recommended.

  • Clearly label the waste container as "Hazardous Waste: this compound" and include the full chemical name. Note the date when waste is first added to the container.

3. Waste Collection:

  • Solid Waste: Carefully transfer solid this compound and contaminated disposable materials into the designated waste container. Avoid generating dust.[2]

  • Solutions: If this compound is in an organic solvent, collect it in a separate, compatible liquid waste container labeled with all chemical components. Do not pour this compound solutions down the drain.

  • Empty Containers: Triple-rinse empty this compound containers with a suitable organic solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste. After rinsing, the container can often be disposed of as non-hazardous waste, but confirm this with your local EHS procedures.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat and sources of ignition.

  • Ensure the storage area is segregated from incompatible materials, especially water, as this compound can react with moisture.[3][4]

5. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound waste through regular trash or sewer systems.[5]

  • Disposal will be carried out by a licensed chemical destruction facility, likely through controlled incineration.[5]

Data Summary for Disposal and Safety

ParameterInformationSource
Hazard Class Corrosive[1]
Primary Hazards Causes severe skin burns and eye damage[1]
Incompatibilities Water, strong oxidizing agents, alcohols, bases[3][4]
Recommended PPE Chemical-resistant gloves, safety goggles, lab coat
Waste Container Original container or labeled, sealed, compatible container (e.g., HDPE)[1]
Disposal Method Licensed chemical destruction plant (e.g., incineration)[5]

Experimental Workflow for Disposal

Below is a diagram illustrating the logical flow for the proper disposal of this compound.

MyristicAnhydrideDisposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate container Select & Label Compatible Waste Container segregate->container collect_solid Collect Solid Waste & Contaminated Materials container->collect_solid collect_liquid Collect Liquid Waste (in solution) container->collect_liquid rinse Triple-Rinse Empty Containers Collect Rinsate as Waste container->rinse store Store Sealed Container in Designated Area collect_solid->store collect_liquid->store rinse->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Waste Disposed by Licensed Facility contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.

References

Personal protective equipment for handling Myristic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Myristic Anhydride

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct and mitigate risks.

This compound is classified as a substance that causes severe skin burns and eye damage.[1][2] Adherence to the following safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.

Hazard Identification and Summary

This compound poses a significant health risk upon direct contact. The primary hazard is its corrosive nature to skin and eyes.[1][2]

Personal Protective Equipment (PPE) Requirements

Consistent and correct use of Personal Protective Equipment is the most critical line of defense when handling this compound. All PPE should be inspected prior to use and removed correctly to avoid skin contact with the outer surface of contaminated items.[1]

Protection AreaRequired EquipmentStandard/Specification
Eye/Face Safety glasses with side-shields or tightly fitting safety goggles. A face shield may also be appropriate.Conforming to EN166 (EU) or NIOSH (US) approved standards.[1]
Hand Chemical-resistant, impervious gloves (e.g., Nitrile, Butyl-rubber).Inspected prior to use.[1]
Body A laboratory coat, buttoned to full length. Impervious clothing may be required depending on the scale of the operation.Wear protective clothing to prevent skin exposure.[1]
Respiratory In case of dust formation, a NIOSH-approved N95 dust mask or equivalent respirator should be used.Type N95 (US).[3]

Operational Plan: Safe Handling Protocol

Safe handling of this compound requires a controlled environment and strict adherence to procedural steps. Operations should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Preparation and Area Setup
  • Verify Engineering Controls : Confirm that a certified chemical fume hood is operational. Ensure that an eyewash station and a safety shower are accessible and unobstructed.

  • Inform Personnel : Notify colleagues in the immediate vicinity that you will be handling a corrosive substance.

  • Assemble Equipment : Gather all necessary apparatus (e.g., glassware, spatulas, magnetic stirrers) and reagents inside the fume hood before commencing the experiment to minimize movement and potential for spills.

Experimental Protocol: Acylation Reaction (Example)

This protocol outlines a general procedure for using this compound in an acylation reaction, a common application.

  • Donning PPE : Before opening the this compound container, put on all required PPE as detailed in the table above.

  • Weighing and Transfer :

    • Conduct all weighing and transferring of the solid this compound exclusively within the chemical fume hood to contain any dust.

    • Use a clean, dry spatula for the transfer.

    • Slowly add the anhydride to the reaction vessel containing the solvent and substrate to control the reaction rate and temperature.

  • Running the Reaction :

    • Ensure the reaction is well-stirred to promote mixing and prevent localized heating.

    • Monitor the reaction for any signs of uncontrolled exothermic activity.

  • Quenching the Reaction :

    • Once the reaction is complete, quench any unreacted anhydride by slowly adding a suitable reagent (e.g., water or a dilute aqueous base), always within the fume hood. This step can be exothermic.

  • Work-up and Purification :

    • Perform all extractions and subsequent purification steps within the fume hood.

  • Decontamination :

    • Thoroughly decontaminate all glassware and equipment that came into contact with this compound.

    • Wipe down the surfaces of the fume hood after completion of the work.

Emergency and Disposal Plans

Spill Response

In the event of a spill, immediate and appropriate action is crucial.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal_FollowUp Disposal & Follow-Up Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Inert Material (e.g., sand, vermiculite) PPE->Contain Collect Collect Spilled Material (Sweep or shovel into a suitable container) Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste (As hazardous waste) Clean->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling a this compound spill.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediately call a poison center or doctor.[1][2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a poison center or doctor.[1] Wash contaminated clothing before reuse.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[1][2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Immediately call a poison center or doctor.[1][2]
Storage and Disposal Plan

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store locked up.[1][2]

  • This compound is sensitive to moisture.

Disposal:

  • Waste generated from this compound is considered hazardous.

  • Waste Segregation : All unused this compound and any materials contaminated with it (e.g., paper towels, gloves, weigh boats) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance : Dispose of the contents and container in accordance with all local, regional, and national regulations.[1][2] Do not allow the product to enter drains.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.